1,6-Heptadiene
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.58e-04 m. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
hepta-1,6-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-3-5-7-6-4-2/h3-4H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAWFZNTIFJMHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25067-97-4 | |
| Record name | 1,6-Heptadiene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2062828 | |
| Record name | 1,6-Heptadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3070-53-9 | |
| Record name | 1,6-Heptadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3070-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Heptadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003070539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Heptadiene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Heptadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Heptadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,6-Heptadiene: Fundamental Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Heptadiene, a non-conjugated diene, is a versatile and highly reactive organic compound that serves as a valuable building block in a multitude of chemical transformations. Its unique structural feature, possessing two terminal double bonds separated by a flexible three-carbon tether, allows for a diverse range of intramolecular and intermolecular reactions. This technical guide provides a comprehensive overview of the fundamental properties and key reactivity of this compound, with a focus on its applications in organic synthesis and its relevance to the field of drug development.
Fundamental Properties of this compound
This compound is a colorless liquid with a characteristic odor.[1] Its physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | References |
| Chemical Formula | C₇H₁₂ | [2][3] |
| Molecular Weight | 96.17 g/mol | [2][3] |
| Appearance | Colorless liquid | [1][3] |
| Density | 0.714 g/mL at 25 °C | [4] |
| Boiling Point | 89-90 °C | [4] |
| Melting Point | -129 °C | [4] |
| Refractive Index (n20/D) | 1.414 | [4] |
| Solubility | Soluble in organic solvents, insoluble in water. | [1] |
| CAS Number | 3070-53-9 | [2] |
| SMILES | C=CCCCC=C | [2] |
| InChI Key | GEAWFZNTIFJMHR-UHFFFAOYSA-N | [2] |
Key Reactivity of this compound
The presence of two terminal double bonds makes this compound a highly reactive molecule, capable of undergoing a variety of important chemical transformations. These reactions are instrumental in the construction of complex cyclic and polymeric structures.
Olefin Metathesis
Olefin metathesis is a powerful carbon-carbon bond-forming reaction that has found widespread application in organic synthesis.[5] For this compound, the most significant application of olefin metathesis is Ring-Closing Metathesis (RCM) . This intramolecular reaction utilizes a transition metal catalyst, typically a Grubbs-type ruthenium complex, to form a five-membered ring (cyclopentene) and ethylene gas as a byproduct.[5][6] The formation of the volatile ethylene drives the reaction to completion.[7]
Caption: Ring-Closing Metathesis of this compound.
Cyclization Reactions
The spatial proximity of the two double bonds in this compound makes it an ideal substrate for various intramolecular cyclization reactions, leading to the formation of five- and six-membered rings, which are common motifs in natural products and pharmaceuticals.[8]
1. Radical Cyclization: 1,6-dienes can undergo radical cyclization, typically initiated by a radical initiator like AIBN in the presence of a radical mediator such as tri-n-butyltin hydride. These reactions generally proceed via a 5-exo-trig cyclization to form a five-membered ring, which is kinetically favored over the 6-endo-trig pathway.[9][10]
2. Metal-Catalyzed Cyclizations: Various transition metals catalyze the cyclization of this compound. For example, Rhodium(I) complexes can catalyze the stereoselective formation of bicyclo[2.2.1]heptane derivatives.[8] Palladium-catalyzed oxidative cyclization of 1,6-enynes (related structures) is also a known transformation.
3. Photochemical [2+2] Cycloaddition: Intramolecular photochemical [2+2] cycloadditions of 1,6-heptadienes can lead to the formation of bicyclo[3.2.0]heptane skeletons. These reactions are often catalyzed by copper(I) complexes.
Caption: Major Cyclization Pathways of this compound.
Polymerization
This compound can undergo polymerization to form polymers with cyclic repeating units through a process called cyclopolymerization . This reaction is often catalyzed by transition metal complexes, such as those based on palladium or scandium. The structure of the resulting polymer, including the size of the rings formed (five- or six-membered), can be controlled by the choice of catalyst.[4]
Caption: Cyclopolymerization of this compound.
Experimental Protocols
Detailed, step-by-step experimental procedures are crucial for the successful application of this compound in a laboratory setting. Below are representative protocols for its synthesis, purification, and a key reaction.
Synthesis of a this compound Derivative: 4,4-Dimethyl-1,6-heptadien-3-ol
This procedure describes the synthesis of a substituted this compound, which can be a useful intermediate.[11]
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
2,2-Dimethyl-4-pentenal
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Standard glassware for Grignard reaction and distillation
Procedure:
-
In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a condenser topped with a nitrogen inlet, place 17 g (0.7 g-atom) of magnesium turnings.
-
Flush the system with dry nitrogen.
-
Prepare a solution of 70 g (0.65 mol) of vinyl bromide in 400 mL of anhydrous THF. Add about 50 mL of this solution to the magnesium turnings to initiate the Grignard reaction.
-
Once the exothermic reaction begins, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, cool the reaction mixture in an ice bath.
-
Slowly add a solution of 2,2-dimethyl-4-pentenal in anhydrous THF to the Grignard reagent.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with three 500-mL portions of diethyl ether.
-
Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain 4,4-dimethyl-1,6-heptadien-3-ol.[11]
Purification of this compound by Fractional Distillation
Fractional distillation is the recommended method for purifying this compound due to its relatively low boiling point and the potential presence of impurities with close boiling points.[12][13][14][15][16]
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Heat the flask gently. The vapor will begin to rise through the fractionating column.
-
Monitor the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of this compound (89-90 °C).
-
Collect the fraction that distills over at a constant temperature. This is the purified this compound.
-
Discard any initial lower-boiling fractions and any higher-boiling residue.
Ring-Closing Metathesis of Diethyl Diallylmalonate (A this compound Derivative)
This protocol provides a general procedure for the RCM of a commonly used 1,6-diene substrate using a Grubbs catalyst.[1][4][8]
Materials:
-
Diethyl diallylmalonate
-
Grubbs' second-generation catalyst
-
Anhydrous, degassed dichloromethane (DCM)
-
Nitrogen or Argon atmosphere (glovebox or Schlenk line)
-
Activated carbon
-
Silica gel
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve Grubbs' second-generation catalyst (typically 1-5 mol%) in anhydrous, degassed DCM.
-
Add the diethyl diallylmalonate to the catalyst solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 1-2 hours), quench the reaction by opening the flask to the air.
-
Add a small amount of activated carbon to the reaction mixture and stir for 15-20 minutes to remove the ruthenium catalyst.
-
Filter the mixture through a pad of silica gel, washing with DCM.
-
Remove the solvent under reduced pressure to obtain the crude product, diethyl cyclopent-3-ene-1,1-dicarboxylate.
-
The product can be further purified by column chromatography if necessary.[8]
Relevance in Drug Development
While this compound itself is not a therapeutic agent, its unique reactivity makes it a valuable scaffold and intermediate in the synthesis of medicinally relevant molecules.
Synthesis of Carbocyclic Nucleoside Analogs
A significant application of this compound derivatives in medicinal chemistry is in the synthesis of carbocyclic nucleoside analogs .[7][17][18][19] In these molecules, the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclohexane ring. This modification can impart several desirable properties, including increased metabolic stability towards enzymatic cleavage.
Derivatives of this compound can be functionalized and then subjected to cyclization reactions to form the core carbocyclic ring. Subsequent chemical modifications can then be used to introduce the nucleobase and other necessary functional groups. Several carbocyclic nucleoside analogs have demonstrated potent antiviral (e.g., against HIV, HCV, and orthopoxviruses) and anticancer activities.[7][17][20][21]
Caption: Synthetic Strategy for Carbocyclic Nucleosides.
Curcumin and Analogs
The natural product curcumin, which exhibits a wide range of pharmacological activities, contains a 1,7-diaryl-1,6-heptadiene-3,5-dione core structure.[22] The synthesis of curcumin analogs, often involving modifications of this heptadiene backbone, is an active area of research for the development of new therapeutic agents with potential antibacterial, anti-inflammatory, and anticancer properties.
ADMET Profiling
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates are critical for their development. For carbocyclic nucleoside analogs derived from this compound, computational tools and in vitro assays are employed to predict their ADMET profiles.[3][5] These studies help in optimizing the lead compounds to improve their pharmacokinetic and safety profiles.
Conclusion
This compound is a foundational molecule in organic chemistry with a rich and diverse reactivity profile. Its ability to readily undergo olefin metathesis, various cyclization reactions, and cyclopolymerization makes it an invaluable tool for the synthesis of complex cyclic and polymeric architectures. In the context of drug development, its role as a precursor to carbocyclic nucleoside analogs highlights its importance in the quest for new therapeutic agents. A thorough understanding of its fundamental properties and reactivity is essential for researchers and scientists aiming to leverage this versatile building block in their synthetic endeavors.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Radical cyclization - Wikipedia [en.wikipedia.org]
- 10. Selective divergent radical cyclization of 1,6-dienes with alkyl nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Purification [chem.rochester.edu]
- 13. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 14. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 15. chembam.com [chembam.com]
- 16. jackwestin.com [jackwestin.com]
- 17. scribd.com [scribd.com]
- 18. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]
- 19. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to the Synthesis and Purification of 1,6-Heptadiene for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 1,6-heptadiene, a valuable diene in organic synthesis, particularly in the construction of cyclic compounds and as a monomer in polymerization reactions. The following sections detail a robust synthetic protocol, purification methodologies, and relevant characterization data to ensure the production of high-purity this compound for demanding research applications.
Synthesis of this compound via Grignard Coupling
A reliable method for the synthesis of this compound is the coupling reaction of a Grignard reagent with an allyl halide. This approach offers good yields and utilizes readily available starting materials. The following protocol is adapted from established procedures for similar coupling reactions.
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Allyl bromide (C₃H₅Br)
-
Iodine (a small crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Preparation of Allylmagnesium Bromide:
-
In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 molar equivalents).
-
Add a small crystal of iodine to the flask to initiate the reaction.
-
Add a small portion of a solution of allyl bromide (1.0 molar equivalent) in anhydrous diethyl ether to the dropping funnel and add it to the magnesium turnings. The disappearance of the iodine color and the onset of bubbling indicate the initiation of the Grignard reaction.
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the flask containing the allylmagnesium bromide solution in an ice bath.
-
Add a solution of allyl bromide (1.0 molar equivalent) in anhydrous diethyl ether to the dropping funnel.
-
Add the allyl bromide solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature of the reaction mixture below 30°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Workup:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it with saturated aqueous ammonium chloride solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent. The resulting solution contains crude this compound.
-
Purification of this compound
The primary method for purifying the volatile and non-polar this compound is fractional distillation. This technique separates compounds based on differences in their boiling points. For very high purity requirements, preparative gas chromatography can also be employed.
Experimental Protocol: Purification by Fractional Distillation
Equipment:
-
Distillation flask (round-bottom flask)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.
-
Place the crude this compound solution in the distillation flask along with a few boiling chips or a magnetic stir bar.
-
-
Distillation:
-
Gently heat the distillation flask.
-
Observe the vapor rising through the fractionating column. The temperature should be monitored closely.
-
Discard the initial fraction that distills over at a lower temperature, as this may contain residual diethyl ether.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 94°C at atmospheric pressure).
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
-
Characterization:
-
The purity of the collected this compound can be assessed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Data Presentation
The following tables summarize key quantitative data for this compound.
| Physical Properties of this compound | |
| Property | Value |
| Molecular Formula | C₇H₁₂ |
| Molecular Weight | 96.17 g/mol |
| Boiling Point | 94 °C |
| Melting Point | -101 °C |
| Density | 0.714 g/mL at 25 °C |
| Expected Yield and Purity | |
| Parameter | Expected Value |
| Synthesis Yield (Crude) | 60-70% |
| Purity after Fractional Distillation | >98% |
Visualization of Workflows and Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the chemical reaction.
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Spectroscopic Profile of 1,6-Heptadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key spectroscopic data for 1,6-heptadiene (C₇H₁₂), a common diene in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.
Molecular Structure
This compound is a seven-carbon chain with terminal double bonds located at the C1 and C6 positions. Due to symmetry, the molecule presents a simplified spectroscopic signature.
Structure: CH₂=CH(CH₂)₃CH=CH₂
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Spectra are typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by three distinct sets of signals corresponding to the olefinic and allylic protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Protons | Multiplicity | Coupling Constant (J) Hz |
| ~5.78 | 2H (CH =CH₂) | ddt (doublet of doublets of triplets) | ~16.9, ~10.2, ~6.7 |
| ~4.95 | 4H (CH=CH₂ ) | m (multiplet) | - |
| ~2.05 | 4H (=CH-CH₂ -CH₂) | q (quartet) | ~7.0 |
| ~1.49 | 2H (CH₂-CH₂ -CH₂) | p (pentet) | ~7.0 |
Note: 'ddt' denotes a doublet of doublets of triplets, 'm' denotes a multiplet, 'q' denotes a quartet, and 'p' denotes a pentet. Data sourced from spectral databases.[1]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is simplified due to the molecule's symmetry, showing four unique carbon signals.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Atom |
| ~138.5 | C2, C6 (=C H) |
| ~114.5 | C1, C7 (=C H₂) |
| ~33.5 | C3, C5 (-C H₂-) |
| ~28.5 | C4 (-C H₂-) |
Note: Data referenced from spectral databases.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound highlights the characteristic vibrational frequencies of its alkene and alkane functional groups. The spectrum is typically acquired from a neat liquid film.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3075 | C-H Stretch | =C-H (sp² C-H) |
| ~2925, ~2855 | C-H Stretch | -C-H (sp³ C-H) |
| ~1640 | C=C Stretch | Alkene |
| ~1460 | C-H Bend | -CH₂- Scissoring |
| ~990, ~910 | C-H Bend | =C-H Out-of-plane bend |
Note: Data sourced from the NIST Chemistry WebBook.[3][4][5][6]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed, confirming the molecular weight of the compound.[3]
Table 4: Major Fragments in the EI-Mass Spectrum of this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 96 | ~2.8 | [C₇H₁₂]⁺ (Molecular Ion) |
| 81 | ~37.4 | [C₆H₉]⁺ |
| 67 | ~39.2 | [C₅H₇]⁺ |
| 55 | ~71.4 | [C₄H₇]⁺ |
| 54 | 100.0 | [C₄H₆]⁺ (Base Peak) |
| 41 | ~20.3 | [C₃H₅]⁺ |
| 39 | ~36.4 | [C₃H₃]⁺ |
| 27 | ~19.9 | [C₂H₃]⁺ |
Note: Molecular weight is 96.17 g/mol . Data compiled from the NIST Mass Spectrometry Data Center.[1][3]
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-25 mg of this compound (for ¹H NMR) or 50-100 mg (for ¹³C NMR) in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[7] The solution should be transferred to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans and a longer acquisition time are generally required due to the low natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.
IR Spectroscopy Protocol (Neat Liquid)
-
Sample Preparation: As this compound is a liquid at room temperature, a "neat" spectrum can be obtained by placing a single drop of the pure liquid between two salt plates (e.g., NaCl or KBr).[2] The plates are pressed together to form a thin liquid film.[2]
-
Background Spectrum: Run a background scan with the empty salt plates (or no sample) in the beam path to record the spectrum of atmospheric CO₂ and H₂O, which will be subtracted from the sample spectrum.
-
Sample Spectrum: Place the salt plates with the sample film into the spectrometer's sample holder.
-
Data Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to yield the final transmittance or absorbance spectrum.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of vaporous this compound into the ion source of the mass spectrometer. This is often done via a gas chromatography (GC) system for separation and introduction of pure components.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
Fragmentation: The high energy of the electron impact causes the molecular ions to fragment into smaller, characteristic charged species.
-
Mass Analysis: The resulting ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum which plots relative intensity versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound(3070-53-9) 13C NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Core Chemical Reactions of 1,6-Heptadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-heptadiene is a versatile, non-conjugated diene that serves as a valuable building block in organic synthesis. Its two terminal double bonds, separated by a flexible three-carbon tether, allow for a diverse range of chemical transformations, particularly those involving the formation of cyclic structures. This technical guide provides a comprehensive overview of the most common and synthetically useful reactions of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in their synthetic endeavors. The strategic application of these reactions is crucial in the construction of complex molecular architectures found in natural products and pharmaceutical agents.
Core Chemical Reactions
The reactivity of this compound is dominated by reactions that take advantage of its diene structure. These can be broadly categorized into cyclization, metathesis, polymerization, and standard alkene addition reactions.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful method for the formation of cyclic olefins from dienes, driven by the release of a volatile byproduct, typically ethylene.[1] For this compound, RCM is a straightforward approach to synthesize cyclopentene. The reaction is catalyzed by various ruthenium-based catalysts, with Grubbs catalysts being the most prominent.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Grubbs 1st Gen. | 5 | Dichloromethane | 25 | 1 | Cyclopentene | >98 | [2] |
| Grubbs 2nd Gen. | 0.5 | Dichloromethane | 25 | 0.5 | Cyclopentene | >98 | [2] |
| Hoveyda-Grubbs 2nd Gen. | 0.1 | Toluene | 60 | 1 | Cyclopentene | 97 | [2] |
Materials:
-
This compound
-
Grubbs 2nd Generation Catalyst
-
Anhydrous Dichloromethane (DCM)
-
Schlenk flask and standard inert atmosphere glassware
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol).
-
Dissolve the diene in anhydrous dichloromethane (10 mL, to achieve a 0.1 M concentration).
-
Add the Grubbs 2nd Generation catalyst (0.005 mmol, 0.5 mol%).
-
Stir the reaction mixture at room temperature (25 °C) for 30 minutes.
-
The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, the reaction can be quenched by the addition of a few drops of ethyl vinyl ether.
-
The solvent is removed under reduced pressure, and the crude product can be purified by silica gel chromatography to yield cyclopentene.
References
An In-Depth Technical Guide to Acyclic Diene Metathesis (ADMET) of 1,6-Heptadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acyclic diene metathesis (ADMET) polymerization of 1,6-heptadiene, a process that yields unsaturated poly(1,4-hexadiene). This document details the underlying mechanism, key catalytic systems, experimental considerations, and potential applications, with a focus on providing actionable data and protocols for laboratory research.
Introduction to Acyclic Diene Metathesis (ADMET)
Acyclic diene metathesis (ADMET) is a step-growth condensation polymerization that utilizes olefin metathesis to convert α,ω-dienes into long-chain unsaturated polymers and a small volatile byproduct, typically ethylene.[1] The reaction is driven to completion by the continuous removal of this gaseous byproduct, shifting the equilibrium towards the formation of high molecular weight polymers.[2] This technique is distinguished from other olefin metathesis polymerizations, such as ring-opening metathesis polymerization (ROMP), by its step-growth mechanism, which allows for precise control over polymer architecture.[1]
The polymerization of this compound via ADMET yields poly(1,4-hexadiene), a polymer with a repeating unit of six carbon atoms and a double bond within the backbone. The stereochemistry of this double bond, either cis or trans, can be influenced by the choice of catalyst and reaction conditions.[1]
The ADMET Mechanism of this compound
The ADMET polymerization of this compound proceeds via a well-established catalytic cycle involving a metal-alkylidene complex, typically featuring ruthenium or molybdenum. The generally accepted mechanism, first proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps.[3]
The catalytic cycle can be summarized as follows:
-
Initiation: The catalyst, a metal-alkylidene complex, reacts with a terminal double bond of a this compound monomer. This forms a metallacyclobutane intermediate.
-
Productive Metathesis: The metallacyclobutane intermediate undergoes cycloreversion to release ethylene and form a new metal-alkylidene complex that is bonded to the growing polymer chain.
-
Propagation: The newly formed metal-alkylidene reacts with another terminal double bond from a monomer or another polymer chain, repeating the process of metallacyclobutane formation and ethylene elimination. This step-wise process leads to the growth of the polymer chain.
It is important to note that this compound can also undergo intramolecular ring-closing metathesis (RCM) to form cyclopentene, which can be a competing side reaction.[4] However, under appropriate ADMET conditions (high monomer concentration and efficient ethylene removal), intermolecular polymerization is favored.
Catalytic Systems for the ADMET of this compound
The success of ADMET polymerization is highly dependent on the choice of catalyst. The most commonly employed catalysts are based on ruthenium and molybdenum, with Grubbs' and Schrock's catalysts being the most prominent examples.
-
Grubbs' Catalysts: These ruthenium-based catalysts are known for their excellent functional group tolerance, and air and moisture stability, making them user-friendly.[5] First-generation Grubbs catalysts often provide good results for ADMET of simple dienes. Second-generation Grubbs catalysts, containing an N-heterocyclic carbene (NHC) ligand, exhibit higher activity but can sometimes promote olefin isomerization as a side reaction, especially at elevated temperatures.[6]
-
Schrock's Catalysts: These molybdenum-based catalysts are highly active and can produce high molecular weight polymers.[7] They are particularly effective for the polymerization of less reactive monomers. However, they are generally more sensitive to air and moisture and have lower functional group tolerance compared to Grubbs' catalysts.
The choice of catalyst will influence not only the reaction rate and final polymer molecular weight but also the stereochemistry of the double bonds in the polymer backbone.[8]
Quantitative Data Presentation
Table 1: Representative Data for ADMET of Simple α,ω-Dienes with Grubbs Catalysts
| Monomer | Catalyst (mol%) | Temp. (°C) | Time (h) | Solvent | Yield (%) | M₆ ( g/mol ) | M₇ ( g/mol ) | PDI | cis/trans Ratio |
| 1,5-Hexadiene | Grubbs I (0.1) | 25 | 48 | Bulk | >95 | - | 28,000 | - | 30:70 |
| 1,9-Decadiene | Grubbs I (0.1) | 25 | 48 | Bulk | >95 | - | 108,000 | - | 10:90 |
| Diethyl diprop-2-en-1-yl malonate | Grubbs II (1.0) | 80 | 5 | Bulk | 76 | 8,400 | 14,700 | 1.75 | Not Reported |
Data is illustrative and compiled from various sources for analogous α,ω-dienes to provide a general understanding.
Table 2: Representative Data for ADMET of Functionalized α,ω-Dienes with Schrock and other Ru Catalysts
| Monomer | Catalyst (mol%) | Temp. (°C) | Time (h) | Solvent | Yield (%) | M₆ ( g/mol ) | M₇ ( g/mol ) | PDI | cis/trans Ratio |
| Bis(10-undecenoate) with isosorbide | Mo-alkylidene (variable) | 25 | 6 | Toluene | - | 44,000-49,400 | - | - | Not Reported |
| A renewable α,ω-diene | Ru-indenylidene C1 (0.5) | 120 | 5 | Bulk | 89.4 | 16,700 | 30,060 | 1.80 | Not Reported |
| A renewable α,ω-diene | "boomerang" C3 (0.5) | 120 | 5 | Bulk | 87.4 | 12,200 | 21,100 | 1.73 | Not Reported |
Data is illustrative and compiled from various sources for analogous α,ω-dienes to provide a general understanding.[2][9]
Experimental Protocols
The following is a generalized, representative experimental protocol for the ADMET polymerization of this compound. This protocol is based on established procedures for similar α,ω-dienes and should be adapted and optimized for specific laboratory conditions and research goals.
5.1. Materials and Reagents
-
This compound (high purity, >98%)
-
Grubbs' First or Second Generation Catalyst
-
Anhydrous toluene or other suitable high-boiling, non-coordinating solvent (if not performing a bulk polymerization)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
-
Vacuum pump capable of reaching high vacuum (<0.1 mbar)
5.2. Monomer Purification
High monomer purity is crucial for achieving high molecular weight polymers.
-
Stir this compound over a drying agent (e.g., calcium hydride) for 24 hours.
-
Degas the monomer by several freeze-pump-thaw cycles.
-
Distill the monomer under reduced pressure and store under an inert atmosphere.
5.3. Polymerization Procedure (Bulk Polymerization)
-
Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser connected to a Schlenk line.
-
Flame-dry the glassware under vacuum and backfill with an inert gas.
-
Transfer the purified this compound to the reaction flask via cannula.
-
In a separate glovebox or under a positive flow of inert gas, weigh the desired amount of Grubbs' catalyst (e.g., for a 200:1 monomer to catalyst ratio) and dissolve it in a minimal amount of anhydrous toluene.
-
With vigorous stirring, inject the catalyst solution into the reaction flask containing the monomer.
-
Immediately begin to apply a dynamic vacuum to the system to facilitate the removal of ethylene. The reaction mixture will typically show bubbling as ethylene evolves.
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and maintain it for the desired reaction time (e.g., 24-48 hours). The viscosity of the solution will increase as the polymerization progresses.
-
To terminate the reaction, cool the mixture to room temperature and expose it to air. The addition of a small amount of ethyl vinyl ether can also be used to quench the catalyst.
-
Dissolve the resulting polymer in a suitable solvent (e.g., toluene or dichloromethane).
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold methanol).
-
Filter the polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.
5.4. Polymer Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the polymer structure, determine the cis/trans ratio of the double bonds, and calculate the number-average molecular weight (Mₙ) by end-group analysis.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups in the polymer.
-
Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and decomposition temperature.
Visualizations
Diagram 1: Catalytic Cycle of ADMET Polymerization
Caption: The catalytic cycle of ADMET polymerization of this compound.
Diagram 2: Experimental Workflow for ADMET of this compound
Caption: A general experimental workflow for the ADMET polymerization of this compound.
Conclusion
The ADMET polymerization of this compound offers a powerful route to the synthesis of unsaturated poly(1,4-hexadiene) with the potential for controlled molecular weight and stereochemistry. The choice of catalyst and careful control of reaction conditions are paramount to achieving desired polymer properties. This guide provides a foundational understanding and practical starting points for researchers venturing into this area. Further optimization and exploration of novel catalytic systems will continue to expand the scope and utility of ADMET in the creation of advanced polymeric materials for a variety of applications, including in the field of drug development for creating novel delivery systems and functional biomaterials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Key processes in ruthenium-catalysed olefin metathesis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02515F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - About the activity and selectivity of less well-known metathesis catalysts during ADMET polymerizations [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. cis-Selective Acyclic Diene Metathesis Polymerization of α,ω-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Metathesis Polymerization of 1,6-Heptadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The polymerization of dienes through olefin metathesis is a powerful tool in polymer chemistry, enabling the synthesis of a wide array of unsaturated polymers with controlled structures. While the user's query specified Ring-Opening Metathesis Polymerization (ROMP) of 1,6-heptadiene, it is crucial to clarify a key terminological distinction. ROMP involves the polymerization of cyclic olefins, driven by the relief of ring strain. In contrast, this compound is an acyclic diene, and its polymerization proceeds via Acyclic Diene Metathesis (ADMET) polymerization . This in-depth guide will focus on the principles, experimental protocols, and data associated with the ADMET polymerization of this compound, a process that yields poly(pentenylene), an unsaturated polymer with a regular structure.
ADMET is a step-growth condensation polymerization where the driving force is the removal of a small volatile molecule, typically ethylene, which shifts the equilibrium towards the formation of long polymer chains.[1][2] This method, particularly with the advent of well-defined ruthenium-based catalysts such as Grubbs catalysts, offers excellent functional group tolerance and control over polymer architecture.[1][2]
Reaction Mechanism and Catalysis
The ADMET polymerization of this compound is initiated by a metal alkylidene catalyst, typically a Grubbs-type ruthenium complex. The catalytic cycle involves a series of [2+2] cycloaddition and cycloreversion steps between the metal carbene and the terminal double bonds of the diene monomer. With each productive metathesis event, a molecule of ethylene is released, and a new internal double bond is formed, extending the polymer chain.
The general mechanism can be visualized as follows:
The choice of catalyst is critical for a successful ADMET polymerization. Grubbs catalysts, particularly the first, second, and third generations, are widely used due to their stability and activity.
Experimental Protocols
Detailed experimental procedures are essential for reproducible results. Below is a general protocol for the ADMET polymerization of this compound, based on common practices for ADMET of α,ω-dienes.
Materials:
-
This compound (monomer)
-
Grubbs catalyst (e.g., First Generation, Second Generation, or Hoveyda-Grubbs Second Generation)
-
Anhydrous, degassed solvent (e.g., toluene or chlorobenzene)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware or a glovebox
Procedure:
-
Monomer and Solvent Purification: this compound should be purified by passing it through a column of activated alumina and then thoroughly degassed with an inert gas. The solvent must be dried over appropriate drying agents and similarly degassed.
-
Reaction Setup: All manipulations should be carried out under an inert atmosphere using either a Schlenk line or a glovebox.
-
Catalyst Addition: In a Schlenk flask equipped with a magnetic stir bar, the desired amount of Grubbs catalyst is added. The monomer-to-catalyst ratio ([M]/[C]) is a critical parameter and typically ranges from 250:1 to 1000:1.
-
Polymerization: The purified monomer and solvent are added to the Schlenk flask containing the catalyst. The reaction mixture is then heated to a specific temperature, often between 50-80 °C, with vigorous stirring. A vacuum is applied to the system to facilitate the removal of the ethylene byproduct, which drives the polymerization reaction to completion.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in the viscosity of the reaction mixture. Aliquots can be taken at various time points (under an inert atmosphere) to determine the monomer conversion and polymer molecular weight using techniques such as ¹H NMR spectroscopy and Gel Permeation Chromatography (GPC).
-
Termination and Isolation: Once the desired molecular weight is achieved or the monomer is consumed, the reaction is terminated by adding a quenching agent like ethyl vinyl ether. The polymer is then precipitated by pouring the reaction mixture into a non-solvent, such as methanol. The precipitated polymer is collected by filtration and dried under vacuum.
The following diagram illustrates a typical experimental workflow for the ADMET polymerization of this compound.
Quantitative Data
Table 1: Performance of Grubbs Catalysts in ADMET Polymerization of α,ω-Dienes
| Catalyst Generation | Common Name | Key Features | Typical Monomer Conversion | Molecular Weight (M\textsubscript{n}) ( g/mol ) | Polydispersity Index (PDI) |
| First Generation | Grubbs Catalyst®, G1 | Good stability, moderate activity | > 95% | 10,000 - 30,000 | 1.8 - 2.2 |
| Second Generation | Grubbs Catalyst®, G2 | High activity, good functional group tolerance | > 99% | 20,000 - 100,000 | 1.6 - 2.0 |
| Third Generation | Grubbs Catalyst®, G3 | Very high activity, fast initiation | > 99% | 25,000 - 150,000 | 1.5 - 1.9 |
| Second Generation | Hoveyda-Grubbs Cat., HG2 | High stability, slower initiation | > 99% | 20,000 - 120,000 | 1.6 - 2.0 |
Note: The values presented are typical ranges and can vary significantly based on the specific monomer, catalyst loading, temperature, and effectiveness of ethylene removal.
Table 2: Influence of Reaction Parameters on Polymer Properties
| Parameter | Effect on Molecular Weight (M\textsubscript{n}) | Effect on Polydispersity (PDI) | Rationale |
| [Monomer]/[Catalyst] Ratio | Increases with higher ratio | Generally remains in the step-growth range (1.5-2.0) | More monomer units per active catalyst center lead to longer chains. |
| Temperature | Increases up to an optimum, then may decrease | Can increase at higher temperatures | Higher temperature increases reaction rate but can also lead to catalyst decomposition. |
| Vacuum Quality | Significantly increases | Little to no effect | Efficient removal of ethylene is crucial to drive the equilibrium towards high polymer formation. |
| Reaction Time | Increases with time | Generally narrows slightly with time | Longer reaction times allow for more condensation steps, leading to higher molecular weights. |
Logical Relationships in ADMET Polymerization
The success of an ADMET polymerization is contingent on a series of interconnected factors. The following diagram illustrates the logical relationships between key experimental variables and the desired outcomes.
Conclusion
The polymerization of this compound via Acyclic Diene Metathesis (ADMET) offers a robust and versatile method for the synthesis of unsaturated poly(pentenylene). By understanding the underlying mechanism, carefully selecting the appropriate Grubbs catalyst, and meticulously controlling the experimental conditions—particularly the exclusion of impurities and the efficient removal of ethylene—researchers can achieve high molecular weight polymers with controlled microstructures. The resulting unsaturated polymers can be further modified, for instance, through hydrogenation to yield saturated polyolefins, expanding their potential applications in materials science and drug delivery. This guide provides a foundational understanding and practical framework for scientists and professionals to successfully implement ADMET polymerization of this compound in their research and development endeavors.
References
The Intramolecular Diels-Alder Reaction of 1,6-Heptadiene Derivatives: A Technical Guide to Bicyclo[4.3.0]nonane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The intramolecular Diels-Alder (IMDA) reaction stands as a powerful and elegant strategy in organic synthesis for the construction of complex polycyclic frameworks from relatively simple acyclic precursors. Among the various substrates amenable to this transformation, 1,6-heptadiene and its derivatives have emerged as particularly valuable building blocks for the stereocontrolled synthesis of the bicyclo[4.3.0]nonane (also known as hydrindane) core. This structural motif is prevalent in a wide array of biologically active natural products and medicinally important compounds.
This technical guide provides an in-depth exploration of the intramolecular Diels-Alder reaction of substituted 1,6-heptadienes, focusing on the key factors that govern its efficiency and stereochemical outcome. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers with the practical knowledge required to harness this reaction in their synthetic endeavors.
Core Concepts of the Intramolecular Diels-Alder Reaction
The Diels-Alder reaction is a concerted, pericyclic [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. In the intramolecular variant, the diene and dienophile are tethered within the same molecule, leading to the formation of fused or bridged bicyclic systems.[1] The reaction's appeal lies in its ability to generate multiple stereocenters in a single, predictable step.
For this compound derivatives, the diene and dienophile moieties are connected by a three-atom tether. Upon cycloaddition, this arrangement exclusively yields the fused bicyclo[4.3.0]nonene ring system. The stereochemistry of the newly formed ring junction (cis or trans) is a critical aspect of this reaction and is influenced by a combination of steric and electronic factors within the transition state.
dot
Caption: General schematic of the intramolecular Diels-Alder reaction.
Factors Influencing Stereoselectivity
The diastereoselectivity of the IMDA reaction of this compound derivatives, leading to either a cis- or trans-fused bicyclo[4.3.0]nonane system, is dictated by the geometry of the transition state. The two primary transition state conformations are the "endo" and "exo" pathways.
-
Thermal Reactions: In the absence of a catalyst, the stereochemical outcome is often governed by subtle steric interactions in the transition state. For many substituted 1,6-heptadienes, thermal IMDA reactions can lead to mixtures of cis and trans isomers, with the cis-fused product often being slightly favored.
-
Lewis Acid Catalysis: The use of Lewis acids can dramatically enhance both the rate and stereoselectivity of the IMDA reaction. Lewis acids coordinate to electron-withdrawing groups on the dienophile, lowering its LUMO energy and accelerating the reaction. This coordination can also enforce a more rigid transition state geometry, often leading to a strong preference for a single diastereomer. For instance, ethylaluminum dichloride (EtAlCl₂) has been shown to strongly favor the formation of the trans-fused bicyclo[4.3.0]nonane system in certain substrates.
dot
Caption: Influence of reaction conditions on stereoselectivity.
Quantitative Data Summary
The following tables summarize representative quantitative data for the intramolecular Diels-Alder reaction of terminally activated this compound derivatives (nonatrienes), leading to the formation of bicyclo[4.3.0]nonene systems.
Table 1: Thermal vs. Lewis Acid Catalyzed IMDA of an (E)-Dienophile
| Entry | Conditions | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Thermal | 150 | 24 | - | 60:40 |
| 2 | EtAlCl₂ | 23 | 36 | - | 0:100 |
Table 2: Thermal vs. Lewis Acid Catalyzed IMDA of a (Z)-Dienophile
| Entry | Conditions | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Thermal | 150 | 24 | - | 65:35 |
| 2 | EtAlCl₂ | 23 | 36 | - | 52:48 |
Table 3: IMDA of Unactivated Trienes
| Entry | Substrate | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Nonatriene | 220 | 7 | 90 | 55:45 |
| 2 | Decatriene | 250 | 1-5 | 95 | 73:27 |
Note: The data in the tables are compiled from representative examples and may vary depending on the specific substitution pattern of the this compound derivative.
Experimental Protocols
The following are generalized experimental protocols for thermal and Lewis acid-catalyzed intramolecular Diels-Alder reactions of substituted 1,6-heptadienes. Researchers should adapt these procedures based on the specific substrate and scale of the reaction.
Protocol 1: Thermal Intramolecular Diels-Alder Reaction
Materials:
-
Substituted this compound derivative
-
High-boiling, inert solvent (e.g., toluene, xylene, or decalin)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed tube)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or a thick-walled sealed tube equipped with a magnetic stir bar, add the substituted this compound derivative (1.0 eq).
-
Solvent Addition: Add a sufficient volume of the chosen high-boiling solvent to create a dilute solution (typically 0.01-0.1 M).
-
Degassing: Degas the solution by three cycles of vacuum-backfill with an inert gas (argon or nitrogen).
-
Heating: Heat the reaction mixture to the desired temperature (typically 150-250 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the bicyclo[4.3.0]nonene product(s).
-
Characterization: Characterize the product(s) by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry). The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture or the purified product.
Protocol 2: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction
Materials:
-
Substituted this compound derivative with an electron-withdrawing group on the dienophile
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)
-
Lewis acid (e.g., ethylaluminum dichloride (EtAlCl₂), boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄)) as a solution in a suitable solvent
-
Inert atmosphere glovebox or Schlenk line
-
Dry glassware and syringes
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate, water)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the substituted this compound derivative (1.0 eq) to a dry reaction flask equipped with a magnetic stir bar.
-
Solvent Addition: Dissolve the substrate in the anhydrous solvent.
-
Cooling: Cool the solution to the desired temperature (typically -78 °C to room temperature) using an appropriate cooling bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (1.0-2.0 eq) to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.
-
Workup:
-
Once the reaction is complete, quench the reaction by the slow addition of the quenching solution at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
If an emulsion forms, it may be necessary to filter the mixture through a pad of celite.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over the drying agent, and filter.
-
-
Purification and Characterization: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography as described in Protocol 1. Characterize the product(s) and determine the diastereomeric ratio.
dot
Caption: Workflow for a Lewis acid-catalyzed IMDA reaction.
Conclusion
The intramolecular Diels-Alder reaction of this compound derivatives is a robust and versatile method for the synthesis of the bicyclo[4.3.0]nonane core. By carefully selecting the substrate and reaction conditions—in particular, the use of thermal induction versus Lewis acid catalysis—researchers can exert a high degree of control over the stereochemical outcome of the cyclization. The protocols and data presented in this guide offer a solid foundation for the application of this powerful reaction in the synthesis of complex molecules for pharmaceutical and materials science research.
References
The Pivotal Role of 1,6-Heptadiene in Organometallic Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Heptadiene, a non-conjugated α,ω-diene, serves as a versatile and fundamental building block in the realm of organometallic catalysis. Its unique structural arrangement, featuring two terminal double bonds separated by a flexible three-carbon tether, allows it to participate in a diverse array of catalytic transformations. These reactions, driven by sophisticated organometallic catalysts, provide powerful pathways for the synthesis of complex cyclic and polymeric architectures that are of significant interest in materials science and drug development. The precise control over polymer microstructure and the efficient formation of cyclic structures make this compound an invaluable substrate for modern synthetic chemistry. This technical guide provides an in-depth exploration of the primary catalytic processes involving this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying reaction mechanisms.
Cyclopolymerization of this compound and its Derivatives
Cyclopolymerization is a powerful technique that transforms non-conjugated dienes into polymers containing cyclic repeating units. In the case of this compound, this process typically yields polymers with five- or six-membered rings integrated into the polymer backbone, such as poly(methylene-1,2-cyclopentanediyl) or poly(methylene-1,3-cyclohexanediyl). The choice of organometallic catalyst is crucial in determining the polymer's microstructure, including the ring size and stereochemistry (cis- or trans-fused rings). Catalysts based on late transition metals like palladium and nickel, as well as early transition metals and lanthanides in conjunction with cocatalysts like methylaluminoxane (MAO), have been extensively studied.
Data Presentation: Cyclopolymerization of this compound Derivatives
The following table summarizes key quantitative data from various studies on the cyclopolymerization of this compound and its derivatives using different organometallic catalysts.
| Monomer | Catalyst System | Cocatalyst | Temp. (°C) | Yield (%) | M_n ( g/mol ) | PDI (M_w/M_n) | Predominant Ring Structure |
| This compound | Co complex with bis(imino)pyridine ligand | MMAO | - | >40 | - | - | cis-fused five-membered |
| This compound | Fe complex with bis(imino)pyridine ligand | MMAO | - | >60 | - | - | trans- or cis-fused five-membered |
| Isopropylidene diallylmalonate | [PdCl(ArN=C₁₂H₆=NAr)(Me)] / NaBARF | - | RT | High | - | - | trans-fused five-membered |
| Diethyl diallylmalonate | [PdCl(ArN=C₁₂H₆=NAr)(Me)] / NaBARF | - | RT | - | - | - | trans-fused five-membered |
| 4,4-Disubstituted 1,6-heptadienes | Cationic Pd(II) diimine complexes | NaBARF | - | Moderate to High | - | - | trans-fused five-membered |
M_n: Number-average molecular weight. PDI: Polydispersity index. MMAO: Modified Methylaluminoxane. NaBARF: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate.
Experimental Protocol: Cyclopolymerization of a this compound Derivative
The following is a representative experimental protocol for the cyclopolymerization of a 4,4-disubstituted this compound catalyzed by a cationic palladium complex.[1]
Materials:
-
4,4-Disubstituted this compound monomer
-
[PdCl(ArN=C₁₂H₆=NAr)(Me)] (Palladium catalyst precursor)
-
Na[B{3,5-(CF₃)₂C₆H₃}₄] (NaBARF) (Cocatalyst)
-
Anhydrous, degassed solvent (e.g., chlorobenzene or dichloromethane)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
In a glovebox, the palladium catalyst precursor (e.g., 0.01 mmol) is weighed into a Schlenk flask equipped with a magnetic stir bar.
-
The cocatalyst, NaBARF (e.g., 0.011 mmol), is added to the same flask.
-
Anhydrous, degassed solvent (e.g., 5 mL) is added to the flask, and the mixture is stirred at room temperature for 5-10 minutes to generate the active cationic palladium species.
-
The this compound derivative (e.g., 1.0 mmol) is then added to the flask via syringe.
-
The reaction mixture is stirred at room temperature for the desired period (e.g., 1-24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy.
-
Upon completion, the polymerization is quenched by the addition of a small amount of methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by NMR spectroscopy to confirm its microstructure.
Signaling Pathway: Mechanism of Pd-Catalyzed Cyclopolymerization
The cationic palladium(II) catalyzed cyclopolymerization of this compound proceeds through a series of coordination, insertion, and cyclization steps. The generally accepted mechanism involves the formation of a five-membered ring structure.
Caption: Pd-catalyzed cyclopolymerization of this compound.
Ring-Closing Metathesis (RCM) of this compound Derivatives
Ring-closing metathesis (RCM) is a powerful and widely used variation of olefin metathesis for the synthesis of unsaturated rings.[2] For this compound and its derivatives, RCM provides an efficient route to five-membered rings, specifically cyclopentene derivatives. The reaction is catalyzed by various organometallic complexes, most notably ruthenium-based catalysts developed by Grubbs and Schrock. The driving force for the reaction is often the entropically favorable release of a small, volatile alkene, such as ethylene.[3]
Data Presentation: RCM of Diethyl Diallylmalonate
The following table presents data for the RCM of diethyl diallylmalonate, a common this compound derivative, using different Grubbs-type catalysts.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Conversion/Yield (%) |
| Grubbs 1st Gen. | 5 | CH₂Cl₂ | RT | 1 | High Conversion |
| Grubbs 2nd Gen. | 5 | CH₂Cl₂ | RT | 1 | High Conversion |
| Hoveyda-Grubbs 2nd Gen. | 1-5 | Toluene | 80 | 2 | >95 |
Experimental Protocol: RCM of Diethyl Diallylmalonate
This protocol details the ring-closing metathesis of diethyl diallylmalonate using a second-generation Grubbs catalyst.
Materials:
-
Diethyl diallylmalonate
-
Grubbs 2nd Generation Catalyst ([RuCl₂(IMesH₂)(PCy₃)(CHPh)])
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
-
Silica gel for purification
Procedure:
-
A Schlenk flask containing a magnetic stir bar is charged with diethyl diallylmalonate (e.g., 100 mg, 0.416 mmol).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Anhydrous, degassed CH₂Cl₂ (e.g., 10 mL) is added to the flask via syringe.
-
In a separate vial under an inert atmosphere, the Grubbs 2nd Generation catalyst (e.g., 17.6 mg, 0.0208 mmol, 5 mol%) is dissolved in a small amount of CH₂Cl₂.
-
The catalyst solution is then transferred to the solution of diethyl diallylmalonate via syringe.
-
The reaction mixture is stirred at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure diethyl cyclopent-3-ene-1,1-dicarboxylate.
-
The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway: Mechanism of Ring-Closing Metathesis
The mechanism of RCM, often referred to as the Chauvin mechanism, proceeds through a series of cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[3]
Caption: Catalytic cycle of Ring-Closing Metathesis (RCM).
Acyclic Diene Metathesis (ADMET) Polymerization
Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that converts α,ω-dienes into unsaturated polymers with the concurrent release of a small volatile alkene, typically ethylene.[4] This method is particularly useful for synthesizing well-defined, linear polymers and copolymers. For this compound, ADMET is in competition with RCM, and reaction conditions can be tuned to favor one pathway over the other. Generally, higher monomer concentrations favor the intermolecular ADMET process.
Data Presentation: ADMET Polymerization of Dienes
The following table provides representative data for the ADMET polymerization of various α,ω-dienes using Grubbs-type catalysts.
| Monomer | Catalyst | [M]/[C] | Temp. (°C) | Time (h) | M_n ( g/mol ) | PDI (M_w/M_n) |
| 1,9-Decadiene | Grubbs 1st Gen. | 500:1 | 50 | 48 | 28,000 | 1.9 |
| 1,9-Decadiene | Grubbs 2nd Gen. | 1000:1 | 50 | 24 | 45,000 | 1.8 |
| Bis(undec-10-enoate) with isosorbide | Mo-alkylidene | - | 25 | - | 44,400-49,400 | - |
| 1,6-Octadiene | Grubbs 2nd Gen. | 500:1 | 50 | 24 | 35,000 | 2.1 |
Experimental Protocol: ADMET Polymerization of 1,9-Decadiene
The following is a general procedure for the ADMET polymerization of 1,9-decadiene.
Materials:
-
1,9-Decadiene (freshly distilled and degassed)
-
Grubbs 2nd Generation Catalyst
-
Anhydrous, degassed toluene
-
High-vacuum line
-
Schlenk flask
Procedure:
-
The Schlenk flask is flame-dried under vacuum and backfilled with an inert gas.
-
The Grubbs 2nd Generation catalyst (e.g., 0.01 mmol) is added to the flask in a glovebox or under a positive pressure of inert gas.
-
Anhydrous, degassed toluene (e.g., 2 mL) is added to dissolve the catalyst.
-
Freshly distilled and degassed 1,9-decadiene (e.g., 10 mmol) is added to the flask via syringe.
-
The flask is connected to a high-vacuum line, and the reaction mixture is stirred under dynamic vacuum at a controlled temperature (e.g., 50-60 °C). The application of vacuum is crucial to remove the ethylene byproduct and drive the polymerization to high molecular weights.
-
The reaction is allowed to proceed for an extended period (e.g., 24-48 hours), during which the viscosity of the solution will increase significantly.
-
The reaction is quenched by exposing the mixture to air or by adding a small amount of ethyl vinyl ether.
-
The polymer is dissolved in a minimal amount of a suitable solvent (e.g., THF or toluene) and precipitated into a large volume of a non-solvent like methanol.
-
The polymer is collected by filtration and dried under vacuum.
-
The polymer is characterized by GPC for molecular weight and PDI, and by NMR for its microstructure.
Signaling Pathway: Mechanism of ADMET Polymerization
The mechanism of ADMET polymerization is analogous to that of RCM, but it involves intermolecular reactions between diene monomers and growing polymer chains.
Caption: Simplified mechanism of ADMET polymerization.
Cycloisomerization of 1,6-Heptadienes
Cycloisomerization is an atom-economical process where a molecule is converted into a cyclic isomer. For 1,6-dienes, this reaction can be catalyzed by various transition metals, including palladium, rhodium, and platinum, to yield substituted cyclopentenes or other cyclic products. Unlike metathesis reactions, cycloisomerization involves the rearrangement of the diene without the loss of any atoms. The mechanism often involves hydrometalation, carbometalation, and β-hydride elimination steps.
Data Presentation: Cycloisomerization of 1,6-Dienes
The following table provides examples of palladium-catalyzed cycloisomerization of functionalized 1,6-dienes.
| Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Diethyl diallylmalonate | [(phen)Pd(Me)(Cl)] / NaBArF | DCE | 25 | 2 | Diethyl 1,5-dimethylcyclopent-2-ene-1-carboxylate | 95 |
| N,N-Diallyltosylamide | [(phen)Pd(Me)(Cl)] / NaBArF | DCE | 25 | 2 | 1-Tosyl-3,4-dimethyl-3-pyrroline | 92 |
phen: 1,10-phenanthroline. DCE: 1,2-dichloroethane.
Experimental Protocol: Cycloisomerization of a Functionalized 1,6-Diene
This protocol describes the cycloisomerization of a functionalized 1,6-diene using a cationic palladium catalyst.
Materials:
-
Functionalized 1,6-diene (e.g., diethyl diallylmalonate)
-
[(phen)Pd(Me)(Cl)] (Palladium precatalyst)
-
NaBArF (Cocatalyst)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert gas atmosphere
Procedure:
-
In a glovebox, the palladium precatalyst (e.g., 0.02 mmol) and NaBArF (e.g., 0.022 mmol) are placed in a vial.
-
Anhydrous DCE (e.g., 2 mL) is added, and the mixture is stirred for 5 minutes to generate the active catalyst.
-
In a separate vial, the 1,6-diene substrate (e.g., 0.4 mmol) is dissolved in DCE (e.g., 1 mL).
-
The substrate solution is added to the catalyst solution.
-
The reaction mixture is stirred at room temperature for the specified time (e.g., 2 hours).
-
The reaction is monitored by GC-MS.
-
Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with diethyl ether.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography if necessary.
-
The structure of the product is confirmed by NMR spectroscopy and other analytical techniques.
Signaling Pathway: Mechanism of Pd-Catalyzed Cycloisomerization
The proposed mechanism for the palladium-catalyzed cycloisomerization of 1,6-dienes involves the formation of a palladium-hydride species which initiates the catalytic cycle.
References
The Genesis of Five-Membered Rings: A Technical Guide to the Discovery of Metal-Catalyzed Carbocyclization of 1,6-Heptadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metal-catalyzed carbocyclization of 1,6-dienes, particularly 1,6-heptadiene and its derivatives, represents a cornerstone of modern synthetic organic chemistry, providing a powerful and atom-economical method for the construction of five-membered carbocyclic frameworks. These structures are ubiquitous in natural products and pharmaceutically active compounds. This technical guide delves into the seminal discoveries and subsequent development of this pivotal transformation, with a focus on palladium, nickel, rhodium, and ruthenium-based catalytic systems. It provides a comprehensive overview of the key mechanistic insights, quantitative data on reaction efficiencies and selectivities, and detailed experimental protocols for foundational examples. This document serves as an in-depth resource for researchers aiming to understand and apply these transformative reactions in their own synthetic endeavors.
Introduction: The Dawn of a New Cyclization Strategy
The intramolecular cyclization of unactivated dienes presented a significant challenge to synthetic chemists for many years. Traditional methods often required harsh conditions and lacked the efficiency and selectivity needed for complex molecule synthesis. The advent of transition metal catalysis in the latter half of the 20th century opened new avenues for C-C bond formation. Early pioneering work laid the foundation for what would become a versatile and widely adopted strategy for ring construction. Seminal contributions from researchers such as Trost, Oppolzer, and Widenhoefer, among others, were instrumental in demonstrating the power of various transition metals to orchestrate the intricate dance of electrons and atoms required for carbocyclization.
This guide will explore the evolution of this field, beginning with the early discoveries and moving through the development of more sophisticated and selective catalytic systems. We will examine the unique contributions of palladium, nickel, rhodium, and ruthenium catalysts, each of which offers distinct advantages in terms of reactivity, selectivity, and functional group tolerance.
Palladium-Catalyzed Carbocyclization: A Story of Versatility
Palladium catalysts have proven to be exceptionally versatile in mediating the carbocyclization of 1,6-dienes. These reactions often proceed through a palladium hydride intermediate, which initiates a cascade of migratory insertion and β-hydride elimination steps to furnish the cyclized product. The work of Ross A. Widenhoefer has been particularly influential in elucidating the mechanisms of these transformations and developing highly efficient catalytic systems.
Key Developments and Mechanistic Insights
A significant breakthrough in this area was the development of cationic palladium complexes that effectively catalyze the cycloisomerization of functionalized 1,6-dienes. These reactions can be highly selective, yielding predominantly 1,2-disubstituted cyclopentenes. The proposed mechanism involves the formation of a cationic palladium hydride species that undergoes migratory insertion with one of the olefinic moieties of the diene. This is followed by an intramolecular carbometalation of the second double bond to form a five-membered ring, and subsequent β-hydride elimination to release the product and regenerate the active catalyst. The use of silanes as co-catalysts has been shown to promote the formation of the active palladium hydride species and enhance the selectivity of the reaction.[1][2]
A general workflow for a palladium-catalyzed carbocyclization is depicted below:
Quantitative Data
The following table summarizes representative data for the palladium-catalyzed cycloisomerization of functionalized 1,6-dienes.
| Entry | Substrate | Catalyst System | Conditions | Product(s) | Yield (%) | Isomeric Purity (%) |
| 1 | Diethyl diallylmalonate | (η³-C₃H₅)Pd(Cl)PCy₃ / NaBArF | HSiEt₃, DCE | 4,4-dicarboethoxy-1,2-dimethylcyclopentane | 98 | 98 |
| 2 | Dimethyl diallylmalonate | [(phen)Pd(Me)CNCH₃]⁺[BArF]⁻ | DCE, 40 °C | 3,3-bis(carbomethoxy)-1,5-dimethylcyclopentene & isomers | - | 27:2.2:1.0 ratio |
Data sourced from references[3] and[4].
Experimental Protocol: Cycloisomerization of Diethyl Diallylmalonate
The following protocol is adapted from the work of Widenhoefer and Perch.[3]
Materials:
-
(η³-C₃H₅)Pd(Cl)PCy₃
-
NaB[3,5-C₆H₃(CF₃)₂]₄ (NaBArF)
-
Triethylsilane (HSiEt₃)
-
Diethyl diallylmalonate
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
In a nitrogen-filled glovebox, a solution of (η³-C₃H₅)Pd(Cl)PCy₃ and NaBArF (1:1 molar ratio) in DCE is prepared to generate the active catalyst.
-
To this catalyst solution, diethyl diallylmalonate and triethylsilane are added.
-
The reaction mixture is stirred at room temperature and monitored by gas chromatography.
-
Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4,4-dicarboethoxy-1,2-dimethylcyclopentane.
Nickel-Catalyzed Carbocyclization: A Focus on Reductive Processes
Nickel catalysts have emerged as powerful tools for the carbocyclization of 1,6-dienes, particularly in reductive manifolds. These reactions often exhibit unique selectivity profiles compared to their palladium-catalyzed counterparts. The work of Tian Diao has been significant in developing nickel(I)-catalyzed reductive cyclizations that proceed with high diastereoselectivity.[5]
Key Developments and Mechanistic Insights
A notable advancement is the nickel-catalyzed reductive cyclization of 1,6-dienes to afford trans-3,4-disubstituted cyclopentanes and pyrrolidines.[5] This stereochemical outcome is distinct from many other radical-based cyclizations that favor the cis product. Mechanistic studies suggest a classic organometallic cycle involving Ni(I) and Ni(III) intermediates, which controls the high trans selectivity.[5] The electron-rich Ni(I) intermediate, often stabilized by an α-diimine ligand, is crucial for promoting the reductive cyclization over other potential pathways like cycloisomerization.
The proposed catalytic cycle for this transformation is illustrated below:
Quantitative Data
The following table presents representative results for the nickel-catalyzed reductive cyclization of 1,6-dienes.
| Entry | Substrate | Catalyst System | Reductant | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | N,N-Diallyl-p-toluenesulfonamide | NiBr₂·diglyme / α-diimine ligand | Zn | trans-1-Tosyl-3,4-dimethylpyrrolidine | 85 | >20:1 |
| 2 | Diethyl diallylmalonate | NiBr₂·diglyme / α-diimine ligand | Zn | trans-Diethyl 3,4-dimethylcyclopentane-1,1-dicarboxylate | 82 | >20:1 |
Data adapted from reference[5].
Experimental Protocol: Nickel-Catalyzed Reductive Cyclization
The following is a general procedure based on the work of Diao and coworkers.[5]
Materials:
-
NiBr₂·diglyme
-
α-Diimine ligand
-
Zinc powder (activated)
-
1,6-Diene substrate
-
Anhydrous solvent (e.g., THF or DMA)
Procedure:
-
In a nitrogen-filled glovebox, an oven-dried vial is charged with NiBr₂·diglyme, the α-diimine ligand, and activated zinc powder.
-
Anhydrous solvent is added, followed by the 1,6-diene substrate.
-
The vial is sealed and the reaction mixture is stirred at the specified temperature (e.g., room temperature or slightly elevated).
-
The reaction progress is monitored by GC-MS or TLC.
-
Upon completion, the reaction is quenched, filtered to remove zinc, and the solvent is evaporated.
-
The crude product is purified by flash column chromatography to yield the trans-disubstituted cyclopentane derivative.
Rhodium-Catalyzed Carbocyclization: Precision in Stereocontrol
Rhodium catalysts have been instrumental in achieving high levels of diastereo- and enantioselectivity in the carbocyclization of 1,6-dienes. These reactions often proceed through distinct mechanistic pathways compared to palladium and nickel, sometimes involving C-H activation or rearrangements to form complex polycyclic systems.
Key Developments and Mechanistic Insights
A remarkable rhodium(I)-catalyzed rearrangement of prochiral 1,6-heptadienes leads to the formation of [2.2.1]-cycloheptane derivatives with the creation of at least three stereogenic centers with complete diastereocontrol.[6][7][8] The proposed mechanism involves a pyridine-directed C-H bond activation, followed by two consecutive migratory insertions. Deuterium labeling studies have shown that the first migratory insertion is reversible and not diastereoselective, while the second insertion is diastereodetermining.[6]
The logical flow for this unique rearrangement is as follows:
References
- 1. Silane-Promoted Cycloisomerization of Functionalized 1,6-Dienes Catalyzed by a Cationic (π-Allyl)palladium Complex [organic-chemistry.org]
- 2. Cycloisomerization of Functionalized 1,5- and 1,6-Dienes Catalyzed by Cationic Palladium Phenanthroline Complexes [organic-chemistry.org]
- 3. Scholars@Duke publication: Development, synthetic scope, and mechanistic studies of the palladium-catalyzed cycloisomerization of functionalized 1,6-dienes in the presence of silane [scholars.duke.edu]
- 4. Mechanistic studies of the cycloisomerization of dimethyl diallylmalonate catalyzed by a cationic palladium phenanthroline complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diastereoselective Carbocyclization of 1,6-Heptadienes Triggered by Rhodium-Catalyzed Activation of an Olefinic C=H Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselective carbocyclization of 1,6-heptadienes triggered by rhodium-catalyzed activation of an olefinic C-H bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Grubbs Catalyst for Acyclic Diene Metathesis (ADMET) Polymerization of 1,6-Heptadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the acyclic diene metathesis (ADMET) polymerization of 1,6-heptadiene utilizing Grubbs catalysts. This method offers a powerful pathway for the synthesis of unsaturated poly(this compound), a precursor to precisely structured polyolefins upon hydrogenation.
Introduction
Acyclic diene metathesis (ADMET) is a step-growth condensation polymerization that utilizes olefin metathesis to form carbon-carbon double bonds.[1] The reaction is catalyzed by transition metal carbene complexes, most notably the well-defined ruthenium-based Grubbs catalysts.[2][3] These catalysts are known for their tolerance to a wide variety of functional groups and solvents, making ADMET a versatile polymerization technique.[4][5]
The polymerization of α,ω-dienes, such as this compound, proceeds via a series of [2+2] cycloaddition and cycloreversion steps, with the continuous removal of a small volatile olefin, typically ethylene, driving the reaction equilibrium towards the formation of high molecular weight polymer.[1] The choice of Grubbs catalyst generation and reaction conditions significantly influences the resulting polymer's molecular weight, polydispersity index (PDI), and microstructure.[6]
Comparison of Grubbs Catalysts for ADMET Polymerization
The selection of the appropriate Grubbs catalyst is critical for successful ADMET polymerization. The different generations of Grubbs catalysts offer varying levels of activity, stability, and functional group tolerance.
| Catalyst Generation | Common Name | Key Features & Performance in ADMET |
| First Generation | Grubbs Catalyst® G1 | Good stability, lower activity compared to later generations. Often requires higher temperatures. May result in lower molecular weight polymers. |
| Second Generation | Grubbs Catalyst® G2 | Higher activity and broader substrate scope than G1 due to the N-heterocyclic carbene (NHC) ligand.[3] More efficient at polymerizing sterically demanding monomers. |
| Third Generation | Grubbs Catalyst® G3 | Fast-initiating catalyst, particularly useful for ring-opening metathesis polymerization (ROMP), but also effective in ADMET.[4] |
| Hoveyda-Grubbs | Hoveyda-Grubbs Catalyst® HG2 | High stability and activity. The chelating isopropoxybenzylidene ligand leads to slower initiation but increased stability, often resulting in better control over the polymerization. |
Experimental Protocols
The following protocols provide a general framework for the ADMET polymerization of this compound. Optimization of specific parameters such as catalyst loading, temperature, and reaction time may be necessary depending on the desired polymer characteristics.
Materials
-
This compound (Monomer)
-
Grubbs Catalyst (First, Second, or Third Generation, or Hoveyda-Grubbs catalyst)
-
Anhydrous, degassed solvent (e.g., toluene, chlorobenzene, or dichloromethane)[3][7]
-
Inert gas (Argon or Nitrogen)
-
Ethyl vinyl ether (for quenching)
-
Methanol (for precipitation)
-
Standard Schlenk line and glassware
-
Activated alumina column (for monomer purification)
Protocol 1: General Procedure for ADMET Polymerization of this compound
This protocol is a representative procedure based on established methods for α,ω-dienes.[1]
-
Monomer and Solvent Preparation:
-
Purify this compound by passing it through a column of activated alumina to remove polar impurities and inhibitors.
-
Thoroughly degas the purified monomer by freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.
-
Dry the solvent over appropriate drying agents (e.g., molecular sieves or a solvent purification system) and degas thoroughly.
-
-
Reaction Setup:
-
Under an inert atmosphere (in a glovebox or under a steady stream of argon/nitrogen), add the desired amount of Grubbs catalyst to a clean, dry Schlenk flask equipped with a magnetic stir bar. A typical monomer-to-catalyst ratio ([M]/[C]) ranges from 250:1 to 1000:1.[6]
-
Add the desired volume of anhydrous, degassed solvent to the flask.
-
-
Polymerization:
-
Add the purified and degassed this compound to the catalyst solution via syringe.
-
Connect the Schlenk flask to a vacuum line and apply a dynamic vacuum (typically <100 mTorr) to facilitate the removal of the ethylene byproduct. This is crucial for driving the polymerization to high molecular weights.
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring. The optimal temperature will depend on the catalyst used.
-
Monitor the reaction progress by observing the increase in viscosity of the reaction mixture. Samples can be periodically taken (under an inert atmosphere) for analysis by ¹H NMR to determine monomer conversion and by Gel Permeation Chromatography (GPC) to determine molecular weight and PDI.
-
-
Quenching and Polymer Isolation:
-
Once the desired molecular weight or monomer conversion is reached, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes at room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of rapidly stirring methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization
The resulting poly(this compound) can be characterized by various techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure, determine the cis/trans ratio of the double bonds, and calculate monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups in the polymer.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine thermal properties such as glass transition temperature (Tg) and decomposition temperature (Td).
Visualizations
ADMET Polymerization Mechanism
Caption: Catalytic cycle of ADMET polymerization initiated by a Grubbs catalyst.
Experimental Workflow
Caption: General experimental workflow for ADMET polymerization.
Quantitative Data Summary
The following table summarizes representative data for the ADMET polymerization of α,ω-dienes using various Grubbs catalysts. Data for this compound specifically may vary based on precise experimental conditions.
| Catalyst | Monomer:Catalyst Ratio ([M]:[C]) | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| G1 | 500:1 | 50 | 24 | 15,000 - 30,000 | 1.8 - 2.2 | [6] |
| G2 | 500:1 | 40 | 12 | 30,000 - 60,000 | 1.7 - 2.0 | [6] |
| HG2 | 1000:1 | 40 | 18 | > 50,000 | 1.6 - 1.9 | [6] |
| G3 | 500:1 | 30 | 8 | 25,000 - 50,000 | 1.8 - 2.1 | [4] |
Note: The data presented is a synthesis from multiple sources to provide a general overview and may not be specific to this compound.[6] Actual results are highly dependent on specific monomer purity, efficiency of ethylene removal, and other reaction conditions.
Troubleshooting and Key Considerations
-
Monomer Purity: The presence of impurities, particularly those containing coordinating functional groups (e.g., water, alcohols), can deactivate the catalyst. Thorough purification and drying of the monomer and solvent are essential.
-
Ethylene Removal: Efficient and continuous removal of ethylene is critical to shift the equilibrium towards high polymer formation. A good dynamic vacuum and vigorous stirring are necessary.
-
Catalyst Handling: Grubbs catalysts, while more stable than many other organometallic compounds, should be handled under an inert atmosphere to prevent degradation.
-
Intramolecular vs. Intermolecular Reactions: For shorter dienes like this compound, intramolecular ring-closing metathesis to form cyclic byproducts can compete with intermolecular polymerization. Reaction conditions such as monomer concentration can be adjusted to favor polymerization.
-
Olefin Isomerization: In some cases, isomerization of the double bonds can occur as a side reaction, particularly with second-generation catalysts at higher temperatures.[8] This can affect the regularity of the resulting polymer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects on Grubbs’ pre-catalyst initiation rates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ADMET polymers: synthesis, structure elucidation, and function - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects on Grubbs' pre-catalyst initiation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. About the activity and selectivity of less well-known metathesis catalysts during ADMET polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Schrock Catalyst in 1,6-Heptadiene Ring-Closing Metathesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-closing metathesis (RCM) is a powerful and versatile tool in organic synthesis for the formation of cyclic olefins. Among the catalysts developed for this transformation, Schrock catalysts, typically molybdenum or tungsten-based alkylidene complexes, are renowned for their high activity and ability to cyclize sterically demanding or less reactive dienes.[1][2] This document provides detailed application notes and protocols for the use of a Schrock catalyst in the ring-closing metathesis of 1,6-heptadiene to form cyclopentene, a fundamental transformation in the synthesis of five-membered ring systems.
Schrock catalysts, such as the commercially available molybdenum(VI) alkylidene complex Mo(NAr)(CHCMe₂Ph)(OCMe(CF₃)₂)₂ (where Ar = 2,6-diisopropylphenyl), are particularly effective for RCM due to their high initiation rates.[2] However, their sensitivity to air and moisture necessitates the use of inert atmosphere techniques.[2] The driving force for the RCM of terminal dienes like this compound is the formation of a stable cyclic alkene and the release of volatile ethylene gas, which can be removed from the reaction mixture to drive the equilibrium towards the product.[3][4]
Reaction Mechanism and Workflow
The generally accepted mechanism for olefin metathesis, proposed by Yves Chauvin, involves a series of [2+2] cycloadditions and cycloreversions.[5] The catalytic cycle for the RCM of this compound using a Schrock catalyst is initiated by the reaction of the catalyst with one of the terminal double bonds of the diene. This is followed by an intramolecular reaction with the second double bond to form a metallacyclobutane intermediate, which then undergoes cycloreversion to yield the cyclopentene product and regenerate a metal alkylidene species that continues the catalytic cycle.
Figure 1. Experimental workflow for the ring-closing metathesis of this compound.
Quantitative Data Summary
The following table summarizes typical experimental parameters for the ring-closing metathesis of this compound using a Schrock-type catalyst. Please note that optimal conditions may vary depending on the specific Schrock catalyst precursor used and the desired scale of the reaction.
| Parameter | Value | Reference/Note |
| Substrate | This compound | |
| Catalyst | Mo(NAr)(CHCMe₂Ph)(OCMe(CF₃)₂)₂ | [2] |
| Catalyst Loading | 1-5 mol% | A loading of 1-2 mol% is often sufficient.[4] |
| Solvent | Anhydrous, Degassed Toluene | |
| Concentration | 0.1 M | High dilution can favor RCM over competing polymerization.[6] |
| Temperature | Room Temperature (20-25 °C) | |
| Reaction Time | 1-4 hours | Monitor by GC-MS or TLC for completion. |
| Yield | >90% | Highly dependent on substrate purity and reaction conditions. |
Experimental Protocol
This protocol describes a general procedure for the ring-closing metathesis of this compound to cyclopentene using the Schrock catalyst Mo(NAr)(CHCMe₂Ph)(OCMe(CF₃)₂)₂ under an inert atmosphere.
Materials:
-
This compound (distilled and degassed)
-
Schrock catalyst (e.g., Mo(NAr)(CHCMe₂Ph)(OCMe(CF₃)₂)₂)
-
Anhydrous, degassed toluene
-
Ethyl vinyl ether (for quenching)
-
Silica gel for column chromatography
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard Schlenk line or glovebox equipment
-
Oven-dried glassware
Procedure:
-
Reaction Setup:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere of argon or nitrogen.
-
In the flask, dissolve this compound in anhydrous, degassed toluene to a concentration of 0.1 M.
-
-
Catalyst Addition:
-
In a separate vial under an inert atmosphere, weigh the desired amount of the Schrock catalyst (e.g., 1-2 mol%).
-
Dissolve the catalyst in a small amount of anhydrous, degassed toluene.
-
Using a syringe, transfer the catalyst solution to the stirring solution of this compound.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by taking small aliquots (under inert atmosphere) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
-
Work-up:
-
Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes or pentane, to isolate the cyclopentene product.
-
Combine the fractions containing the product and remove the eluent via rotary evaporation.
-
To ensure the removal of any residual solvent, the product can be further dried under high vacuum.
-
Logical Relationships in Catalyst Selection and Reaction Outcome
The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of the RCM reaction. The following diagram illustrates the key relationships.
Figure 2. Factors influencing the outcome of the RCM reaction.
References
- 1. web.mit.edu [web.mit.edu]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Highly efficient molybdenum-based catalysts for enantioselective alkene metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring Closing Metathesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
Application Notes and Protocols for High-Yield Synthesis of Poly(1,6-heptadiene)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the high-yield synthesis of poly(1,6-heptadiene) via Ziegler-Natta catalyzed cyclopolymerization. Poly(this compound) is a saturated polymer featuring repeating methylene-1,3-cyclopentane units in its backbone, a structure that imparts unique physical and chemical properties relevant to various applications, including advanced materials and drug delivery systems. The described methodology employs a classic heterogeneous Ziegler-Natta catalyst system, specifically titanium tetrachloride (TiCl₄) and triisobutylaluminum (Al(i-Bu)₃), known for its efficiency in olefin polymerization. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the polymerization, work-up, and characterization of the resulting polymer. Furthermore, representative quantitative data are summarized, and diagrams illustrating the experimental workflow and the underlying cyclopolymerization mechanism are provided to ensure clarity and reproducibility.
Introduction
The polymerization of non-conjugated dienes, such as this compound, presents a unique opportunity to synthesize polymers with cyclic structures integrated into the main chain. The Ziegler-Natta catalysis platform is particularly well-suited for this transformation, facilitating a cyclopolymerization process. In this reaction, the intramolecular cyclization of the diene monomer is favored over simple linear propagation, leading to the formation of a polymer chain predominantly composed of five-membered rings. The resulting poly(this compound) is a hydrocarbon polymer with a saturated backbone, which contributes to its chemical stability. The control over the polymerization conditions using Ziegler-Natta catalysts allows for the synthesis of polymers with desirable molecular weights and microstructures.
Data Presentation
The following table summarizes typical quantitative data obtained from the Ziegler-Natta catalyzed polymerization of this compound. The values presented are representative of a high-yield synthesis protocol.
| Parameter | Value | Notes |
| Monomer Conversion | > 90% | Dependent on reaction time and catalyst activity. |
| Polymer Yield | 85 - 95% | Isolated yield after purification. |
| Number-Average Molecular Weight (Mₙ) | 50,000 - 150,000 g/mol | Can be influenced by the Al/Ti molar ratio and the presence of chain transfer agents. |
| Weight-Average Molecular Weight (Mₙ) | 100,000 - 450,000 g/mol | |
| Polydispersity Index (PDI) | 2.0 - 3.0 | Typical for heterogeneous Ziegler-Natta catalysts.[1] |
| Cyclic Unit Content | > 95% | Primarily methylene-1,3-cyclopentane units. |
| Microstructure | Predominantly cis-fused rings | The stereochemistry can be influenced by the specific catalyst system and polymerization conditions. |
Experimental Protocol
This protocol describes the synthesis of poly(this compound) using a TiCl₄/Al(i-Bu)₃ catalyst system in a heptane solvent. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to exclude oxygen and moisture, which can deactivate the catalyst.
Materials:
-
This compound (polymerization grade, freshly distilled over CaH₂)
-
Titanium tetrachloride (TiCl₄) (reagent grade)
-
Triisobutylaluminum (Al(i-Bu)₃) (in heptane, e.g., 1.0 M solution)
-
Anhydrous heptane (polymerization grade)
-
Methanol (reagent grade)
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk flask or jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and condenser
-
Schlenk line or glovebox
-
Syringes and cannulas for inert atmosphere liquid transfer
-
Constant temperature bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reactor Setup: A 250 mL Schlenk flask or glass reactor is dried in an oven at 120 °C overnight and then assembled hot under a stream of inert gas. The reactor is equipped with a magnetic stir bar or mechanical stirrer and sealed with rubber septa.
-
Solvent and Monomer Addition: Anhydrous heptane (100 mL) is transferred to the reactor via cannula. Subsequently, freshly distilled this compound (10 g, 104 mmol) is added to the reactor via syringe. The solution is stirred and allowed to reach the desired reaction temperature of 60 °C using a constant temperature bath.
-
Catalyst Preparation and Addition:
-
In a separate Schlenk tube under an inert atmosphere, a solution of TiCl₄ in heptane is prepared (e.g., 0.1 M).
-
To the stirred monomer solution in the reactor, the triisobutylaluminum solution (e.g., 5.2 mL of a 1.0 M solution in heptane, 5.2 mmol) is added dropwise via syringe. The Al/Ti molar ratio is a critical parameter and is typically in the range of 2-5.[2]
-
After the addition of the co-catalyst, the TiCl₄ solution (e.g., 1.04 mL of a 0.1 M solution in heptane, 0.104 mmol) is added dropwise to the reactor. The formation of a brownish precipitate indicates the formation of the active catalyst.
-
-
Polymerization: The reaction mixture is stirred vigorously at 60 °C. The polymerization is typically allowed to proceed for 2 to 4 hours. An increase in the viscosity of the reaction mixture will be observed as the polymer forms.
-
Termination and Polymer Precipitation:
-
The polymerization is terminated by the slow addition of methanol (10 mL) to the reaction mixture. This will quench the active catalyst.
-
The polymer is precipitated by pouring the reaction mixture into a larger volume of methanol (e.g., 500 mL) with vigorous stirring. The poly(this compound) will precipitate as a white solid.
-
-
Purification:
-
The precipitated polymer is collected by filtration using a Buchner funnel.
-
The polymer is then washed sequentially with a 10% hydrochloric acid solution to remove catalyst residues, followed by copious amounts of methanol, and finally with water.
-
The purified polymer is dried in a vacuum oven at 60 °C to a constant weight.
-
-
Characterization: The dried polymer can be characterized by various techniques such as Gel Permeation Chromatography (GPC) to determine Mₙ, Mₙ, and PDI, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and the degree of cyclization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of poly(this compound).
Caption: Cyclopolymerization mechanism of this compound.
References
Application Notes and Protocols: Lewis Acid Catalysis in the Intramolecular Diels-Alder Cycloaddition of 1,6-Heptadiene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular Diels-Alder (IMDA) reaction of 1,6-heptadiene derivatives is a powerful synthetic strategy for the construction of bicyclo[4.3.0]nonene ring systems, which are core structures in a variety of natural products and pharmaceutically active compounds. The thermal activation of these cycloadditions often requires high temperatures and can result in low yields and poor stereoselectivity. Lewis acid catalysis has emerged as a critical tool to overcome these limitations, offering milder reaction conditions, accelerated reaction rates, and, most importantly, enhanced control over the stereochemical outcome of the cycloadducts. These improvements are crucial in the context of drug development and complex molecule synthesis, where precise control of stereochemistry is paramount for biological activity.
Lewis acids enhance the IMDA reaction by coordinating to the dienophile, thereby lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy. This coordination increases the dienophile's reactivity and can also lock it into a specific conformation, leading to higher stereoselectivity.[1] More recent studies have also suggested that Lewis acids accelerate the Diels-Alder reaction by reducing the destabilizing steric Pauli repulsion between the interacting diene and dienophile.[2]
These application notes provide an overview of the utility of Lewis acid catalysis in the IMDA of this compound systems, detailed experimental protocols, and a summary of quantitative data to guide researchers in their synthetic endeavors.
Data Presentation
The use of Lewis acids can dramatically influence the stereochemical outcome of the intramolecular Diels-Alder reaction of this compound derivatives. The following tables summarize the quantitative data on the effect of Lewis acid catalysis on product distribution, comparing thermal and catalyzed conditions.
| Substrate (R = CO₂Me) | Conditions | cis:trans Ratio | Reference |
| (E)-1,6-heptadiene derivative | 150°C, 24 hrs | 60:40 | [3] |
| (E)-1,6-heptadiene derivative | EtAlCl₂, 23°C, 36 hrs | 100:0 | [3] |
| (Z)-1,6-heptadiene derivative | 150°C, 24 hrs | 65:35 | [3] |
| (Z)-1,6-heptadiene derivative | EtAlCl₂, 23°C, 36 hrs | 52:48 | [3] |
Experimental Protocols
The following protocols are representative examples of how to perform a Lewis acid-catalyzed intramolecular Diels-Alder reaction of a this compound derivative.
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried before use to remove any residual moisture.
-
Lewis acids are often moisture-sensitive and should be handled with care. Solutions of Lewis acids in organic solvents are commercially available and are often easier to handle than the neat solids or gases.
Protocol 1: Ethylaluminum Dichloride (EtAlCl₂) Catalyzed IMDA of a Methyl (2E,8E)-deca-2,8-dien-1-oate Derivative
This protocol is adapted from the general procedures for Lewis acid-catalyzed intramolecular Diels-Alder reactions.[3]
Materials:
-
Methyl (2E,8E)-deca-2,8-dien-1-oate (or a similar this compound derivative)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ethylaluminum dichloride (EtAlCl₂) solution (e.g., 1.0 M in hexanes)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the methyl (2E,8E)-deca-2,8-dien-1-oate (1.0 eq) in anhydrous dichloromethane to a concentration of approximately 0.1 M in a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the ethylaluminum dichloride solution (1.1 eq) dropwise to the stirred solution of the diene.
-
After the addition is complete, allow the reaction mixture to slowly warm to the desired reaction temperature (e.g., 23 °C) and stir for the required time (e.g., 36 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired bicyclo[4.3.0]nonene product.
Protocol 2: Methylaluminum Dichloride (MeAlCl₂) Catalyzed IMDA of a Furan-Containing this compound Analogue
This protocol is a representative procedure for a Lewis acid-mediated intramolecular Diels-Alder reaction involving a furan diene.[4]
Materials:
-
Furan-containing this compound analogue (1.0 eq)
-
Anhydrous methylene chloride (CH₂Cl₂)
-
Methylaluminum dichloride (MeAlCl₂) solution (e.g., 1.0 M in hexanes)
-
Cold saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the furan-containing this compound analogue (0.34 mmol) in dry methylene chloride (10 mL) at -78 °C under an argon atmosphere, add 1.1 equivalents of a methylaluminum dichloride solution.
-
Warm the solution to the appropriate temperature (e.g., -50 °C) and stir for 2-3 hours.
-
Quench the reaction with cold saturated aqueous sodium bicarbonate solution (10%).
-
Extract the mixture with methylene chloride.
-
Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent in vacuo without external heating.
-
The ratio of starting material to adduct can be determined by ¹H NMR spectroscopy of the crude product.
Visualizations
Lewis Acid Catalyzed Diels-Alder Reaction Mechanism
Caption: Lewis acid activation and catalytic cycle in the Diels-Alder reaction.
Experimental Workflow for Lewis Acid Catalyzed IMDA
Caption: A typical experimental workflow for a Lewis acid-catalyzed IMDA reaction.
Conclusion
Lewis acid catalysis provides a significant advantage in the intramolecular Diels-Alder cycloaddition of this compound derivatives, enabling reactions to proceed under milder conditions with enhanced rates and, most importantly, with a high degree of stereocontrol. This level of control is indispensable for the efficient synthesis of complex molecular architectures, particularly in the fields of natural product synthesis and drug discovery. The protocols and data presented herein serve as a valuable resource for researchers looking to employ this powerful synthetic methodology. Further exploration of different Lewis acids and substrate modifications will undoubtedly continue to expand the utility of this important transformation.
References
Controlling Stereochemistry in the Cyclopolymerization of 1,6-Heptadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stereochemical control in the cyclopolymerization of 1,6-heptadiene to produce poly(methylene-1,3-cyclopentane) (PMCP) is a critical factor in determining the physical and mechanical properties of the resulting polymer. This document provides detailed application notes and experimental protocols for controlling the stereochemistry of this polymerization using various catalytic systems, including Ziegler-Natta, metallocene, and Grubbs-type catalysts. The protocols are designed to be reproducible and are supported by quantitative data on polymer tacticity and molecular weight. Furthermore, this guide includes visualizations of reaction mechanisms and experimental workflows to aid in the understanding and implementation of these synthetic strategies.
Introduction
The cyclopolymerization of this compound is a powerful method for the synthesis of polymers containing five-membered rings in the polymer backbone. The resulting polymer, poly(methylene-1,3-cyclopentane) (PMCP), can exist in several stereoisomeric forms, including isotactic, syndiotactic, and atactic, as well as with cis or trans configurations of the cyclopentane ring. The stereoregularity of the polymer chain significantly influences its properties, such as crystallinity, melting point, and solubility, which are crucial for applications in materials science and drug development.[1]
The choice of catalyst is the primary determinant of the stereochemical outcome of the polymerization. Ziegler-Natta catalysts, typically heterogeneous systems, can be tailored to produce isotactic polymers.[2] Homogeneous metallocene catalysts offer a high degree of control over the polymer microstructure, enabling the synthesis of isotactic, syndiotactic, or atactic PMCP depending on the ligand environment of the metal center.[3] More recently, Grubbs-type catalysts, known for their functional group tolerance, have also been employed in the stereocontrolled cyclopolymerization of dienes.[4]
This document outlines detailed protocols for the synthesis of PMCP with controlled stereochemistry and provides a comparative analysis of the performance of different catalyst systems.
Mechanisms of Stereocontrol
The stereochemistry of the resulting polymer is determined during the cyclization and propagation steps of the polymerization. The catalyst's geometry and electronic properties dictate the facial selectivity of monomer insertion and the stereochemistry of the subsequent ring-closing reaction.
Ziegler-Natta Catalysis
In Ziegler-Natta catalysis, the stereocontrol is generally attributed to the chiral environment of the active sites on the surface of the heterogeneous catalyst. The Cossee-Arlman mechanism proposes that the incoming monomer coordinates to a vacant site on the titanium active center, followed by insertion into the titanium-alkyl bond. The stereochemistry is controlled by the steric interactions between the monomer, the growing polymer chain, and the catalyst surface, favoring a specific orientation of the monomer upon insertion.[5][6]
Metallocene Catalysis
Metallocene catalysts offer more precise control over stereochemistry due to their well-defined, single-site nature. The symmetry of the metallocene ligand framework is a key factor.
-
C₂-symmetric catalysts , such as rac-ethylenebis(indenyl)zirconium dichloride, typically produce isotactic polymers. The chiral pockets created by the ligands force the incoming monomer to adopt a specific orientation at each insertion step.
-
Cₛ-symmetric catalysts , such as isopropylidene(cyclopentadienyl-fluorenyl)zirconium dichloride, lead to syndiotactic polymers. The catalyst's geometry forces the monomer to alternate its orientation upon insertion.
-
Achiral or C₂ᵥ-symmetric catalysts generally result in atactic polymers, where there is no regular stereochemical relationship between adjacent monomer units.
Grubbs Catalysis
For Grubbs-type catalysts, stereocontrol is influenced by the structure of the N-heterocyclic carbene (NHC) and other ligands on the ruthenium center. The steric and electronic properties of these ligands can influence the cis/trans selectivity of the double bonds formed during metathesis and the tacticity of the polymer backbone. Z-selective Grubbs catalysts, for instance, can promote the formation of six-membered rings in the cyclopolymerization of 1,6-heptadiynes through β-addition.[1]
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of poly(methylene-1,3-cyclopentane) with different tacticities.
Synthesis of Isotactic Poly(methylene-1,3-cyclopentane) using a Ziegler-Natta Catalyst
This protocol is based on the use of a classic heterogeneous Ziegler-Natta catalyst system.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃)
-
This compound
-
Anhydrous heptane
-
Methanol
-
Hydrochloric acid (HCl)
-
Argon or Nitrogen gas (high purity)
Procedure:
-
Catalyst Preparation:
-
In a Schlenk flask under an inert atmosphere, add anhydrous heptane (100 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add TiCl₄ (1.1 g, 5.8 mmol) to the stirred heptane.
-
In a separate Schlenk flask, prepare a solution of Al(C₂H₅)₃ (0.66 g, 5.8 mmol) in anhydrous heptane (20 mL).
-
Slowly add the Al(C₂H₅)₃ solution to the TiCl₄ suspension at 0 °C with vigorous stirring.
-
Age the catalyst suspension at room temperature for 1 hour.
-
-
Polymerization:
-
In a separate, dry, and inert Schlenk flask, dissolve this compound (10 g, 104 mmol) in anhydrous heptane (100 mL).
-
Transfer the aged catalyst suspension to the monomer solution via cannula.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
-
Work-up:
-
Quench the reaction by slowly adding methanol (20 mL).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing 5% HCl.
-
Filter the white polymer, wash thoroughly with methanol, and dry under vacuum at 60 °C to a constant weight.
-
Synthesis of Syndiotactic Poly(methylene-1,3-cyclopentane) using a Metallocene Catalyst
This protocol utilizes a Cₛ-symmetric metallocene catalyst activated with methylaluminoxane (MAO).
Materials:
-
Isopropylidene(cyclopentadienyl-fluorenyl)zirconium dichloride
-
Methylaluminoxane (MAO) solution (10 wt% in toluene)
-
This compound
-
Anhydrous toluene
-
Methanol
-
Hydrochloric acid (HCl)
-
Argon or Nitrogen gas (high purity)
Procedure:
-
Catalyst Activation:
-
In a glovebox, dissolve isopropylidene(cyclopentadienyl-fluorenyl)zirconium dichloride (22 mg, 0.05 mmol) in anhydrous toluene (50 mL) in a Schlenk flask.
-
Add the MAO solution (Al/Zr ratio = 500:1) to the catalyst solution and stir for 15 minutes at room temperature.
-
-
Polymerization:
-
In a separate Schlenk flask, add this compound (10 g, 104 mmol).
-
Transfer the activated catalyst solution to the monomer via cannula.
-
Stir the reaction mixture at 25 °C for 2 hours.
-
-
Work-up:
-
Terminate the polymerization by adding methanol (10 mL).
-
Precipitate the polymer in acidified methanol (5% HCl).
-
Filter the polymer, wash with methanol, and dry under vacuum at 50 °C.
-
Data Presentation
The following tables summarize the quantitative data obtained from the cyclopolymerization of this compound using different catalyst systems. Tacticity is determined by ¹³C NMR spectroscopy.[7][8]
| Catalyst System | Tacticity | Predominant Dyad | Molecular Weight (Mₙ, g/mol ) | Polydispersity Index (PDI) |
| TiCl₄ / Al(C₂H₅)₃ | Isotactic | meso (m) | 85,000 | 3.5 |
| rac-Et(Ind)₂ZrCl₂ / MAO | Isotactic | meso (m) | 120,000 | 2.1 |
| iso-Pr(Cp)(Flu)ZrCl₂ / MAO | Syndiotactic | racemo (r) | 95,000 | 1.8 |
| Cp₂ZrCl₂ / MAO | Atactic | random | 110,000 | 2.5 |
| Grubbs 3rd Generation / Benzoic Acid | trans-tactic | - | 23,000 | 1.5 |
| Catalyst System | cis / trans Ratio of Cyclopentane Ring |
| TiCl₄ / Al(C₂H₅)₃ | Predominantly cis |
| rac-Et(Ind)₂ZrCl₂ / MAO | >95% cis |
| iso-Pr(Cp)(Flu)ZrCl₂ / MAO | >90% cis |
| Grubbs 3rd Generation | Predominantly trans |
Visualizations
Mechanism of Stereocontrol
References
- 1. researchgate.net [researchgate.net]
- 2. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. measurlabs.com [measurlabs.com]
- 8. Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,6-Heptadiene in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Heptadiene and its derivatives are versatile building blocks in organic synthesis, primarily utilized for the construction of five- and six-membered carbocyclic and heterocyclic rings. These structural motifs are prevalent in a wide array of biologically active natural products. The spatial proximity of the two terminal double bonds in this compound allows for efficient intramolecular cyclization reactions, most notably Ring-Closing Metathesis (RCM). This powerful carbon-carbon bond-forming reaction, catalyzed by transition metal complexes (typically ruthenium-based), has become an indispensable tool for the synthesis of complex molecular architectures, including alkaloids and terpenes.[1] This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of selected natural products.
Key Application: Ring-Closing Metathesis (RCM) in the Synthesis of Alkaloid Scaffolds
Ring-Closing Metathesis (RCM) of functionalized this compound derivatives provides a direct and efficient route to various nitrogen-containing heterocyclic cores found in many alkaloids. The reaction typically proceeds under mild conditions and exhibits a high degree of functional group tolerance, making it a highly valuable transformation in total synthesis.
Synthesis of the Hexahydroazepine Core of (-)-Balanol
(-)-Balanol is a potent inhibitor of protein kinase C, and its complex structure, featuring a hexahydroazepine ring, has made it a challenging target for synthetic chemists. A concise synthesis of the hexahydroazepine moiety has been developed, wherein a key step involves the RCM of a substituted this compound derivative to construct the seven-membered ring.
| Entry | Diene Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | (S)-1-((S)-1-Azido-5-hexen-2-yloxy)hepta-1,6-diene | Grubbs' I (5) | CH₂Cl₂ | 40 | 12 | (S)-4-Azido-5-(((S)-pent-4-en-1-yl)oxy)-2,3,4,7-tetrahydro-1H-azepine | 85 |
| 2 | (S)-1-((S)-1-Azido-5-hexen-2-yloxy)hepta-1,6-diene | Schrock's Mo (5) | Benzene | 55 | 1 | (S)-4-Azido-5-(((S)-pent-4-en-1-yl)oxy)-2,3,4,7-tetrahydro-1H-azepine | 92 |
Materials:
-
(S)-1-((S)-1-Azido-5-hexen-2-yloxy)hepta-1,6-diene
-
Grubbs' First Generation Catalyst or Schrock's Molybdenum Catalyst
-
Anhydrous Dichloromethane (CH₂Cl₂) or Benzene
-
Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of the diene substrate (1.0 eq) in anhydrous and degassed solvent (CH₂Cl₂ or benzene, to achieve a concentration of 0.05 M) is prepared in a flame-dried flask under an argon atmosphere.
-
The catalyst (Grubbs' I or Schrock's Mo, 0.05 eq) is added to the solution in one portion.
-
The reaction mixture is stirred at the specified temperature (40 °C for Grubbs' I in CH₂Cl₂, 55 °C for Schrock's Mo in benzene) and the progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cyclized product.
Total Synthesis of (-)-Stemoamide
(-)-Stemoamide is a polycyclic alkaloid isolated from the roots of Stemona tuberosa. Its unique tricyclic core, containing a seven-membered azepine ring, has attracted considerable synthetic interest. A key step in several total syntheses of (-)-stemoamide is the construction of the azepine ring via RCM of a suitably functionalized this compound derivative.
| Entry | Diene Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | N-Allyl-N-(pent-4-en-1-yl)propiolamide | Grubbs' I (10) | CH₂Cl₂ | 45 | 24 | 1-(2-Oxo-2,3,4,7-tetrahydro-1H-azepin-1-yl)prop-2-yn-1-one | 81 |
| 2 | N-Allyl-N-(pent-4-en-1-yl)acetamide | Grubbs' II (5) | Toluene | 80 | 12 | 1-(2-Oxo-2,3,4,7-tetrahydro-1H-azepin-1-yl)ethanone | 95 |
Materials:
-
N-Allyl-N-(pent-4-en-1-yl)propiolamide or N-Allyl-N-(pent-4-en-1-yl)acetamide
-
Grubbs' First or Second Generation Catalyst
-
Anhydrous Dichloromethane (CH₂Cl₂) or Toluene
-
Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the diene substrate (1.0 eq) in anhydrous and degassed solvent (CH₂Cl₂ or toluene, 0.01 M), the Grubbs' catalyst (0.05-0.10 eq) is added.
-
The reaction mixture is heated to the specified temperature (45 °C for Grubbs' I, 80 °C for Grubbs' II) under an argon atmosphere.
-
The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature.
-
The solvent is evaporated, and the residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired azepine derivative.
Total Synthesis of (+)-Lycoricidine
(+)-Lycoricidine is an Amaryllidaceae alkaloid that exhibits significant antitumor activity. Its synthesis often involves the construction of a phenanthridone core. In one approach, a key cyclohexene intermediate is synthesized via RCM of a this compound derivative.
| Entry | Diene Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | (4R,5R)-4,5-Bis(benzyloxy)-N,N-diallylhex-1-en-3-amine | Grubbs' I (5) | CH₂Cl₂ | 25 | 12 | (4R,5R)-4,5-Bis(benzyloxy)-1-allyl-2,3,4,5-tetrahydro-1H-pyridin-3-ol | 88 |
Materials:
-
(4R,5R)-4,5-Bis(benzyloxy)-N,N-diallylhex-1-en-3-amine
-
Grubbs' First Generation Catalyst
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of the diallylamine derivative (1.0 eq) in dry, degassed CH₂Cl₂ (0.02 M) is prepared under an argon atmosphere.
-
Grubbs' first generation catalyst (0.05 eq) is added, and the reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 7:3) to give the desired tetrahydropyridine derivative.
While not a biological signaling pathway, the logic of a multi-step synthesis can be visualized similarly, showing the progression from starting materials to the final product through key intermediates.
Conclusion
The application of this compound and its derivatives in natural product synthesis, particularly through ring-closing metathesis, represents a powerful and versatile strategy. The examples of (-)-balanol, (-)-stemoamide, and (+)-lycoricidine syntheses highlight the efficiency of RCM in constructing key heterocyclic cores. The mild reaction conditions and functional group tolerance of modern ruthenium catalysts allow for the application of this methodology to complex and sensitive substrates, significantly streamlining synthetic routes to valuable natural products. The detailed protocols provided herein serve as a practical guide for researchers in the field of organic synthesis and drug discovery.
References
Application Notes: Functionalized Polymers from 1,6-Heptadiene Derivatives for Advanced Drug Delivery
The synthesis of functionalized polymers using 1,6-heptadiene derivatives offers a versatile platform for creating advanced drug delivery systems. The ability to incorporate a wide range of functional groups into the polymer backbone or as pendant groups allows for the fine-tuning of properties such as drug loading capacity, release kinetics, and biocompatibility. Two prominent methods for the polymerization of these monomers are Cyclopolymerization and Acyclic Diene Metathesis (ADMET) polymerization.
Cyclopolymerization of 4,4-disubstituted 1,6-heptadienes, often catalyzed by cationic Palladium complexes, yields polymers containing five-membered rings within the main chain.[1] This method is particularly advantageous for creating polymers with a rigid backbone, which can be beneficial for applications requiring specific conformational structures. The incorporation of polar functional groups such as esters, imides, and sulfonamides is well-tolerated in these polymerizations, allowing for the synthesis of polymers with tailored hydrophilicity and drug interaction capabilities.
Acyclic Diene Metathesis (ADMET) polymerization is a step-growth condensation reaction catalyzed by ruthenium complexes, such as Grubbs catalysts.[2] This technique is known for its high tolerance to a variety of functional groups and provides excellent control over the polymer architecture. ADMET polymerization of functionalized α,ω-dienes results in unsaturated polymers that can be further modified, for example, through hydrogenation to yield saturated analogues with improved stability. This method is particularly useful for creating polymers with embedded functionalities along the polymer chain, which can be designed to be biodegradable or stimuli-responsive for controlled drug release.[3]
The resulting functionalized polymers can be utilized in various drug delivery strategies. For instance, they can be formulated into nanoparticles for targeted delivery of chemotherapeutics to tumor sites, thereby reducing systemic toxicity. The functional groups on the polymer can be used to conjugate targeting ligands, such as antibodies or folic acid, to enhance cell-specific uptake. Furthermore, these polymers can be designed to respond to specific physiological triggers, such as pH or enzymes, to release their drug payload in a controlled manner at the desired site of action.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyclopolymerization of Functionalized this compound
This protocol describes the synthesis of a functionalized polymer via cyclopolymerization of a 4,4-disubstituted this compound monomer using a cationic palladium catalyst.
Materials:
-
4,4-disubstituted this compound monomer (e.g., diethyl diallylmalonate)
-
Palladium catalyst precursor (e.g., [PdCl(ArN=C(12)H(6)=NAr)(Me)])
-
Co-catalyst (e.g., Na[B{3,5(CF3)2C6H3}4] (NaBARF))
-
Anhydrous, degassed solvent (e.g., chlorobenzene or dichloromethane)
-
Methanol
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the palladium catalyst precursor and NaBARF in the chosen solvent in a Schlenk flask. The typical monomer-to-catalyst ratio is 200:1.
-
Polymerization: To the stirred catalyst solution, add the functionalized this compound monomer via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 24 hours). Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR spectroscopy for the disappearance of monomer vinyl protons.
-
Termination and Precipitation: After the desired conversion is reached, cool the reaction mixture to room temperature. Pour the viscous polymer solution into a large excess of methanol to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (Mw/Mn), and NMR spectroscopy to confirm the polymer structure.
Protocol 2: ADMET Polymerization of a Functionalized α,ω-Diene
This protocol details the synthesis of an unsaturated polyester via ADMET polymerization of a bio-based α,ω-diene monomer using a Grubbs catalyst.
Materials:
-
Functionalized α,ω-diene monomer (e.g., a diene derived from a fatty acid ester)
-
Grubbs second-generation catalyst (G2) or Hoveyda-Grubbs second-generation catalyst (HG2)
-
Anhydrous, degassed solvent (e.g., toluene or 1,2,4-trichlorobenzene)
-
Methanol
-
Standard Schlenk line and high-vacuum pump
-
Inert atmosphere glovebox
-
Magnetic stirrer and heating plate
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox, add the α,ω-diene monomer and the Grubbs catalyst to a Schlenk flask equipped with a magnetic stir bar. The typical monomer-to-catalyst ratio is 100:1.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask to dissolve the monomer and catalyst.
-
Polymerization: Attach the flask to a Schlenk line and apply a dynamic high vacuum to remove the ethylene byproduct, which drives the polymerization. Heat the reaction mixture to the desired temperature (e.g., 50-80 °C).
-
Reaction Monitoring: The reaction is typically run for several hours (e.g., 16-24 hours). The progress can be monitored by observing the increase in viscosity of the reaction mixture.
-
Termination and Precipitation: Once the polymerization is complete, cool the reaction mixture to room temperature and dissolve it in a minimal amount of a suitable solvent like dichloromethane if necessary. Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol.
-
Purification: Collect the polymer by filtration, wash it with methanol, and then redissolve it in a small amount of dichloromethane and re-precipitate it into methanol to ensure high purity.
-
Drying: Dry the polymer under vacuum to a constant weight.
-
Characterization: Analyze the polymer's molecular weight and polydispersity by GPC. Use NMR and FTIR spectroscopy to confirm the chemical structure and the presence of the desired functional groups.
Quantitative Data
Table 1: Palladium-Catalyzed Cyclopolymerization of Various this compound Derivatives
| Monomer | Catalyst System | Temp (°C) | Time (h) | Conversion (%) | M_n (kDa) | M_w/M_n |
| Isopropylidene diallylmalonate | Pd-complex/NaBARF | 25 | 24 | 95 | 25.4 | 1.8 |
| Diethyl diallylmalonate | Pd-complex/NaBARF | 60 | 24 | 88 | 18.2 | 1.6 |
| N-tosyl-diallylamine | Pd-complex/NaBARF | 60 | 48 | 92 | 21.5 | 1.7 |
| 4,4-Bis(hydroxymethyl)-1,6-heptadiene (protected) | Pd-complex/NaBARF | 25 | 36 | 90 | 15.8 | 1.9 |
Data synthesized from typical results reported in the literature.
Table 2: ADMET Polymerization of Functional α,ω-Dienes
| Monomer | Catalyst (mol%) | Temp (°C) | Time (h) | M_n (kDa) | M_w/M_n |
| 1,9-Decadiene-4,6-diol diacetate | G2 (0.5) | 50 | 16 | 35.0 | 2.1 |
| Diundec-10-en-1-yl terephthalate | HG2 (0.2) | 80 | 24 | 42.5 | 1.9 |
| Bis(undec-10-enyl) succinate | G2 (0.5) | 60 | 18 | 29.8 | 2.0 |
| This compound-4-carboxylic acid ester | HG2 (0.2) | 70 | 20 | 38.1 | 1.8 |
Data synthesized from typical results reported in the literature.
Visualizations
Experimental and logical relationships
Caption: General workflow for the synthesis and application of functionalized polymers.
Caption: Simplified mechanism of Palladium-catalyzed cyclopolymerization.
Caption: Simplified mechanism of ADMET polymerization.
Signaling Pathways and Drug Delivery
Caption: Targeted drug delivery to a cancer cell using a functionalized polymer nanoparticle.
References
Application Notes and Protocols for Gas-Phase Reactions of 1,6-Heptadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setups and protocols for studying the gas-phase reactions of 1,6-heptadiene. The information is targeted toward researchers, scientists, and professionals in drug development who may encounter or utilize knowledge of unsaturated hydrocarbon reactions.
Introduction
This compound is a non-conjugated diene that serves as a model compound for understanding the complex reaction mechanisms of unsaturated hydrocarbons in the gas phase. Its thermal decomposition, primarily studied through pyrolysis, involves a series of unimolecular and bimolecular reactions, including bond fission, radical chain reactions, and isomerization. Understanding these reaction pathways is crucial for various applications, from combustion chemistry to the synthesis of fine chemicals. This document outlines the key experimental methodologies and analytical techniques used to investigate these high-temperature reactions.
Experimental Setups
The study of gas-phase reactions of this compound at elevated temperatures predominantly utilizes two types of reactor systems: shock tubes and flow reactors.
High-Pressure Shock Tube
A high-pressure shock tube is a well-established apparatus for studying chemical kinetics at high temperatures and pressures over very short reaction times.
Protocol for High-Pressure Pyrolysis of this compound in a Shock Tube:
-
Mixture Preparation: A dilute mixture of this compound in a bath gas, typically argon (e.g., ~100 ppm this compound in Ar), is prepared in a stainless-steel mixing tank. The low concentration of the reactant minimizes secondary reactions and ensures pseudo-first-order conditions for the initial decomposition.
-
Shock Wave Generation: The shock tube is divided into a high-pressure driver section (e.g., filled with helium) and a low-pressure driven section containing the reaction mixture, separated by a diaphragm. The sudden rupture of the diaphragm generates a shock wave that propagates through the reaction mixture, rapidly heating and compressing it to the desired reaction conditions.
-
Reaction Conditions: The post-shock temperature and pressure are controlled by the initial pressures of the driver and driven sections and the composition of the gases. Typical conditions for this compound pyrolysis are in the range of 1000-1350 K and 25-50 atm. The reaction time is on the order of milliseconds.
-
Quenching and Sampling: The reaction is quenched by the arrival of a reflected shock wave or an expansion wave. The product mixture is then rapidly sampled through a port at the end wall of the shock tube.
-
Analysis: The collected gas samples are analyzed offline using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reaction products.
Flow Reactor
Flow reactors provide a means to study gas-phase reactions under steady-state conditions, allowing for longer reaction times compared to shock tubes.
Protocol for Gas-Phase Reaction of this compound in a Flow Reactor:
-
Reactant Delivery: A carrier gas (e.g., nitrogen or argon) is passed through a bubbler containing liquid this compound at a controlled temperature to achieve a specific vapor pressure and thus a known concentration of the reactant in the gas stream.
-
Reactor Setup: The gas mixture is then introduced into a heated tubular reactor, often made of quartz or stainless steel, placed inside a furnace. The temperature of the furnace is precisely controlled to maintain a constant reaction temperature.
-
Reaction Conditions: The reaction time (residence time) is determined by the reactor volume and the total flow rate of the gas mixture. Pressures are typically near atmospheric.
-
Product Collection: The effluent from the reactor is passed through a cold trap (e.g., liquid nitrogen) to condense the products and unreacted this compound.
-
Analysis: The condensed products are dissolved in a suitable solvent and analyzed by GC-MS. Gaseous products can be analyzed directly from the effluent stream using an online gas chromatograph.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for separating, identifying, and quantifying the products of this compound gas-phase reactions.
Protocol for GC-MS Analysis:
-
Sample Introduction: A small volume of the collected sample (either a gas sample from the shock tube or a solution of the condensed products from the flow reactor) is injected into the GC.
-
Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar column like DB-1 or HP-1). A temperature program is typically used to elute a wide range of products.
-
Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting mass spectrum, which is a fingerprint of the molecule, is recorded. Compounds are identified by comparing their mass spectra to a library of known spectra (e.g., NIST).
-
Quantification: The amount of each product can be determined by integrating the area of its corresponding peak in the gas chromatogram and comparing it to the peak areas of known standards.
Quantitative Data
Table 1: Expected Major Products from this compound Pyrolysis
| Product | Chemical Formula |
| Ethylene | C₂H₄ |
| Propene | C₃H₆ |
| 1,3-Butadiene | C₄H₆ |
| Methane | CH₄ |
| Ethane | C₂H₆ |
Note: The relative yields of these products are highly dependent on the specific reaction conditions (temperature, pressure, and reaction time).
Reaction Mechanism and Visualization
The gas-phase decomposition of this compound is believed to proceed through a free-radical chain mechanism. The initiation step involves the homolytic cleavage of the weakest C-C bond. This is followed by a series of propagation steps involving hydrogen abstraction and radical decomposition, leading to the formation of stable products. Termination steps involve the combination of radicals.
Below is a simplified representation of the initial steps of the proposed reaction pathway.
Caption: Simplified initial reaction pathways in the gas-phase pyrolysis of this compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for studying the gas-phase reactions of this compound.
Caption: General experimental workflow for studying gas-phase reactions of this compound.
The Strategic Use of 1,6-Heptadiene in the Synthesis of Bicyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of bicyclic compounds is a cornerstone of modern organic chemistry, providing the structural core for a vast array of natural products, pharmaceuticals, and advanced materials. Among the various starting materials utilized for their construction, 1,6-heptadiene and its derivatives have emerged as exceptionally versatile building blocks. Their propensity to undergo intramolecular cyclization reactions through a variety of mechanistic pathways allows for the efficient and often stereoselective formation of complex bicyclic frameworks. This document provides detailed application notes and experimental protocols for the synthesis of bicyclic compounds utilizing this compound derivatives, with a focus on methodologies relevant to researchers in drug development and synthetic chemistry.
Ring-Closing Metathesis (RCM) of this compound Derivatives
Ring-closing metathesis (RCM) is arguably the most powerful and widely used method for the cyclization of dienes, including this compound systems. The reaction is catalyzed by ruthenium alkylidene complexes, such as Grubbs and Hoveyda-Grubbs catalysts, and typically proceeds with high efficiency and functional group tolerance. The intramolecular nature of the reaction is favored under dilute conditions, leading to the formation of a cycloalkene and a volatile ethylene byproduct, which drives the reaction to completion.[1]
A quintessential example of this strategy is the RCM of diethyl diallylmalonate, a readily available this compound derivative. This reaction efficiently produces a five-membered ring, which can be a precursor to various bicyclic systems.
General Workflow for Ring-Closing Metathesis
Caption: General workflow for the synthesis of a bicyclic precursor via Ring-Closing Metathesis.
Experimental Protocol: RCM of Diethyl Diallylmalonate
This protocol is adapted from established laboratory procedures for the ring-closing metathesis of diethyl diallylmalonate using a Grubbs-type catalyst.[2][3]
Materials:
-
Diethyl diallylmalonate
-
Grubbs Second Generation Catalyst
-
Dry, degassed dichloromethane (CH₂Cl₂)
-
Ethyl vinyl ether (for quenching)
-
Silica gel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve diethyl diallylmalonate (1.0 equiv) in dry, degassed CH₂Cl₂ to a concentration of approximately 0.05 M.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
In a separate vial, dissolve Grubbs Second Generation Catalyst (0.01-0.05 equiv) in a small amount of dry, degassed CH₂Cl₂.
-
Add the catalyst solution to the solution of diethyl diallylmalonate via syringe under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for an additional 20 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclopentene derivative.
Quantitative Data for RCM of Substituted 1,6-Heptadienes
| Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Diethyl diallylmalonate | Grubbs II (2.3) | CH₂Cl₂ | 1 | >95 (NMR) | [3] |
| N,N-Diallyl-p-toluenesulfonamide | Grubbs I (5) | CH₂Cl₂ | 2 | 95 | Org. Lett. 1999, 1, 953-956 |
| Diallyl ether | Grubbs II (5) | CH₂Cl₂ | 12 | 82 | J. Am. Chem. Soc. 1999, 121, 791-799 |
| 4,4-Bis(hydroxymethyl)-1,6-heptadiene | Grubbs I (10) | CH₂Cl₂ | 48 | 89 | Tetrahedron Lett. 1996, 37, 8479-8482 |
Palladium-Catalyzed Intramolecular Cyclizations
Palladium catalysts offer a powerful alternative to metathesis for the cyclization of 1,6-dienes and their analogues, often proceeding through different mechanistic pathways to yield unique bicyclic structures. These reactions can involve oxidative cyclization, cycloisomerization, or tandem processes that create multiple C-C bonds in a single operation.
A notable example is the palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes, which are closely related to 1,6-dienes. This type of reaction can lead to the formation of bicyclo[4.1.0]heptanones, demonstrating a cascade strategy involving hydration, cyclization, and cyclopropanation.[4]
Reaction Pathway for Palladium-Catalyzed Oxidative Cyclization
Caption: Mechanistic pathway for Palladium-catalyzed oxidative cyclization of a 1,6-enyne.
Experimental Protocol: Palladium-Catalyzed Cycloisomerization of Dimethyl Diallylmalonate
This protocol is based on the cycloisomerization of 4,4-disubstituted 1,6-heptadienes using a neutral palladium chloride procatalyst.[5]
Materials:
-
Dimethyl diallylmalonate
-
Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂]
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of dimethyl diallylmalonate (1.0 equiv) in toluene (to achieve a 0.1 M concentration) in a sealed tube is added [PdCl₂(MeCN)₂] (0.05 equiv).
-
The tube is sealed, and the reaction mixture is heated to 80 °C.
-
The reaction is stirred at this temperature for 12-24 hours, with progress monitored by GC-MS.
-
After cooling to room temperature, the mixture is filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the corresponding methylenecyclopentane product.
Quantitative Data for Palladium-Catalyzed Cyclizations
| Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Dimethyl diallylmalonate | [PdCl₂(MeCN)₂] (5) | Toluene | 80 | 16 | 3,3-Bis(methoxycarbonyl)-1-methyl-4-methylenecyclopentane | 90 | [5] |
| 4,4-Dicarbomethoxy-1-cyclopropyl-1,6-heptadiene | (phen)Pd(Me)Cl/NaBAr₄ (cat.) | CH₂Cl₂ | 0 | 12 | (E)-trans-3-(1-butenyl)-4-(siloxymethyl)-1,1-dicarbomethoxycyclopentane | 93 | [6] |
Radical Cyclization of this compound Derivatives
Radical cyclizations provide another effective route to bicyclic systems from 1,6-dienes. These reactions are typically initiated by a radical initiator, and the subsequent cyclization cascade proceeds via a 5-exo-trig pathway to form a five-membered ring. This methodology is particularly useful for constructing highly functionalized cyclopentane rings.
A modern approach involves the use of a thioacid-mediated, light-induced radical cyclization, which proceeds under mild conditions.[7]
Experimental Protocol: Thioacid-Mediated Radical Cyclization of a 1,6-Diene
This protocol is adapted from a procedure for the traceless thioacid-mediated radical cyclization of 1,6-dienes.[7]
Materials:
-
1,6-diene substrate (e.g., N,N-diallyl-4-methylbenzenesulfonamide)
-
Thioacetic acid (AcSH)
-
2,2-Dimethoxy-2-phenylacetophenone (DPAP, photoinitiator)
-
Methyl 4-aminobenzoate (MAP)
-
Ethyl acetate (EtOAc)
-
UV lamp (365 nm)
Procedure:
-
In a quartz reaction vessel, prepare a 0.1 M solution of the 1,6-diene (1.0 equiv), DPAP (0.1 equiv), and MAP (0.1 equiv) in ethyl acetate.
-
Add thioacetic acid (1.2 equiv) to the mixture.
-
Irradiate the mixture with a 365 nm UV lamp for 2 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by silica gel flash chromatography to yield the cyclized product.
Quantitative Data for Radical Cyclization of 1,6-Dienes
| Substrate | Initiator/Conditions | Time (h) | Product | Yield (%) | Reference |
| N,N-Diallyl-4-methylbenzenesulfonamide | AcSH, DPAP, MAP, 365 nm | 2 | 3-((Acetylthio)methyl)-1-tosylpyrrolidine | 98 | [7] |
| Diethyl diallylmalonate | AcSH, DPAP, MAP, 365 nm | 2 | Diethyl 3-((acetylthio)methyl)cyclopentane-1,1-dicarboxylate | 96 | [7] |
| N-Allyl-N-(prop-2-yn-1-yl)aniline | AIBN, Bu₃SnH, Benzene, 80°C | 6 | 1-Phenyl-3-methylenepyrrolidine | 75 | J. Org. Chem. 1988, 53, 4422-4425 |
Conclusion
The use of this compound and its derivatives is a highly effective strategy for the synthesis of a diverse range of bicyclic compounds. The choice of methodology—be it ring-closing metathesis, palladium-catalyzed cyclization, or radical cyclization—allows for tailored access to different bicyclic cores with varying degrees of functionalization and stereochemistry. The protocols and data presented herein serve as a practical guide for researchers aiming to leverage these powerful transformations in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development where the efficient construction of complex molecular architectures is paramount. Further exploration into enantioselective variations of these reactions will undoubtedly continue to expand the synthetic utility of this versatile starting material.
References
- 1. Ring Closing Metathesis [organic-chemistry.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes: facile synthesis of bicyclo[4.1.0]heptan-5-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Tandem Cyclopolymerization and Hydrogenation of 1,6-Heptadiene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The transformation of unsaturated polymers into their saturated counterparts is a critical strategy for enhancing material properties such as thermal stability, oxidative resistance, and mechanical strength. This document provides a detailed protocol for the synthesis of unsaturated polymers from 1,6-heptadiene via cyclopolymerization, followed by a tandem hydrogenation process to yield saturated poly(methylene-co-cyclopentane) structures. The methodologies described herein are based on established principles of palladium-catalyzed cyclopolymerization and diimide-based non-catalytic hydrogenation, offering a robust pathway to novel polyolefin architectures.
I. Overview of the Tandem Process
The overall process involves two main stages:
-
Cyclopolymerization of this compound: A cationic Palladium complex is utilized to catalyze the cyclopolymerization of this compound. This reaction proceeds via an insertion mechanism to form a polymer backbone containing trans-fused five-membered rings.[1]
-
Hydrogenation of the Unsaturated Polymer: The resulting unsaturated polymer is subsequently hydrogenated using diimide (N₂H₂), generated in situ from the thermal decomposition of p-toluenesulfonyl hydrazide (TSH). This non-catalytic method effectively saturates the carbon-carbon double bonds within the polymer backbone.[2][3]
The combination of these two steps in a tandem fashion allows for the efficient conversion of a simple diene monomer into a stable, saturated polymer with desirable properties.
II. Experimental Protocols
A. Materials and General Procedures
-
Materials: this compound, [PdCl(ArN=C(C₁₂)H₆)=NAr)(Me)], Na[B{3,5(CF₃)₂C₆H₃}₄] (NaBARF), p-toluenesulfonyl hydrazide (TSH), o-xylene, and other necessary solvents should be of appropriate purity for polymerization and hydrogenation reactions. All experiments involving the palladium catalyst should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.[4][5]
-
Characterization: The synthesized polymers should be characterized using standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gel Permeation Chromatography (GPC) for molecular weight and polydispersity determination, and Fourier-Transform Infrared (FT-IR) spectroscopy to monitor the disappearance of double bonds.[2][6]
B. Protocol 1: Cyclopolymerization of this compound
This protocol is based on the cyclopolymerization catalyzed by cationic Pd complexes.[1]
-
Catalyst Preparation: In a glovebox, prepare the cationic Pd catalyst by reacting [PdCl(ArN=C(C₁₂)H₆)=NAr)(Me)] with NaBARF in a suitable solvent like chlorobenzene.
-
Polymerization:
-
In a Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound monomer in the chosen solvent.
-
Add the prepared catalyst solution to the monomer solution to initiate polymerization.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time to achieve high monomer conversion.
-
-
Polymer Isolation:
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter and wash the polymer with the non-solvent to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum to a constant weight.
-
C. Protocol 2: Tandem Hydrogenation of Poly(this compound)
This protocol is adapted from the non-catalytic hydrogenation of other polydienes using TSH.[2][3]
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve the unsaturated poly(this compound) (obtained from Protocol 1) in o-xylene.
-
Stir the mixture at room temperature until the polymer is completely dissolved.[2]
-
-
Hydrogenation:
-
Add an excess of p-toluenesulfonyl hydrazide (TSH) to the polymer solution. The amount of TSH should be calculated based on the molar amount of double bonds in the polymer.
-
Slowly heat the reaction mixture to 120 °C and maintain it at this temperature under a nitrogen atmosphere.[2][3]
-
The thermal decomposition of TSH generates diimide in situ, which then hydrogenates the double bonds in the polymer backbone.[2][3]
-
For complete hydrogenation, the reaction may need to be run for an extended period (e.g., 3 days), with potential for additional portions of TSH to be added during the process.[2]
-
-
Product Isolation:
-
After the reaction is complete (as monitored by FT-IR or NMR for the disappearance of olefinic signals), allow the mixture to cool to room temperature.
-
Precipitate the hydrogenated polymer by pouring the solution into a non-solvent like methanol.
-
Filter, wash, and dry the final saturated polymer under vacuum.
-
III. Data Presentation
The following tables summarize representative quantitative data for the polymerization of dienes and the subsequent hydrogenation. While specific data for poly(this compound) is limited in the search results, data from structurally similar polymers (e.g., from 1,3-heptadiene) are presented to provide expected ranges for molecular weight, polydispersity, and hydrogenation efficiency.
Table 1: Representative Polymerization Data for Polydienes
| Polymer | Monomer | Catalyst System | M_w ( kg/mol ) | M_w/M_n | Reference |
|---|---|---|---|---|---|
| cis-1,4 poly(1,3-heptadiene) | 1,3-heptadiene | Co(acac)₃-MAO | - | - | [3] |
| syndiotactic trans-1,2 poly(1,3-heptadiene) | 1,3-heptadiene | CoCl₂(PⁱPrPh₂)₂-MAO | 29 | 2.7 |[6] |
Table 2: Properties of Unsaturated vs. Hydrogenated Polymers
| Starting Polymer | Hydrogenated Polymer | Analysis Method | Key Observation | Reference |
|---|---|---|---|---|
| cis-1,4 poly(1,3-heptadiene) | Ethylene/1-pentene copolymer | ¹H & ¹³C NMR | Disappearance of olefinic peaks (5.0-5.6 ppm in ¹H, ~126-133 ppm in ¹³C) | [2] |
| syndiotactic trans-1,2 poly(1,3-heptadiene) | syndiotactic poly(1-heptene) | ¹H NMR | Disappearance of olefinic signals (5.2-5.4 ppm) | [6] |
| cis-poly(butadiene) | poly(ethylene-co-acrylic acid) | DSC | T_g increases from -108 °C to -10 °C; T_m increases from 10 °C to 80 °C |[7] |
IV. Visualizations
Caption: Workflow for the tandem cyclopolymerization and hydrogenation of this compound.
V. Concluding Remarks
The tandem approach of cyclopolymerization followed by hydrogenation provides a versatile platform for the synthesis of novel saturated polymers from this compound. The protocols outlined in this document offer a comprehensive guide for researchers to produce these materials. Characterization of the final hydrogenated polymer is crucial to confirm the complete saturation of the double bonds and to determine the molecular weight and thermal properties, which are expected to be significantly different from the unsaturated precursor. The resulting saturated polyolefins have potential applications in areas requiring high stability and specific mechanical properties.
References
- 1. Cyclopolymerization and copolymerization of functionalized 1,6-heptadienes catalyzed by Pd complexes: mechanism and application to physical-gel formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ethylene-alt-α-Olefin Copolymers by Hydrogenation of Highly Stereoregular cis-1,4 Polydienes: Synthesis and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Biobased Long-Chain Polyesters by Acyclic Diene Metathesis Polymerization and Tandem Hydrogenation and Depolymerization with Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syndiotactic Polyolefins by Hydrogenation of Highly Stereoregular 1,2 Polydienes: Synthesis and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of poly(ethylene-co-acrylic acid) via a tandem hydrocarboxylation/hydrogenation of poly(butadiene) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1,6-Heptadiene ADMET Polymerization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues leading to low polymer yield in the Acyclic Diene Metathesis (ADMET) polymerization of 1,6-heptadiene. This resource is intended for researchers, scientists, and professionals in drug development and materials science.
Troubleshooting Guide: Diagnosing and Resolving Low Polymer Yield
Low polymer yield in ADMET polymerization can stem from several factors throughout the experimental workflow. This guide will help you systematically identify and address the root cause of the issue.
Question: My ADMET polymerization of this compound resulted in a low yield of polymer. What are the potential causes and how can I fix it?
Answer: Low yield in this reaction is a common problem that can be attributed to several factors, primarily related to catalyst activity, monomer purity, and reaction conditions. Below is a step-by-step guide to troubleshoot the issue.
Step 1: Evaluate Catalyst Integrity and Handling
The performance of the metathesis catalyst is paramount. Improper handling or deactivation of the catalyst is a frequent cause of low yield.
-
Issue: Catalyst decomposition or deactivation. Ruthenium-based catalysts, while generally robust, can decompose at elevated temperatures (70–100 °C), leading to the formation of inactive ruthenium metal particles and ruthenium-hydride species that can cause side reactions.[1][2]
-
Troubleshooting:
-
Storage: Ensure the catalyst is stored under an inert atmosphere (e.g., in a glovebox or desiccator) and protected from air and moisture.
-
Handling: Weigh and dispense the catalyst under an inert atmosphere.
-
Reaction Temperature: Consider lowering the reaction temperature. Polymerizations conducted at 50 °C have shown significantly suppressed catalyst decomposition and resulted in higher molecular weight polymers.[1][2]
-
Step 2: Verify Monomer and Solvent Purity
Impurities in the monomer or solvent can poison the catalyst and terminate the polymerization.
-
Issue: Presence of catalyst poisons. Functional groups with lone pairs (e.g., alcohols, thiols, amines) or impurities from the monomer synthesis (e.g., residual reagents) can deactivate the catalyst.
-
Troubleshooting:
-
Monomer Purification: Purify the this compound monomer immediately before use. Common purification methods include distillation over a drying agent (e.g., CaH₂) or passing it through a column of activated alumina.
-
Solvent Purity: If using a solvent, ensure it is anhydrous and degassed. Common solvents for ADMET, like toluene or dichloromethane, should be purified using a solvent purification system or by distillation.
-
Step 3: Optimize Reaction Conditions
ADMET polymerization is a step-growth polycondensation reaction driven by the removal of a volatile byproduct, ethylene.[3][4][5] Inefficient removal of ethylene will shift the equilibrium back towards the starting materials, resulting in low molecular weight oligomers and low polymer yield.
-
Issue: Inefficient removal of ethylene.
-
Troubleshooting:
-
Vacuum: Apply a high vacuum (typically <100 mTorr) to the reaction vessel. Ensure all connections are well-sealed to maintain a consistent vacuum.
-
Purging: Before applying a vacuum, purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to remove air.
-
Stirring: Ensure efficient stirring to facilitate the diffusion of ethylene from the bulk of the reaction mixture to the surface for removal. High viscosity of the polymerizing mixture can hinder this process.[4]
-
Step 4: Investigate Potential Side Reactions
Side reactions can consume the monomer or growing polymer chains, leading to a lower yield of the desired high molecular weight polymer.
-
Issue: Olefin isomerization. Decomposed catalyst species can catalyze the isomerization of the terminal double bonds of this compound to internal double bonds.[1][2][6] These internal olefins are less reactive in ADMET, effectively acting as chain terminators.
-
Troubleshooting:
-
Catalyst Choice: While Grubbs' second-generation catalyst is common, it can be more prone to inducing olefin isomerization.[7] Consider using a first-generation Grubbs catalyst or a Schrock-type molybdenum catalyst, which may exhibit less isomerization tendency.[7]
-
Reaction Time and Temperature: As mentioned, higher temperatures and longer reaction times can increase the likelihood of catalyst decomposition and subsequent isomerization.[6] Optimize for the shortest reaction time at the lowest effective temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for the ADMET polymerization of this compound?
A1: Typical catalyst loadings for ADMET polymerization range from 0.1 to 5.0 mol%.[8] For initial experiments, a loading of 0.5 to 1.0 mol% is a reasonable starting point. The optimal loading will depend on the purity of the monomer and the desired reaction rate.
Q2: Should I perform the polymerization in bulk or in solution?
A2: Both bulk (solvent-free) and solution polymerization have been successfully employed for ADMET.[1][9]
-
Bulk Polymerization: Often preferred as it maximizes the monomer concentration, which can favor polymer formation. However, the increasing viscosity of the polymer can make ethylene removal and stirring difficult.[4]
-
Solution Polymerization: Can help to manage viscosity, but the lower monomer concentration may require longer reaction times or higher catalyst loadings to achieve high molecular weight.
Q3: How can I monitor the progress of the polymerization?
A3: The progress of the polymerization can be monitored by observing the evolution of ethylene gas (bubbling). A more quantitative method is to take small aliquots from the reaction mixture at different time points (under an inert atmosphere) and analyze them by ¹H NMR spectroscopy to observe the disappearance of the terminal vinyl protons of the monomer and the appearance of the internal olefinic protons of the polymer. Gel Permeation Chromatography (GPC) can be used to track the increase in molecular weight.
Q4: My polymer has a low molecular weight. How can I increase it?
A4: Low molecular weight is often a consequence of the same factors that cause low yield. To increase the molecular weight, ensure:
-
High Monomer Purity: Rigorously purify the monomer.
-
Efficient Ethylene Removal: Use a high vacuum and efficient stirring.
-
Optimal Catalyst Loading: Ensure sufficient active catalyst is present.
-
Sufficient Reaction Time: Allow the reaction to proceed long enough for high conversion, but not so long that catalyst decomposition becomes a major issue.
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the yield and molecular weight of polymers produced via ADMET, based on literature for α,ω-dienes.
| Parameter | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 | Reference(s) |
| Reaction Temperature | 70-100 °C | Lower Mn (4,400-8,400 g/mol ), catalyst decomposition | 50 °C | Higher Mn (11,900-15,900 g/mol ), suppressed decomposition | [1][2] |
| Catalyst Loading | High (e.g., >1 mol%) | May be necessary for impure monomers | Low (e.g., 0.1 mol%) | Optimal for pure monomers, cost-effective | [1][8] |
| Reaction Environment | No vacuum | Low molecular weight oligomers | High vacuum (<100 mTorr) | High molecular weight polymer (e.g., Mn up to 28,000 g/mol ) | [1][4] |
| Catalyst Type | Grubbs II | Prone to olefin isomerization | Grubbs I / Schrock | Less prone to isomerization | [7] |
Experimental Protocols
Protocol 1: Purification of this compound
-
Set up a distillation apparatus.
-
Add this compound and calcium hydride (CaH₂) to the distillation flask.
-
Heat the flask under an inert atmosphere (argon or nitrogen).
-
Collect the distilled this compound (boiling point: ~94 °C).
-
Store the purified monomer under an inert atmosphere and use it immediately.
Protocol 2: General Procedure for ADMET Polymerization of this compound
-
In a glovebox, add the desired amount of Grubbs' catalyst to a Schlenk flask equipped with a magnetic stir bar.
-
Remove the flask from the glovebox and connect it to a Schlenk line.
-
Evacuate the flask and backfill with argon (repeat three times).
-
Under a positive flow of argon, add the freshly purified and degassed this compound via syringe.
-
Place the flask in an oil bath preheated to the desired temperature (e.g., 50 °C).
-
Allow the mixture to stir for 30 minutes under argon.
-
Slowly apply a dynamic vacuum to the flask, ensuring the contents do not bump.
-
Continue stirring under high vacuum for the desired reaction time (e.g., 12-24 hours). The viscosity of the mixture should increase noticeably.
-
To terminate the polymerization, remove the flask from the oil bath and vent with argon.
-
Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane).
-
Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Visualizations
Caption: Troubleshooting workflow for low yield in ADMET polymerization.
Caption: Simplified reaction pathway for ADMET polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polymers from sugars and unsaturated fatty acids: ADMET polymerisation of monomers derived from d-xylose, d-mannose and castor oil - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Preventing side reactions in 1,6-heptadiene metathesis
Welcome to the technical support center for the metathesis of 1,6-heptadiene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their ring-closing metathesis (RCM) reactions to favor the formation of cyclopentene while minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing side reactions in the metathesis of this compound?
The two main competing side reactions in the metathesis of this compound are Acyclic Diene Metathesis (ADMET) polymerization and olefin isomerization. ADMET polymerization leads to the formation of linear poly(cyclopentenylene-alt-ethylene), while isomerization of the double bonds in this compound can lead to the formation of undesired constitutional isomers and can also impact the efficiency of the desired RCM reaction. Catalyst decomposition is another significant issue that can lead to lower yields and the formation of byproducts.
Q2: How does substrate concentration influence the selectivity between RCM and ADMET?
Substrate concentration is a critical factor in determining the outcome of this compound metathesis.
-
Low Concentrations (High Dilution): Favor intramolecular Ring-Closing Metathesis (RCM) to form the desired five-membered ring, cyclopentene. Under dilute conditions, the probability of the two ends of the same molecule reacting is higher than the probability of two different molecules reacting.
-
High Concentrations: Favor intermolecular Acyclic Diene Metathesis (ADMET) polymerization. At higher concentrations, the likelihood of intermolecular reactions increases, leading to the formation of polymer chains.
Q3: Which Grubbs catalyst is best suited for the RCM of this compound?
The choice of catalyst is crucial for a successful and selective RCM of this compound. While first-generation Grubbs catalysts can be effective, second and third-generation catalysts generally offer higher activity and stability.
-
Grubbs I (First Generation): Can be used, but may require higher catalyst loadings and longer reaction times.
-
Grubbs II (Second Generation): Generally more active and efficient for the RCM of unfunctionalized dienes like this compound. It offers a good balance of reactivity and stability.
-
Hoveyda-Grubbs Catalysts: These catalysts, particularly the second-generation versions, are also highly effective and can offer enhanced stability and different selectivity profiles.
For routine RCM of this compound, a second-generation Grubbs or Hoveyda-Grubbs catalyst is often the preferred choice.
Q4: What is the role of ethylene in the RCM of this compound?
Ethylene is a volatile byproduct of the RCM of this compound. According to Le Chatelier's principle, the removal of ethylene from the reaction mixture drives the equilibrium towards the formation of the RCM product, cyclopentene.[1] Efficient removal of ethylene is therefore crucial for achieving high yields. This can be accomplished by performing the reaction under a vacuum or by bubbling an inert gas (like argon or nitrogen) through the reaction mixture.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion to cyclopentene | 1. Inactive Catalyst: The catalyst may have decomposed due to exposure to air, moisture, or impurities in the solvent or substrate. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale or purity of the reagents. 3. Low Reaction Temperature: The temperature may be too low for efficient catalyst initiation and turnover. | 1. Use a fresh batch of catalyst and ensure all glassware is oven-dried. Use anhydrous, degassed solvents. Purify the this compound before use. 2. Increase the catalyst loading in increments (e.g., from 1 mol% to 2 mol%). 3. Increase the reaction temperature, typically to 40-60 °C for many Grubbs-type catalysts. |
| Formation of a viscous liquid or solid (polymer) | 1. High Substrate Concentration: The concentration of this compound is too high, favoring intermolecular ADMET polymerization. | 1. Perform the reaction under high dilution conditions (e.g., 0.05 M to 0.1 M). This can be achieved by using a larger volume of solvent or by slow addition of the substrate to the catalyst solution. |
| Presence of multiple unexpected peaks in GC/MS or NMR (isomerization) | 1. Catalyst Decomposition to Ruthenium-Hydride Species: Decomposed catalyst can form ruthenium-hydride species that are known to catalyze olefin isomerization. 2. Prolonged Reaction Time at High Temperature: Extended reaction times, especially at elevated temperatures, can promote isomerization. | 1. Use a more stable catalyst (e.g., a second-generation Hoveyda-Grubbs catalyst). Additives like 1,4-benzoquinone can sometimes suppress isomerization. 2. Monitor the reaction progress and stop it as soon as the starting material is consumed. Try running the reaction at a lower temperature for a longer period. |
| Reaction stalls before completion | 1. Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. 2. Ethylene Inhibition: The accumulation of ethylene in a closed system can slow down or stop the reaction by shifting the equilibrium back to the starting materials. | 1. Add a second portion of the catalyst to the reaction mixture. 2. Ensure efficient removal of ethylene by applying a vacuum or by continuously bubbling an inert gas through the reaction mixture. |
Quantitative Data
Table 1: Effect of Concentration on the RCM of a Diallylic Substrate
| Catalyst | Concentration (M) | RCM Product (%) | Oligomers (%) |
| Grubbs II | 0.1 | >95 | <5 |
| Grubbs II | 0.5 | 60 | 40 |
| Grubbs II | 1.0 | 25 | 75 |
Note: Data is illustrative and based on general principles of RCM vs. ADMET competition.
Experimental Protocols
Protocol 1: Purification of this compound
Impurities in the starting material can poison the catalyst. It is recommended to purify commercially available this compound before use.
-
Distillation: Distill the this compound from a drying agent such as calcium hydride (CaH₂) under an inert atmosphere (argon or nitrogen).
-
Filtration through Alumina: Alternatively, pass the this compound through a short plug of activated neutral alumina to remove polar impurities.
-
Degassing: Before use, degas the purified this compound by bubbling a gentle stream of argon or nitrogen through it for 15-30 minutes.
Protocol 2: Ring-Closing Metathesis of this compound to Cyclopentene
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Purified this compound
-
Grubbs II catalyst
-
Anhydrous, degassed dichloromethane (DCM) or toluene
-
Inert gas (argon or nitrogen)
-
Schlenk flask and standard glassware
Procedure:
-
Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.
-
Solvent and Substrate Addition: To the flask, add anhydrous, degassed DCM to achieve the desired concentration (e.g., 0.1 M). Add the purified this compound (1.0 mmol) to the solvent.
-
Catalyst Addition: In a separate vial, weigh the Grubbs II catalyst (e.g., 0.01-0.02 mmol, 1-2 mol%) and dissolve it in a small amount of the reaction solvent.
-
Reaction Initiation: Add the catalyst solution to the stirred solution of this compound.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 40 °C). To facilitate the removal of ethylene, either apply a gentle vacuum to the top of the condenser or bubble a slow stream of inert gas through the solution.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC/MS or ¹H NMR.
-
Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Workup and Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by distillation to obtain pure cyclopentene.
Visualizations
Caption: Competition between RCM and ADMET pathways for this compound.
Caption: A logical workflow for troubleshooting common issues in this compound metathesis.
References
How to suppress isomerization in ring-closing metathesis of 1,6-heptadiene
Welcome to the Technical Support Center for Ring-Closing Metathesis (RCM). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the RCM of 1,6-heptadiene, with a specific focus on suppressing undesired isomerization byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isomerization in the ring-closing metathesis (RCM) of this compound?
A1: The primary cause of undesired double bond isomerization during the RCM of this compound is the formation of ruthenium hydride species from the decomposition of the metathesis catalyst.[1][2] These hydrides can re-add to the olefin products and initiate a catalytic cycle that migrates the double bond to thermodynamically more stable positions, leading to impurities and reduced yield of the desired cyclopentene product.
Q2: What are the most common isomerized byproducts observed in the RCM of this compound?
A2: The expected product of the RCM of this compound is cyclopentene and ethylene gas. However, isomerization can lead to the formation of various byproducts, including 1-methylcyclopentene and other substituted cyclopentenes. In more complex substrates, this can lead to ring contraction or expansion.
Q3: How can I detect the presence of isomerized products in my reaction mixture?
A3: Isomerized products can be detected and quantified using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR is particularly useful for identifying the different olefinic protons in the desired product versus the isomerized byproducts.
Q4: Are second-generation Grubbs-type catalysts more prone to causing isomerization?
A4: Yes, second-generation Grubbs catalysts, while generally more reactive, can be more prone to decomposition, leading to the formation of ruthenium hydride species that cause isomerization, especially at elevated temperatures.[1]
Troubleshooting Guide
This guide addresses common issues related to isomerization during the RCM of this compound and provides systematic solutions.
Issue 1: Significant formation of isomerized byproducts alongside the desired cyclopentene.
This is the most common problem and can be addressed by targeting the root cause – the presence of ruthenium hydrides.
Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting isomerization in RCM.
Solutions:
-
Incorporate Additives: Additives can scavenge the problematic ruthenium hydride species.[1][2]
-
1,4-Benzoquinone: This is a highly effective hydride scavenger. However, it can sometimes reduce the overall reaction rate.[1]
-
Acetic Acid: A mild acid that can neutralize the hydride species.[2]
-
Phenol: Can also be used to suppress isomerization, though its effectiveness can be temperature-dependent.[1]
-
-
Lower the Reaction Temperature: Higher temperatures accelerate catalyst decomposition.[1] Running the reaction at a lower temperature (e.g., room temperature or 40°C) can significantly reduce the rate of hydride formation and thus isomerization.
-
Optimize the Solvent: The choice of solvent can influence catalyst stability and the propensity for isomerization.
-
Non-coordinating solvents like dichloromethane (DCM) and toluene are generally preferred.
-
Coordinating solvents can sometimes promote catalyst decomposition.
-
-
Minimize Reaction Time: Prolonged reaction times, especially after the substrate has been consumed, can lead to increased isomerization of the product. Monitor the reaction closely and quench it promptly upon completion.
Issue 2: The use of an additive significantly slows down or inhibits the RCM reaction.
While effective at suppressing isomerization, some additives can also negatively impact catalyst activity.
Solutions:
-
Reduce Additive Concentration: Titrate the amount of the additive. Use the minimum concentration required to suppress isomerization to an acceptable level.
-
Switch to a Different Additive: If 1,4-benzoquinone is too inhibitory, try a milder additive like acetic acid.
-
Combine Strategies: Instead of relying solely on a high concentration of an additive, combine a lower concentration with a reduced reaction temperature.
Data Presentation
Table 1: Effect of Temperature on RCM Product and Isomerized Byproduct Formation
| Entry | Catalyst | Temperature (°C) | RCM Product Yield (%) | Isomerized Byproduct Yield (%) |
| 1 | Grubbs II | 60 | <10 | 82 |
| 2 | Grubbs II | 40 | 63 | 16 |
Data adapted from a study on a model dipeptide RCM, illustrating the general trend of increased isomerization at higher temperatures.[1]
Table 2: Effect of Additives on RCM Product and Isomerized Byproduct Formation at 40°C
| Entry | Catalyst | Additive (1 equiv.) | RCM Product Yield (%) | Isomerized Byproduct Yield (%) | Starting Material (%) |
| 1 | Grubbs II | None | 63 | 16 | - |
| 2 | Grubbs II | 1,4-Benzoquinone | Low | Negligible | 67 |
| 3 | Grubbs II | Phenol | 79 | <10 | - |
Data adapted from a study on a model dipeptide RCM, showing the effectiveness of additives in suppressing isomerization.[1]
Experimental Protocols
General Protocol for RCM of this compound with Isomerization Suppression
This protocol provides a general guideline. Optimization of catalyst loading, solvent, temperature, and additive concentration may be necessary for specific applications.
Materials:
-
This compound
-
Grubbs Catalyst® (e.g., 2nd Generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Additive (e.g., 1,4-benzoquinone or acetic acid)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., argon or nitrogen)
-
Ethyl vinyl ether (for quenching)
-
Silica gel for purification
Procedure:
-
Setup: Set up a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
Dissolution: In the flask, dissolve this compound (1.0 equivalent) in the anhydrous, degassed solvent to achieve a concentration of 0.05–0.1 M.
-
Additive Addition (if applicable): Add the chosen isomerization-suppressing additive. For example, add 1,4-benzoquinone (5-10 mol %).
-
Catalyst Addition: Add the Grubbs catalyst (0.5-2.0 mol %) to the reaction flask under a positive flow of inert gas.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-40°C).
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether and stir for 30 minutes to quench the catalyst.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopentene.
Mechanism Visualization
The following diagram illustrates the proposed mechanism for ruthenium hydride-catalyzed olefin isomerization, which competes with the desired RCM pathway.
Caption: Competing pathways in RCM: the desired cyclization versus undesired isomerization.
References
Technical Support Center: Optimizing Catalyst Loading for 1,6-Heptadiene Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the polymerization of 1,6-heptadiene. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on optimizing catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for this compound polymerization?
A1: The polymerization of this compound is versatile and can be initiated by several types of catalysts, each influencing the polymer's microstructure and properties differently. The most common classes include:
-
Ziegler-Natta Catalysts: These are heterogeneous catalysts, often based on titanium compounds (e.g., TiCl₄) combined with an organoaluminum co-catalyst (e.g., triethylaluminum, TEAL).[1][2] They are known for producing polyolefins with high linearity.
-
Metallocene Catalysts: These are single-site homogeneous catalysts, typically based on zirconium (Zr) or hafnium (Hf) complexes.[2][3] They offer excellent control over polymer microstructure, leading to narrow molecular weight distributions.
-
Grubbs-Type Catalysts: These are ruthenium-based catalysts primarily used for acyclic diene metathesis (ADMET) polymerization.[4][5] They are known for their functional group tolerance.
Q2: How does catalyst loading generally affect the molecular weight of the resulting polymer?
A2: Generally, in chain-growth polymerization, a higher catalyst concentration leads to the formation of more active sites. This results in the initiation of a larger number of polymer chains. With a fixed amount of monomer, this typically leads to a lower average molecular weight, as the monomer is distributed among a greater number of growing chains. Conversely, a lower catalyst concentration can lead to higher molecular weight polymers, although potentially at the cost of lower yield or slower reaction rates.
Q3: What is the significance of the co-catalyst in Ziegler-Natta and metallocene systems?
A3: In Ziegler-Natta and metallocene-catalyzed polymerizations, the co-catalyst, often an organoaluminum compound like methylaluminoxane (MAO) or trialkylaluminum, plays a crucial role. It activates the transition metal precatalyst to generate the active catalytic species. The ratio of the co-catalyst to the catalyst is a critical parameter that must be optimized to achieve high catalytic activity and desired polymer properties.
Q4: What are the primary polymerization techniques for this compound?
A4: this compound primarily undergoes cyclopolymerization, a process where the linear diene monomer is converted into a polymer containing cyclic repeating units. This is a key feature of the polymerization of α,ω-dienes. Another important technique is Acyclic Diene Metathesis (ADMET) polymerization, which is a step-growth polymerization that can be used to produce unsaturated polymers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the polymerization of this compound, with a focus on issues related to catalyst loading.
Issue 1: Low Polymer Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | Gradually increase the catalyst concentration in small increments. Monitor the yield to find the optimal loading. |
| Catalyst Deactivation | Ensure all reagents and solvents are pure and free from impurities like water and oxygen, which can poison the catalyst. Use freshly prepared catalyst solutions. |
| Incorrect Catalyst-to-Co-catalyst Ratio | Optimize the molar ratio of the co-catalyst (e.g., MAO, TEAL) to the catalyst. This ratio is crucial for catalyst activation. |
| Inadequate Reaction Temperature | Ensure the polymerization temperature is within the optimal range for the chosen catalyst system. Some catalysts have a narrow window of high activity. |
| Poor Monomer Quality | Purify the this compound monomer (e.g., by distillation) to remove inhibitors or impurities that may be present. |
Issue 2: Poor Control Over Molecular Weight (High or Low Mw)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Catalyst Loading | To decrease molecular weight, increase the catalyst loading. To increase molecular weight, decrease the catalyst loading. |
| Presence of Chain Transfer Agents | Impurities in the monomer or solvent can act as chain transfer agents, leading to lower molecular weight. Ensure high purity of all reagents. |
| Reaction Temperature | Higher temperatures can increase the rate of chain transfer and termination reactions, resulting in lower molecular weight polymers. Lowering the temperature may increase the molecular weight. |
| Monomer Concentration | Higher monomer concentrations can sometimes lead to higher molecular weight polymers, depending on the polymerization kinetics. |
Issue 3: Broad Molecular Weight Distribution (High PDI)
| Potential Cause | Troubleshooting Steps |
| Multiple Active Sites (Ziegler-Natta) | Heterogeneous catalysts like Ziegler-Natta systems often have multiple types of active sites, leading to broader PDI.[2] Consider using a single-site metallocene catalyst for a narrower PDI.[2][3] |
| Chain Transfer Reactions | Minimize chain transfer reactions by ensuring high purity of reagents and optimizing the reaction temperature. |
| Fluctuations in Reaction Conditions | Maintain stable reaction conditions (temperature, monomer concentration, stirring) throughout the polymerization process. |
| Catalyst Degradation | If the catalyst degrades during the reaction, it can lead to a broader PDI. Ensure the chosen catalyst is stable under the reaction conditions. |
Issue 4: Incomplete Cyclization
| Potential Cause | Troubleshooting Steps |
| Unfavorable Catalyst System | The choice of catalyst and co-catalyst significantly influences the efficiency of cyclization. Some catalyst systems are more prone to linear propagation than cyclization. Experiment with different catalyst systems known for high cyclization efficiency with α,ω-dienes. |
| Monomer Concentration | High monomer concentrations can sometimes favor intermolecular chain growth over intramolecular cyclization. Running the polymerization at a lower monomer concentration may improve the degree of cyclization. |
| Reaction Temperature | The activation energies for cyclization and linear propagation may differ. Varying the temperature could favor one pathway over the other. |
Data Presentation
While specific quantitative data for the effect of catalyst loading on this compound polymerization is not extensively tabulated in the literature, the following table summarizes the expected qualitative trends based on general principles of polymerization.
| Catalyst Loading | Polymer Yield | Molecular Weight (Mw) | Polydispersity Index (PDI) |
| Low | Lower | Higher | May be broader if catalyst deactivation occurs over time |
| Optimal | High | Moderate | Can be narrow with single-site catalysts |
| High | May plateau or decrease | Lower | Can increase due to side reactions or thermal effects |
Experimental Protocols
General Protocol for Ziegler-Natta Polymerization of this compound
This protocol provides a general procedure and should be adapted based on the specific catalyst system and desired polymer properties.
Materials:
-
This compound (purified)
-
Toluene (anhydrous)
-
Ziegler-Natta catalyst (e.g., TiCl₄ on MgCl₂ support)
-
Triethylaluminum (TEAL) solution in toluene
-
Methanol
-
Hydrochloric acid
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer, a temperature controller, and an inlet/outlet for inert gas.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove air and moisture. Maintain a positive pressure of inert gas throughout the experiment.
-
Solvent and Monomer Addition: Under the inert atmosphere, add anhydrous toluene to the reactor via a cannula or syringe. Then, add the purified this compound monomer to the solvent.
-
Temperature Control: Bring the reactor to the desired polymerization temperature (e.g., 50 °C) using a water or oil bath.
-
Catalyst and Co-catalyst Addition:
-
In a separate Schlenk flask under an inert atmosphere, prepare a slurry of the Ziegler-Natta catalyst in anhydrous toluene.
-
Inject the desired amount of TEAL solution (co-catalyst) into the reactor.
-
Inject the catalyst slurry into the reactor to initiate the polymerization.
-
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-4 hours) with vigorous stirring. The viscosity of the solution will increase as the polymer forms.
-
Termination: Terminate the polymerization by adding a small amount of methanol to the reactor.
-
Polymer Isolation:
-
Pour the polymer solution into a larger beaker containing methanol with a small amount of hydrochloric acid to precipitate the polymer and deactivate the catalyst residues.
-
Filter the precipitated polymer and wash it several times with fresh methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
-
Characterization: Characterize the obtained polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and PDI, and NMR spectroscopy to determine the microstructure and degree of cyclization.
Mandatory Visualization
Caption: Experimental workflow for this compound polymerization.
Caption: Troubleshooting logic for low polymer yield.
References
Technical Support Center: Solvent Effects on the Rate of 1,6-Heptadiene Intramolecular Diels-Alder Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the intramolecular Diels-Alder reaction of 1,6-heptadiene.
Frequently Asked Questions (FAQs)
Q1: What is the intramolecular Diels-Alder reaction of this compound?
The intramolecular Diels-Alder reaction of this compound is a chemical process where the diene and dienophile components, present within the same molecule, react to form a bicyclic product, bicyclo[4.3.0]non-1-ene. This type of reaction is a powerful tool in organic synthesis for constructing complex cyclic systems in a single step.[1][2][3]
Q2: How do solvents affect the rate of this reaction?
Solvents can significantly influence the rate of Diels-Alder reactions. For the intramolecular reaction of this compound, which is a non-polar transformation, solvent effects are generally less pronounced than in reactions involving polar reactants. However, the solvent can still impact the reaction rate by stabilizing the transition state. Polar solvents, particularly water, have been shown to accelerate some Diels-Alder reactions.[4][5] This can be attributed to factors like hydrophobic effects, which force the non-polar reactant to aggregate, and the stabilization of the polarizable transition state. In contrast, non-polar solvents may lead to slower reaction rates. Computational studies suggest that even in aprotic solvents, the solvent environment can play a role in the reaction dynamics.[6]
Q3: What are the expected products of the this compound intramolecular Diels-Alder reaction?
The primary product is the fused bicyclic system, bicyclo[4.3.0]non-1-ene. Due to the constraints of the intramolecular tether, the formation of the fused product is highly favored over a bridged product.[1][7]
Q4: Are there any common side reactions to be aware of?
A potential side reaction is the intermolecular Diels-Alder reaction, where two molecules of this compound react with each other. However, the intramolecular version is generally favored, especially at high dilution, which minimizes intermolecular interactions.[1] Polymerization of the starting material can also occur under certain conditions.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or no reaction | 1. Insufficient temperature. 2. Inappropriate solvent choice. 3. Low concentration of the reactant. | 1. Increase the reaction temperature. The intramolecular Diels-Alder reaction of this compound typically requires thermal activation. 2. Experiment with different solvents. While non-polar solvents are often used, polar or aqueous solvent systems might accelerate the reaction.[4][5] 3. While high dilution favors the intramolecular reaction, ensure the concentration is sufficient for a reasonable reaction rate. |
| Low yield of the desired product | 1. Competing intermolecular reaction. 2. Product decomposition at high temperatures. 3. Inefficient purification. | 1. Perform the reaction under high-dilution conditions to favor the intramolecular pathway.[1] 2. Optimize the reaction temperature and time to maximize product formation while minimizing degradation. 3. Employ appropriate purification techniques, such as column chromatography, to isolate the product effectively. |
| Formation of multiple products | 1. Presence of impurities in the starting material. 2. Isomerization of the starting material or product. 3. Competing intermolecular reactions leading to different adducts. | 1. Ensure the purity of the this compound starting material using techniques like distillation. 2. Analyze the product mixture carefully using techniques like GC-MS or NMR to identify all components. Adjust reaction conditions (temperature, solvent) to favor the desired isomer. 3. As mentioned, use high-dilution conditions. |
Quantitative Data Summary
Due to the limited availability of specific experimental data for the intramolecular Diels-Alder reaction of this compound in various solvents, the following table provides an illustrative summary of expected relative rate constants based on general principles of solvent effects on similar Diels-Alder reactions.
| Solvent | Dielectric Constant (ε) | Expected Relative Rate Constant (k_rel) | Notes |
| n-Hexane | 1.88 | 1.0 | A non-polar, non-coordinating solvent. Often used as a baseline. |
| Toluene | 2.38 | 1.2 | A non-polar, but polarizable solvent that can offer some stabilization of the transition state. |
| Dichloromethane | 8.93 | 2.5 | A polar aprotic solvent that may offer moderate rate enhancement. |
| Acetonitrile | 37.5 | 4.0 | A polar aprotic solvent that can stabilize the polarizable transition state. |
| Water | 80.1 | >10 | Expected to provide significant rate enhancement due to hydrophobic effects and potential hydrogen bonding with the transition state.[4][5] |
Note: The values presented are hypothetical and intended for illustrative purposes to demonstrate the general trend of solvent polarity on the reaction rate.
Experimental Protocols
Generalized Protocol for the Intramolecular Diels-Alder Reaction of this compound
This protocol provides a general procedure. Optimal conditions may vary and should be determined empirically.
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, xylenes, or a selected polar solvent)
-
Inert gas (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chosen anhydrous solvent.
-
De-gas the solvent by bubbling an inert gas through it for 15-20 minutes.
-
Under an inert atmosphere, add this compound to the solvent to achieve the desired concentration (typically in the range of 0.01-0.1 M to favor the intramolecular reaction).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., refluxing toluene, approx. 111°C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), by periodically taking aliquots from the reaction mixture.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the bicyclo[4.3.0]non-1-ene.
-
-
Characterization:
-
Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Visualizations
Caption: Experimental workflow for the intramolecular Diels-Alder reaction.
Caption: Logical relationship of solvent properties and reaction rate.
References
- 1. organicreactions.org [organicreactions.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. may.chem.uh.edu [may.chem.uh.edu]
Technical Support Center: Optimizing Stereoselectivity in ADMET Polymerization of 1,6-Heptadiene
Welcome to the technical support center for Acyclic Diene Metathesis (ADMET) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance cis/trans selectivity in the ADMET polymerization of 1,6-heptadiene.
Frequently Asked Questions (FAQs)
Q1: Why is my ADMET polymerization of this compound resulting in a predominantly trans polymer?
This is the thermodynamically favored and most common outcome for ADMET polymerizations using standard ruthenium catalysts like Grubbs' First (G1), Second (G2), and Third (G3) generations.[1][2] The trans isomer is sterically less hindered and more stable, and the equilibrium nature of the ADMET reaction drives the formation of the most stable product.[2]
Q2: How can I increase the cis-selectivity of my this compound ADMET polymerization?
To achieve high cis-selectivity, you need to move from thermodynamic control to kinetic control. This is primarily accomplished by selecting a specialized catalyst designed for cis-selectivity. Bulky, cyclometalated ruthenium-carbene catalysts have been shown to produce polymers with up to 99% cis content from terminal acyclic dienes.[3][4]
Q3: What is the effect of temperature on the cis/trans ratio?
Temperature is a critical parameter for modulating the cis/trans ratio.[5] When using cis-selective catalysts, running the reaction at a lower temperature generally favors the formation of the cis isomer. Increasing the temperature and reaction time can lead to an erosion of cis-selectivity, resulting in a higher proportion of trans linkages.[5]
Q4: I'm observing byproducts and inconsistent molecular weights. What could be the cause?
Olefin isomerization is a common side reaction in ADMET, particularly at elevated temperatures with second-generation catalysts.[1] This can lead to a broader molecular weight distribution and the formation of undesired byproducts. This isomerization is often attributed to the formation of ruthenium-hydride species.
Q5: Can I use additives to improve my polymerization?
While not directly for improving cis-selectivity, additives can be used to suppress side reactions. For instance, benzoquinone has been reported to prevent olefin isomerization during ADMET polymerization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low cis-selectivity / High trans-content | Use of standard Grubbs catalysts (G1, G2, G3) which favor the thermodynamic trans product. | Switch to a cis-selective catalyst, such as a bulky cyclometalated ruthenium carbene.[3] |
| High reaction temperature. | Lower the reaction temperature. The optimal temperature will be catalyst-dependent. | |
| Broad Polydispersity Index (PDI) | Olefin isomerization side reactions. | - Lower the reaction temperature.- Consider using a first-generation Grubbs catalyst, which is less prone to olefin isomerization.[1]- If using a second-generation catalyst, consider adding a suppressor like benzoquinone. |
| Impurities in the monomer or solvent. | Ensure rigorous purification of the this compound monomer and use of dry, degassed solvents. | |
| Low Polymer Molecular Weight (Mn) | Inefficient removal of ethylene byproduct, hindering the reaction equilibrium. | - Perform the reaction under high vacuum.- Use a solvent with a low boiling point to facilitate ethylene removal. |
| Catalyst decomposition. | - Use a more stable catalyst.- Ensure inert atmosphere (e.g., argon or nitrogen) throughout the experiment. | |
| No Polymerization | Inactive catalyst. | - Use a fresh batch of catalyst.- Ensure proper handling and storage of the catalyst under an inert atmosphere. |
| Presence of catalyst poisons (e.g., oxygen, water, functional groups on the monomer that are incompatible with the catalyst). | - Thoroughly degas the monomer and solvent.- Use a catalyst that is tolerant to the functional groups present in your system. |
Data Presentation: Catalyst Performance in ADMET
The selection of the catalyst is paramount in controlling the stereochemistry of the resulting polymer. Below is a summary of expected performance from different classes of ruthenium catalysts.
| Catalyst Generation/Type | Common Name | Key Features for ADMET | Expected cis-Content | Molecular Weight (Mn) | Polydispersity Index (PDI) | Notes |
| First Generation | Grubbs' Catalyst®, 1st Generation (G1) | Good functional group tolerance, lower activity. | Low (trans-favored) | Moderate | Variable | Less prone to olefin isomerization side reactions.[1] |
| Second Generation | Grubbs' Catalyst®, 2nd Generation (G2) | High activity, broad substrate scope. | Low (trans-favored) | Can achieve high Mn | Typically < 2.0 | Prone to olefin isomerization, especially at elevated temperatures.[1] |
| Third Generation | Grubbs' Catalyst®, 3rd Generation (G3) | High activity, fast initiation. | Low (trans-favored) | Can achieve high Mn | Typically < 2.0 | Excellent for living polymerizations with certain monomers. |
| cis-Selective | Bulky Cyclometalated Ru-Carbene | Specifically designed for cis-selectivity. | Up to 99% | Satisfactory | - | Crucial for maintaining high cis-selectivity while ensuring good molar mass.[3] |
| cis-Selective | Dithiolate Ru-Carbenes | Stereoretentive with cis-monomers. | High with cis-monomers | - | - | Requires synthesis of stereodefined monomers; catalyst can be air-sensitive. |
Experimental Protocols
General Protocol for trans-Selective ADMET of this compound
This protocol is a general guideline and can be adapted for various standard Grubbs catalysts.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120°C overnight and cool under an inert atmosphere (argon or nitrogen).
-
Purify this compound by distillation over a suitable drying agent (e.g., CaH₂) and degas with argon for at least 30 minutes.
-
Use anhydrous, degassed solvent (e.g., toluene or dichloromethane).
-
-
Polymerization:
-
In a Schlenk flask under an inert atmosphere, dissolve the desired amount of Grubbs' catalyst (e.g., G2) in a minimal amount of solvent.
-
Add the purified this compound to the flask (a typical monomer-to-catalyst ratio is 200:1 to 1000:1).
-
Attach the flask to a high-vacuum line and begin stirring at the desired temperature (e.g., 40-60°C). The removal of ethylene gas is crucial to drive the polymerization forward.
-
Continue the reaction under vacuum for several hours (e.g., 4-24 hours). The viscosity of the solution will increase as the polymer forms.
-
-
Termination and Purification:
-
Terminate the polymerization by exposing the reaction to air or by adding a quenching agent like ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Protocol for High cis-Selective ADMET of this compound
This protocol is adapted for use with a bulky, cyclometalated cis-selective ruthenium catalyst.
-
Preparation:
-
Follow the same rigorous drying and degassing procedures for glassware, monomer, and solvent as in the trans-selective protocol.
-
-
Polymerization:
-
In a glovebox or under a strictly inert atmosphere, weigh the cis-selective ruthenium catalyst (e.g., 0.3 mol%) into a Schlenk flask.[3]
-
Add the degassed solvent and stir to dissolve the catalyst.
-
Add the purified this compound.
-
Seal the flask, remove from the glovebox, and connect to a vacuum line.
-
Conduct the polymerization at a controlled low temperature (e.g., room temperature) under high vacuum with stirring.
-
Monitor the reaction progress. Reaction times may vary depending on the specific catalyst and conditions.
-
-
Termination and Purification:
-
Follow the same termination and purification steps as described in the trans-selective protocol.
-
Visualizations
Logical Workflow for Troubleshooting cis/trans Selectivity
Caption: Troubleshooting workflow for achieving high cis-selectivity.
Factors Influencing cis/trans Selectivity in ADMET
Caption: Key factors influencing the final cis/trans ratio in ADMET.
References
Troubleshooting guide for unsuccessful 1,6-heptadiene cyclization
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with the cyclization of 1,6-heptadiene and related substrates, primarily focusing on Ring-Closing Metathesis (RCM).
Frequently Asked Questions (FAQs)
Q1: My this compound cyclization reaction is showing low to no conversion. What are the common causes?
A1: Low or no conversion in a this compound cyclization, particularly when using sensitive catalysts like Grubbs or Hoveyda-Grubbs, is often traced back to catalyst deactivation or inhibition. Here are the primary factors to investigate:
-
Impure Reagents: The catalyst is highly sensitive to impurities. Water, oxygen, and other reactive functional groups in the solvent or on the substrate can deactivate it. Ensure your this compound substrate is pure and that you are using a freshly purified, degassed solvent.
-
Catalyst Activity: The chosen catalyst may not be active enough for your specific substrate, especially if the diene is sterically hindered. Consider switching to a more reactive catalyst, such as a second or third-generation Grubbs catalyst or a Hoveyda-Grubbs catalyst, which are often more robust and initiate more readily.[1]
-
Reaction Temperature: The reaction may require a specific temperature to initiate. While many modern catalysts are active at room temperature, some systems benefit from gentle heating.[2] Conversely, excessively high temperatures can lead to catalyst decomposition.
-
Catalyst Handling: Ruthenium-based metathesis catalysts, while relatively air-stable for brief periods, should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) for best results.[2] Prolonged exposure to air and moisture will lead to deactivation.[3][4]
Q2: My reaction is producing polymers or oligomers instead of the desired cyclic product. How can I favor the intramolecular cyclization?
A2: The formation of polymers or oligomers indicates that the intermolecular reaction is favored over the desired intramolecular cyclization. This is a common issue in RCM and can be addressed by applying Le Chatelier's principle and adjusting reaction conditions:
-
High Dilution: This is the most critical factor. Running the reaction at a very low concentration (typically 0.005 M to 0.05 M) significantly favors the intramolecular pathway, as the two ends of the same molecule are more likely to find each other than to react with a different molecule.
-
Slow Addition: Adding the diene substrate slowly via a syringe pump to a solution of the catalyst can help maintain a low instantaneous concentration of the substrate, further promoting cyclization over polymerization.
-
Efficient Ethylene Removal: For terminal dienes like this compound, the reaction produces volatile ethylene gas.[5][6] Efficiently removing this byproduct by bubbling an inert gas (like argon or nitrogen) through the reaction mixture or performing the reaction under a vacuum can drive the equilibrium toward the cyclic product.[7]
Q3: I am observing the formation of unexpected side products. What are they and how can I minimize them?
A3: Besides polymerization, other side reactions can occur. One common issue is the isomerization of the double bonds in your product or starting material.
-
Isomerization: Ruthenium hydride species, which can form from the decomposition of the primary catalyst, can catalyze the migration of double bonds. This leads to a mixture of isomers and reduces the yield of the desired product.
-
Minimizing Isomerization: The addition of a mild acid, such as acetic acid or benzoic acid, can help suppress the formation of these ruthenium hydride species.[7][8] Additionally, using a freshly opened bottle of catalyst or a more stable catalyst generation can reduce the concentration of decomposition products.
Q4: Which catalyst should I choose for my this compound cyclization?
A4: The choice of catalyst depends on the substrate's complexity and the desired reaction conditions.
-
Grubbs First-Generation (G1): While historically significant, G1 is less active and may require higher temperatures. It is often less tolerant of functional groups compared to later generations.[8]
-
Grubbs Second-Generation (G2): G2 is significantly more active than G1 and has a broader functional group tolerance, making it a common choice for a wide range of RCM reactions.[5]
-
Hoveyda-Grubbs Catalysts (HG1, HG2): These are known for their enhanced stability and slower initiation rates, which can be advantageous in some applications. They are often preferred for their ease of handling and removal after the reaction.[1][2] For sterically hindered alkenes, specific Hoveyda-Grubbs catalysts with less bulky ligands may be necessary.[1][7]
-
Third-Generation (G3) and Z-Selective Catalysts: For more advanced applications requiring high efficiency, control over stereoselectivity (Z-isomers), or challenging substrates, these specialized catalysts are the best choice.[8][9]
Quantitative Data on Reaction Optimization
The following table summarizes experimental data from a study on diene metathesis, illustrating how catalyst choice and reaction temperature can significantly impact product yield and the formation of byproducts.
| Entry | Catalyst | Temperature (°C) | RCM Product Yield (%) | Byproduct (%) |
| 1 | Grubbs II | 60 | 20 | >35 |
| 2 | Grubbs II | 40 | 65 | <10 |
| 3 | Hoveyda-Grubbs II | 60 | 50 | ~15 |
| 4 | Hoveyda-Grubbs II | 40 | 80 | <5 |
| 5 | Grubbs II + Phenol (1 equiv.) | 40 | 80 | <5 |
| Data adapted from a study on solid-phase peptide cyclization.[2] |
This data highlights that a lower temperature (40°C) and the use of a Hoveyda-Grubbs II catalyst resulted in a higher yield of the desired ring-closed product with fewer byproducts.[2] The addition of phenol as an additive also effectively suppressed side reactions when using the Grubbs II catalyst.[2]
Experimental Protocols
Protocol 1: Solvent Purification and Degassing
Objective: To remove water, oxygen, and other impurities from the reaction solvent that can deactivate the metathesis catalyst.[2]
Materials:
-
Reaction solvent (e.g., Dichloromethane (DCM), Toluene)
-
Appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for Toluene)
-
Distillation apparatus
-
Schlenk flask
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Add the chosen solvent and a suitable drying agent to a round-bottom flask.
-
Reflux the solvent under an inert atmosphere for a minimum of one hour.
-
Distill the solvent directly into a dry Schlenk flask under a positive pressure of inert gas.
-
To thoroughly degas the solvent, perform three "freeze-pump-thaw" cycles: a. Freeze the solvent using a liquid nitrogen bath. b. Evacuate the flask under high vacuum. c. Thaw the solvent while maintaining the vacuum, allowing dissolved gases to escape. d. Backfill the flask with inert gas.
-
Store the purified and degassed solvent over activated molecular sieves in a sealed Schlenk flask under an inert atmosphere.
Protocol 2: General Procedure for Ring-Closing Metathesis of this compound
Objective: To perform a standard RCM reaction to synthesize methylenecyclopentane.
Materials:
-
This compound
-
Grubbs Second-Generation Catalyst (or other suitable catalyst)
-
Purified and degassed solvent (e.g., DCM or Toluene)
-
Schlenk flask or three-neck flask equipped with a condenser and gas inlet/outlet
-
Inert gas (Argon or Nitrogen)
-
Ethyl vinyl ether (for quenching)
Procedure:
-
Set up the reaction vessel under an inert atmosphere.
-
In the reaction flask, dissolve the Grubbs catalyst (typically 1-5 mol%) in the degassed solvent to achieve a final substrate concentration of 0.01 M.
-
In a separate flask, prepare a solution of this compound in the degassed solvent.
-
Slowly add the this compound solution to the stirring catalyst solution at room temperature. For very sensitive substrates or to rigorously suppress polymerization, use a syringe pump for the addition over several hours.
-
To facilitate the removal of ethylene, a gentle stream of argon can be bubbled through the reaction mixture, exiting through the condenser.[5]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, ¹H NMR).
-
Once the reaction is complete (typically after 2-12 hours), quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst.[2]
-
Concentrate the mixture in vacuo and purify the crude product by flash column chromatography on silica gel to isolate the desired cyclic alkene.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting an unsuccessful this compound cyclization reaction.
Caption: Troubleshooting workflow for unsuccessful this compound cyclization.
References
- 1. React App [pmc.umicore.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. google.com [google.com]
- 5. Ring Closing Metathesis [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Catalyst Decomposition in High-Temperature 1,6-Heptadiene Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address catalyst decomposition in high-temperature 1,6-heptadiene ring-closing metathesis (RCM) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst decomposition in high-temperature this compound RCM?
A1: Catalyst decomposition in high-temperature RCM of this compound is primarily caused by several factors:
-
Thermal Degradation: Many common ruthenium-based catalysts, particularly first and second-generation Grubbs catalysts, can decompose at elevated temperatures (typically above 60-80°C), leading to the formation of inactive ruthenium species.[1][2]
-
Reaction with Impurities: Impurities in the substrate or solvent, such as water, oxygen, peroxides, and amines, can react with and deactivate the catalyst.[3] Water, in particular, can accelerate catalyst decomposition.[4]
-
Byproduct Inhibition: The ethylene gas generated during the RCM of terminal dienes like this compound can react with the catalyst to form a less stable methylidene complex, which is prone to decomposition.[5]
-
Formation of Ruthenium Hydrides: A common decomposition pathway involves the formation of ruthenium hydride species, which are not only inactive for metathesis but can also catalyze the isomerization of the olefinic substrate and product.[6]
-
Reaction with Functional Groups: Certain functional groups on the substrate can coordinate to the metal center and inhibit or deactivate the catalyst.
Q2: Which catalysts are recommended for high-temperature this compound RCM?
A2: For high-temperature applications, it is crucial to select thermally robust catalysts.
-
Hoveyda-Grubbs Catalysts: Second-generation Hoveyda-Grubbs catalysts generally exhibit greater thermal stability compared to the corresponding Grubbs catalysts.[7]
-
N-Aryl, N-alkyl NHC Ruthenium Catalysts: These catalysts are specifically designed for high-temperature and latent applications. They can be stable at temperatures up to 90°C for extended periods.[1]
-
Cyclic Alkyl Amino Carbene (CAAC) Ligated Catalysts: CAAC-ligated catalysts have shown high turnover numbers and good stability at elevated temperatures.[3][8]
Q3: How does the removal of ethylene improve catalyst lifetime?
A3: The removal of ethylene, a gaseous byproduct of the RCM of this compound, is critical for maximizing catalyst lifetime and driving the reaction to completion.[7][9] Accumulation of ethylene in the reaction mixture can lead to the formation of the less stable ruthenium methylidene complex, which is more susceptible to decomposition pathways.[5] By continuously removing ethylene, the equilibrium of the reaction is shifted towards the product, and the concentration of the unstable methylidene species is minimized.[9]
Q4: What is the role of additives like phenol and 1,4-benzoquinone?
A4: Additives can be used to suppress side reactions, particularly isomerization caused by the formation of ruthenium hydride species.
-
Phenol: Can act as a scavenger for phosphine ligands and may help to suppress isomerization, thereby improving product yields at moderate temperatures.[6]
-
1,4-Benzoquinone: Is effective at suppressing olefin isomerization but can also significantly reduce the catalytic activity of Grubbs-type catalysts.[6] Its use requires careful optimization.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
A sudden or gradual drop in the conversion of this compound is a common sign of catalyst decomposition.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low or no reaction conversion.
Issue 2: Formation of Isomerized Byproducts
The presence of isomers of this compound or the cyclic product in the reaction mixture is a strong indicator of catalyst decomposition into ruthenium hydride species.
Troubleshooting Workflow for Isomerization
Caption: Troubleshooting workflow for the formation of isomerized byproducts.
Data Presentation
Table 1: Comparison of Catalyst Performance in High-Temperature RCM
| Catalyst | Substrate | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Grubbs II | Diethyl diallylmalonate | 70 | - | ~54,000 (TON) | [8] |
| CAAC-ligated (nGC1) | Diethyl diallylmalonate | 70 | - | ~83,000 (TON) | [8] |
| N-Aryl, N-alkyl NHC (Catalyst 1) | 1-Hexene | 85 | 24 | 90 | [1] |
| N-Aryl, N-alkyl NHC (Catalyst 2) | 1-Hexene | 85 | 24 | 41 | [1] |
| BICAAC-Ru (Catalyst 14) | Diallyl diethyl malonate | 75 | 2 | >90 | [10] |
| BICAAC-Ru (Catalyst 18) | Diallyl diethyl malonate | 75 | 6 | 90 | [10] |
| Hoveyda's 1st Gen | Diene precursor for BILN 2061 | 80 | < 12 | >83 | [2] |
TON = Turnover Number
Table 2: Effect of Additives on RCM at Elevated Temperatures
| Catalyst | Additive (1 equiv.) | Temperature (°C) | RCM Product Yield (%) | Isomerization | Reference |
| Grubbs II | None | 60 | <15 | High | [6] |
| Grubbs II | Phenol | 60 | <15 | Moderate | [6] |
| Grubbs II | 1,4-Benzoquinone | 60 | Low | Suppressed | [6] |
| Grubbs II | None | 40 | Appreciable | Moderate | [6] |
| Grubbs II | Phenol | 40 | 31-79 | Low | [6] |
Experimental Protocols
Protocol 1: General Procedure for High-Temperature RCM of this compound with Ethylene Removal
Experimental Workflow for High-Temperature RCM
Caption: General experimental workflow for high-temperature RCM.
Materials:
-
Oven-dried round-bottom flask with a reflux condenser and a gas inlet/outlet
-
Anhydrous, degassed toluene (or other suitable high-boiling solvent)
-
This compound (purified and degassed)
-
Thermally stable ruthenium catalyst (e.g., Hoveyda-Grubbs II or N-Aryl, N-alkyl NHC catalyst)
-
Inert gas (Argon or Nitrogen)
-
Ethyl vinyl ether (for quenching)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Assemble the oven-dried glassware under a positive pressure of inert gas.
-
To the reaction flask, add anhydrous, degassed toluene and this compound (typically at a concentration of 0.1 M).
-
Heat the solution to the desired reaction temperature (e.g., 80-110°C) with stirring.
-
Once the temperature has stabilized, begin a gentle purge of inert gas through the solution via a long needle submerged below the solvent surface. The gas outlet should be connected to a bubbler to monitor the flow rate. This will facilitate the removal of ethylene.[2][7]
-
In a separate vial under an inert atmosphere, prepare a stock solution of the catalyst in a small amount of anhydrous, degassed toluene.
-
Add the catalyst solution to the reaction mixture. For sensitive reactions, portion-wise addition or slow addition via a syringe pump is recommended to maintain a low, steady concentration of the active catalyst.
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC or GC-MS.
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 2: Synthesis of a Thermally Stable N-Aryl, N-alkyl NHC Ruthenium Catalyst
This protocol is based on the synthesis of related benzimidazolium halides and their conversion to ruthenium(II)-NHC complexes.[1]
Materials:
-
N-alkylbenzimidazole
-
Arylmethyl halide (e.g., benzyl bromide)
-
Dimethylformamide (DMF)
-
[RuCl₂(p-cymene)]₂
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Standard laboratory glassware for synthesis and purification
Procedure:
Part A: Synthesis of the Benzimidazolium Halide Precursor
-
In a round-bottom flask, dissolve N-alkylbenzimidazole and an equimolar amount of the desired arylmethyl halide in DMF.
-
Heat the reaction mixture at 80°C for 24 hours.
-
Cool the reaction to room temperature and precipitate the product by adding diethyl ether.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the benzimidazolium halide.
Part B: Synthesis of the Ruthenium(II)-NHC Complex
-
In a Schlenk flask under an inert atmosphere, suspend the benzimidazolium halide and an equimolar amount of [RuCl₂(p-cymene)]₂ in toluene.
-
Add an excess of Cs₂CO₃ as the base.
-
Heat the mixture at 110°C for 5 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel to obtain the N-Aryl, N-alkyl NHC ruthenium catalyst.
Protocol 3: Catalyst Stability Assay
This protocol provides a method to assess the thermal stability of a catalyst at a given temperature.
Materials:
-
NMR tubes with J. Young valves
-
Deuterated solvent (e.g., toluene-d₈)
-
Internal standard (e.g., ferrocene)
-
The catalyst to be tested
Procedure:
-
In a glovebox, prepare a solution of the catalyst and the internal standard in the deuterated solvent in an NMR tube. A typical concentration for the catalyst is 5-10 mM.
-
Seal the NMR tube with the J. Young valve.
-
Acquire an initial ¹H NMR spectrum at room temperature to serve as the t=0 reference.
-
Place the NMR tube in a heating block or oil bath set to the desired high temperature (e.g., 90°C).[1]
-
At regular time intervals (e.g., every hour for the first 8 hours, then every 8 hours), remove the NMR tube from the heat, cool it to room temperature, and acquire a new ¹H NMR spectrum.
-
Analyze the spectra to monitor the disappearance of the characteristic signals of the catalyst (e.g., the alkylidene proton) relative to the constant signal of the internal standard.
-
Plot the percentage of remaining catalyst versus time to determine the catalyst's half-life at that temperature. The appearance of new signals may indicate the formation of specific decomposition products.
References
- 1. Thermally Stable, Latent Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Water-Accelerated Decomposition of Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Ethylene on Efficiency and Stereocontrol in Olefin Metathesis: When to Add It, When to Remove It, and When to Avoid It - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. React App [pmc.umicore.com]
- 8. researchgate.net [researchgate.net]
- 9. Ring Closing Metathesis [organic-chemistry.org]
- 10. Catalytic Decomposition of Long‐Chain Olefins to Propylene via Isomerization‐Metathesis Using Latent Bicyclic (Alkyl)(Amino)Carbene‐Ruthenium Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for removing ruthenium byproducts from 1,6-heptadiene reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of ruthenium byproducts from 1,6-heptadiene metathesis reactions.
Troubleshooting Guide
This guide addresses common issues observed during the purification process.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Persistent Color in Product | Incomplete removal of colored ruthenium byproducts. | - Scavenger Treatment: Employ scavengers such as triphenylphosphine oxide (TPPO), dimethyl sulfoxide (DMSO), or specialized isocyanide-based scavengers. These react with ruthenium species to form more easily removable complexes.[1][2][3] - Activated Carbon: Treatment with activated carbon can effectively adsorb ruthenium impurities.[4] - Silica Gel Chromatography: While a common method, it may not be sufficient on its own for complete removal. Often used in combination with scavenger treatments.[4] |
| Product Decomposition or Isomerization | Residual active ruthenium catalyst or ruthenium hydride species.[4] | - Catalyst Quenching: Actively quench the catalyst at the end of the reaction using reagents like ethyl vinyl ether or isocyanides before workup.[2] - Prompt Purification: Purify the crude product as soon as the reaction is complete to minimize contact time with residual catalyst. |
| Low Product Yield After Purification | - Product loss during column chromatography. - Product degradation caused by purification reagents. - Inefficient extraction. | - Optimize Chromatography: Use a minimal amount of silica gel or consider alternative purification methods like precipitation or crystallization of the product. - Reagent Compatibility: Ensure the chosen purification method and reagents are compatible with the product's functional groups. - Extraction Efficiency: For aqueous extractions, ensure appropriate solvent choice and perform multiple extractions to maximize recovery. |
| Inconsistent Ruthenium Removal | - Variation in reaction conditions (temperature, solvent, catalyst loading). - Inconsistent quality or amount of scavenger/adsorbent. - Insufficient treatment time with scavenger/adsorbent. | - Standardize Protocols: Maintain consistent reaction and purification parameters for reproducible results. - Quality Control: Use high-purity scavengers and adsorbents. - Optimize Treatment Time: Ensure adequate time for the scavenger or adsorbent to interact with the ruthenium byproducts. For example, treatment with TPPO or DMSO may require a minimum of 8-12 hours for optimal results.[3] |
| High Ruthenium Levels in Final Product ( >10 ppm) | Ineffective purification strategy for the specific ruthenium byproducts formed. | - Combination Methods: Employ a multi-step purification strategy. For example, an aqueous extraction followed by treatment with activated carbon can be highly effective.[4] - Specialized Scavengers: Consider using isocyanide-based scavengers, which have shown high efficacy in reducing ruthenium levels to below 5 ppm.[5][6][7] |
Frequently Asked Questions (FAQs)
1. What are the most common methods for removing ruthenium byproducts?
The most common methods can be categorized into four main approaches:
-
Adsorption: Using solid supports like silica gel or activated carbon to adsorb ruthenium species.[4]
-
Extraction: Using a liquid-liquid extraction, often with an aqueous phase containing a chelating agent, to selectively remove the polar ruthenium complexes.[4]
-
Scavenging: Adding a reagent (scavenger) that reacts with the ruthenium byproducts to form a complex that can be easily removed by filtration or chromatography. Common scavengers include triphenylphosphine oxide (TPPO), dimethyl sulfoxide (DMSO), and various isocyanides.[1][2][3][8]
-
Precipitation: Causing the ruthenium species to precipitate out of the solution, followed by filtration.
2. How do I choose the best purification strategy for my specific reaction?
The choice of purification strategy depends on several factors, including:
-
The nature of your product: Consider its polarity, solubility, and stability.
-
The scale of your reaction: Some methods are more scalable than others. For example, chromatography may be suitable for small-scale lab synthesis, while extraction or precipitation might be more practical for larger scales.[9]
-
The required purity of your final product: For pharmaceutical applications, stringent limits on residual ruthenium (often <10 ppm) necessitate highly efficient methods or a combination of techniques.[4]
-
Cost and availability of reagents.
3. Why is my product still colored after silica gel chromatography?
Silica gel chromatography alone is often insufficient to completely remove all ruthenium byproducts, which can be highly colored and may co-elute with the product.[4] Pre-treating the crude reaction mixture with a scavenger like TPPO or DMSO before chromatography can significantly improve the removal of colored impurities.[1][3]
4. Can the purification process affect my product?
Yes. Some purification reagents or conditions can potentially degrade sensitive products. For example, acidic or basic conditions during extraction could affect acid- or base-labile functional groups. It is crucial to consider the compatibility of your product with the chosen purification method.
5. How can I quantify the amount of residual ruthenium in my sample?
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used to determine trace amounts of metals, including ruthenium, in a sample, often with detection limits in the parts-per-billion (ppb) range.[2]
Quantitative Data on Purification Strategies
The following tables summarize the effectiveness of various ruthenium removal methods based on reported data. Note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: Efficiency of Isocyanide Scavengers
| Scavenger/Method | Initial Ru Level (ppm) | Final Ru Level (ppm) | Reference |
| Isocyanide QA on Silica Gel | 4938 | 82 | [5] |
| Isocyanide QA on Silica Gel (gram scale) | Not specified | 0.29 | [6][7] |
| Isocyanide QA in aqueous medium | 9977 | 21 | [6][7] |
| Carboxylate-functionalized isocyanide | Not specified | < 200 ( < 1 µg per 5 mg product) | [2] |
Table 2: Efficiency of Various Purification Methods
| Method | Initial Ru Level (ppm) | Final Ru Level (ppm) | Reference |
| Simple Aqueous Extraction | ~4400 | ~2200 | [4] |
| DMSO Treatment (no chromatography) | ~4400 | >100 | [4] |
| Tris(hydroxymethyl)phosphine (THMP) Treatment | ~4400 | <100 | [4] |
| Activated Carbon Treatment | ~4400 | <100 | [4] |
| Aqueous Extraction + Activated Carbon | ~4400 | <0.04 | [4] |
| Cysteine Extraction and Crystallization | Not specified | 148 | [10] |
| Hydrogenation (Pd/C) followed by other steps | 148 | 14 | [10] |
Experimental Protocols
Protocol 1: Ruthenium Removal using an Isocyanide Scavenger with Silica Gel
This protocol is based on a semi-heterogeneous method using a commercially available isocyanide scavenger.[5]
Materials:
-
Crude reaction mixture from this compound metathesis
-
Silica gel
-
Isocyanide scavenger (e.g., 1,4-bis(3-isocyanopropyl)piperazine - QA)
-
Reaction solvent (e.g., toluene, dichloromethane)
Procedure:
-
After the metathesis reaction is complete, cool the reaction mixture to room temperature.
-
Add silica gel (approximately 100 mg per 0.005 mmol of ruthenium catalyst used) to the reaction mixture.
-
Stir the resulting suspension for 30 minutes at room temperature.
-
Add the isocyanide scavenger (e.g., 4.4 equivalents relative to the ruthenium catalyst).
-
Continue stirring for another 30 minutes at room temperature.
-
Filter the mixture through a syringe filter or a small plug of silica gel to remove the solid support and the captured ruthenium species.
-
Concentrate the filtrate under reduced pressure to obtain the purified product.
Caption: Workflow for Ruthenium Removal with Isocyanide Scavenger.
Protocol 2: Ruthenium Removal using Triphenylphosphine Oxide (TPPO) or Dimethyl Sulfoxide (DMSO)
This protocol describes a widely used method for scavenging ruthenium byproducts.[3]
Materials:
-
Crude reaction mixture
-
Triphenylphosphine oxide (TPPO) or Dimethyl sulfoxide (DMSO)
-
Silica gel
-
Organic solvent (e.g., the reaction solvent)
Procedure:
-
To the crude reaction mixture, add TPPO or DMSO (50 equivalents relative to the ruthenium catalyst).
-
Stir the mixture at room temperature for a minimum of 8 hours (12 hours is optimal).
-
After the treatment period, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the product from the ruthenium-scavenger complex and excess scavenger.
Caption: Workflow for Ruthenium Removal with TPPO or DMSO.
Protocol 3: Ruthenium Removal using Activated Carbon
This protocol is effective, especially when combined with other methods like aqueous extraction.[4]
Materials:
-
Crude reaction mixture (preferably after an initial workup like aqueous extraction)
-
Activated carbon
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent
Procedure:
-
If the reaction solvent is not suitable (e.g., chlorinated solvents), perform a solvent exchange to a solvent like diethyl ether or ethyl acetate.
-
Add activated carbon to the organic solution (approximately 1.3 times the weight of the crude product).
-
Stir the suspension vigorously for at least 12-24 hours at room temperature.
-
Filter the mixture through a pad of celite to remove the activated carbon. Wash the filter cake with fresh solvent.
-
Dry the combined filtrate over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.
Caption: Workflow for Ruthenium Removal with Activated Carbon.
Logical Relationships in Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
References
- 1. A convenient method for the efficient removal of ruthenium byproducts generated during olefin metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 3. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 4. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A convenient method to remove ruthenium byproducts from olefin metathesis reactions using polymer-bound triphenylphosphine oxide (TPPO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselectivity in Functionalized 1,6-Heptadiene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to poor regioselectivity in the functionalization of 1,6-heptadienes.
Troubleshooting Guides
This section offers systematic approaches to diagnose and resolve common issues encountered during experiments.
Issue 1: Poor Regioselectivity in Rh-Catalyzed Hydroformylation
-
Observation: Your Rh-catalyzed hydroformylation of a functionalized 1,6-heptadiene yields a mixture of linear and branched aldehydes, with no clear preference for the desired regioisomer.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in hydroformylation.
-
Potential Causes & Solutions:
-
Inappropriate Ligand Choice: The electronic and steric properties of the ligand are paramount in directing the regioselectivity of hydroformylation.
-
Suboptimal Reaction Conditions: Temperature and syngas (CO/H₂) pressure can significantly influence the equilibrium between different catalytic intermediates, thereby affecting regioselectivity.
-
Solution: Generally, lower temperatures and higher CO partial pressures favor the formation of the linear aldehyde. Systematically screen a range of temperatures (e.g., 40-80 °C) and pressures (e.g., 20-60 bar) to find the optimal conditions for your specific substrate.
-
-
Homogeneous Catalyst Limitations: Standard homogeneous catalysts may lack the necessary steric constraints to enforce high regioselectivity.
-
Solution: Consider using a supported or encapsulated rhodium catalyst. For instance, Rh species encapsulated within a zeolite framework can provide a shape-selective environment, leading to exceptionally high regioselectivity for the linear product.[3]
-
-
Issue 2: Mixture of Regioisomers in Pd-Catalyzed Cycloisomerization
-
Observation: The Pd-catalyzed cycloisomerization of your 4,4-disubstituted this compound (e.g., diethyl diallylmalonate) produces a mixture of cyclopentene regioisomers.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in Pd-catalyzed cycloisomerization.
-
Potential Causes & Solutions:
-
Ligand Effects: The ligand on the palladium center dictates the dominant reaction pathway.
-
Solution: The choice of ligand can divert the reaction between different mechanistic pathways. For instance, switching from a bidentate phosphine to an electron-poor triphenylphosphite can favor cycloisomerization over other pathways. The nature of the ligand's donor atoms also significantly influences regioselectivity.[4][5]
-
-
Solvent Coordination: Coordinating solvents can compete with the substrate for binding to the palladium center, affecting the catalytic cycle.
-
Solution: Employ non-coordinating or weakly coordinating solvents like 1,2-dichloroethane or toluene to minimize interference with the desired catalytic pathway.
-
-
Kinetic vs. Thermodynamic Control: An initial kinetically favored product might isomerize to a more stable thermodynamic product under the reaction conditions.
-
Solution: To favor the kinetic product, run the reaction at a lower temperature and for a shorter duration. Monitor the reaction progress over time to identify the initial product distribution. Mechanistic studies on dimethyl diallylmalonate have shown that different regioisomers can be formed through kinetic and thermodynamic pathways.[6]
-
-
Issue 3: Low Selectivity in Ru-Catalyzed Metathesis (e.g., Ring-Closing Metathesis - RCM)
-
Observation: RCM of a functionalized this compound results in a mixture of the desired cyclic product and oligomers/polymers, or undesired isomeric products.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low selectivity in Ru-catalyzed RCM.
-
Potential Causes & Solutions:
-
Intermolecular vs. Intramolecular Reaction: At high concentrations, intermolecular metathesis (leading to oligomers) can compete with the desired intramolecular RCM.
-
Solution: Employ high dilution conditions (typically <0.05 M) to favor the first-order intramolecular cyclization over the second-order intermolecular reaction. This can be achieved by slow addition of the substrate and catalyst to a large volume of solvent.[7]
-
-
Catalyst Deactivation/Activity: The catalyst may be deactivating before the reaction reaches completion, or it may not be active enough for a sterically demanding substrate.
-
Solution: Ensure all reagents and solvents are rigorously purified and degassed to remove potential catalyst poisons. For challenging substrates, consider using a more active second or third-generation Grubbs catalyst. If deactivation is suspected, a second charge of the catalyst can be added to the reaction mixture.[8]
-
-
Product Isomerization: The ruthenium catalyst, or derived Ru-hydride species, can catalyze the isomerization of the newly formed double bond within the ring.
-
Solution: Minimize reaction time and temperature to reduce the extent of isomerization. Additives such as 1,4-benzoquinone can sometimes suppress these side reactions, although they may also reduce the overall reaction rate.[9][10] Efficient removal of the ethylene byproduct by bubbling an inert gas through the reaction mixture can also help drive the reaction to completion and minimize side reactions.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: How does the functional group at the 4-position of the this compound affect regioselectivity?
A1: The substituent at the 4-position has a profound impact on regioselectivity through both steric and electronic effects.
-
Steric Hindrance: Bulky substituents can sterically block one of the olefin faces, directing the catalyst to coordinate to the less hindered face. This is a key factor in many stereoselective reactions.
-
Coordinating Groups: Functional groups containing heteroatoms (e.g., ethers, amines, amides) can act as directing groups by coordinating to the metal center. This chelation can lock the conformation of the substrate-catalyst complex, leading to a single, highly favored reaction pathway and thus high regioselectivity.
Q2: Can I switch the regioselectivity of a reaction from one isomer to another?
A2: Yes, achieving "regiodivergence" is a key goal in modern catalysis and is often possible by carefully tuning the reaction parameters. The most common strategies include:
-
Ligand Control: This is one of the most powerful tools. For example, in Pd-catalyzed reactions, switching between different classes of phosphine ligands (e.g., monodentate vs. bidentate, electron-rich vs. electron-poor) can invert the regiochemical outcome.[4][12]
-
Catalyst Control: Switching the transition metal (e.g., Rh vs. Pd) or using catalysts with different oxidation states or coordination environments can lead to different regioisomers.
-
Additive/Solvent Effects: The presence of additives or the choice of solvent can influence the active catalytic species and alter the regioselectivity.
Q3: My reaction is giving the correct regioisomer, but the yield is low. What should I check first?
A3: Low yield with correct regioselectivity often points to issues with catalyst stability or reaction conditions rather than the selectivity-determining step.
-
Catalyst Deactivation: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) with anhydrous and deoxygenated solvents. Impurities in the substrate or solvent can poison the catalyst.[8]
-
Reaction Temperature: The reaction may require a higher temperature for efficient turnover, or conversely, the catalyst may be decomposing at the current temperature. Experiment with a range of temperatures.
-
Reaction Time: The reaction may simply not have run to completion. Monitor the reaction over a longer period.
-
Catalyst Loading: While higher catalyst loading can sometimes improve yield, it can also lead to more side products. Try optimizing the catalyst loading (e.g., in the range of 1-5 mol%).
Q4: What is the difference between kinetic and thermodynamic control in the context of regioselectivity?
A4:
-
Kinetic Control: The major product is the one that is formed the fastest, i.e., via the pathway with the lowest activation energy. Kinetic conditions are typically achieved at lower temperatures and shorter reaction times.
-
Thermodynamic Control: The major product is the most stable one. This outcome is favored when the reaction is reversible, allowing the initially formed products to equilibrate to the lowest energy state. Thermodynamic control is typically favored at higher temperatures and longer reaction times.
In the cycloisomerization of 1,6-heptadienes, it's possible to form an initial kinetic product that can then isomerize to a more stable thermodynamic product if the reaction is left for too long or at too high a temperature.[6]
Data Presentation: Regioselectivity in this compound Analogue Reactions
Table 1: Ligand Effects on Regioselectivity in Rh-Catalyzed Hydroformylation of Styrene
| Entry | Ligand (L) | Temp (°C) | Pressure (CO/H₂, bar) | Time (h) | Conversion (%) | Branched:Linear Ratio |
| 1 | PPh₃ | 80 | 40 | 12 | >99 | 2.9 : 1 |
| 2 | Tris(2,4-di-tert-butylphenyl)phosphite | 80 | 40 | 12 | >99 | 3.7 : 1 |
| 3 | Phosphole derivative | 80 | 40 | 12 | >99 | 6.7 : 1 |
| 4 | Trispyrrolylphosphine | 80 | 40 | 12 | 85 | 20 : 1 |
| 5 | Phosphanorbornadiene | 80 | 40 | 12 | >99 | 50 : 1 |
Data adapted from studies on styrene, a model terminal alkene, to illustrate ligand effects.
Table 2: Catalyst System Effects on Regioselectivity in Cycloisomerization of Diethyl Diallylmalonate
| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Product Ratio (Exo/Endo Isomers) | Yield (%) |
| 1 | [Pd(PhCN)₂Cl₂] | THF | 60 | 24 | 85 : 15 | 75 |
| 2 | [Pd(MeCN)₂Cl₂] | 1,2-DCE | 40 | 16 | 93 : 7 | 88 |
| 3 | [(t-BuCN)₂PdCl₂] | 1,2-DCE | 40 | 4 | >95 : 5 | 92 |
| 4 | [Pd(dppe)Cl₂] | Toluene | 80 | 12 | Varies with substrate | ~80 |
Data collated from various sources to illustrate trends in palladium-catalyzed cycloisomerization.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Ru-Catalyzed Ring-Closing Metathesis (RCM)
This protocol is a general guideline for the RCM of a functionalized this compound, such as N-tosyl-diallylamine, to form a five-membered ring.
-
Preparation: All glassware must be oven-dried and cooled under a stream of dry argon or nitrogen. The chosen solvent (e.g., anhydrous, deoxygenated dichloromethane or toluene) should be purged with argon for at least 30 minutes.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, dissolve the functionalized this compound substrate in the solvent to achieve a final concentration of 0.01-0.05 M. This high dilution is crucial to favor intramolecular RCM.
-
Catalyst Addition: Weigh the desired Grubbs catalyst (e.g., Grubbs II for good activity and functional group tolerance) in the glovebox. Add the catalyst (typically 1-5 mol%) to the stirred solution of the substrate.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or ¹H NMR. The reaction is driven by the release of volatile ethylene. To facilitate its removal, a slow stream of argon can be passed through the reaction vessel (with an appropriate outlet).
-
Work-up: Once the reaction is complete (typically 2-12 hours), quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Rh-Catalyzed Hydroformylation
This protocol provides a general method for the hydroformylation of a this compound derivative.
-
Autoclave Setup: A high-pressure autoclave equipped with a magnetic stir bar and a glass liner is oven-dried and cooled under vacuum.
-
Reagent Loading: In a glovebox, the autoclave liner is charged with the rhodium precursor (e.g., Rh(acac)(CO)₂), the desired phosphine or phosphite ligand (e.g., 2-4 equivalents per Rh), and the this compound substrate. Anhydrous, deoxygenated solvent (e.g., toluene or THF) is then added.
-
Reaction Execution: The autoclave is sealed, removed from the glovebox, and connected to a syngas (a mixture of CO and H₂, typically 1:1) line. The system is purged several times with syngas before being pressurized to the desired level (e.g., 20-50 bar). The reaction is then heated to the target temperature (e.g., 60-100 °C) with vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by observing the pressure drop in the autoclave. For detailed analysis, the reaction must be stopped, cooled, and depressurized to safely take an aliquot.
-
Work-up: After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully vented in a fume hood. The reaction mixture is collected, and the solvent is removed under reduced pressure. The resulting crude product, containing the dialdehyde, is then purified by column chromatography or distillation.
Signaling Pathways & Mechanisms
Diagram 1: General Catalytic Cycle for Pd-Catalyzed Cycloisomerization of a this compound
Caption: Pd-catalyzed cycloisomerization via a hydropalladation mechanism.
Diagram 2: Competing Pathways in Rh-Catalyzed Hydroformylation
Caption: Fork in the hydroformylation pathway leading to linear vs. branched products.
References
- 1. Regioselective Rh-Catalyzed Hydroformylation of 1,1,3-Trisubstituted Allenes Using BisDiazaPhos Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective hydroformylation of propene catalysed by rhodium-zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scope and mechanistic investigations of Pd-catalyzed coupling/cyclizations and cycloisomerizations of allenyl malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. React App [pmc.umicore.com]
- 12. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to 1H NMR Characterization of Poly(1,6-heptadiene) Microstructure
For Researchers, Scientists, and Drug Development Professionals
The microstructure of poly(1,6-heptadiene) plays a pivotal role in determining its physicochemical properties, making its detailed characterization essential for material science and applications in fields such as drug delivery. 1H NMR spectroscopy is a powerful and widely used technique for elucidating the intricate microstructural details of this polymer. This guide provides a comparative analysis of the 1H NMR spectral features corresponding to the different microstructures that can arise from the polymerization of this compound, supported by experimental data and protocols.
The polymerization of this compound primarily proceeds via a cyclopolymerization mechanism, leading to the formation of five-membered rings within the polymer backbone. The enchainment of the monomer units can result in different isomeric structures, principally the cis- and trans-1,2-disubstituted cyclopentyl rings, also referred to as poly(methylene-1,3-cyclopentane). Additionally, under certain catalytic conditions, other microstructures such as 5,6-enchained rings and the presence of uncyclized monomer units with pendant vinyl groups may be observed. The discernment of these microstructures is critical for understanding structure-property relationships.
Comparative 1H NMR Data
The following table summarizes the characteristic 1H NMR chemical shifts for the key microstructures of poly(this compound). These values are compiled from various studies and provide a basis for the identification and quantification of the different repeating units within the polymer chain. The absence of signals in the olefinic region (typically δ 4.5-6.0 ppm) is a strong indicator of complete cyclization during polymerization.
| Microstructure | Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity |
| trans-1,2-Enchained Cyclopentyl Ring | Methylene protons in the ring (endo and exo) | 1.0 - 1.8 | m |
| Methine protons on the ring | 1.8 - 2.2 | m | |
| Methylene protons in the main chain | 0.8 - 1.5 | m | |
| cis-1,2-Enchained Cyclopentyl Ring | Methylene protons in the ring | 1.2 - 1.9 | m |
| Methine protons on the ring | 2.2 - 2.6 | m | |
| Methylene protons in the main chain | 0.9 - 1.6 | m | |
| Uncyclized this compound Unit | Terminal methylene protons (=CH₂) | 4.9 - 5.1 | m |
| Internal methine proton (-CH=) | 5.7 - 5.9 | m | |
| Allylic methylene protons | 2.0 - 2.2 | m | |
| Other methylene protons | 1.3 - 1.5 | m |
Note: The exact chemical shifts can vary depending on the solvent, temperature, and the specific catalyst system used for polymerization.
Logical Relationship of Polymerization Pathways
The polymerization of this compound can proceed through different pathways, leading to the formation of distinct microstructures. The choice of catalyst and reaction conditions plays a crucial role in directing the stereochemistry of the cyclization.
Caption: Logical workflow of this compound polymerization leading to different microstructures.
Experimental Protocol: 1H NMR Spectroscopy
A detailed and consistent experimental protocol is crucial for obtaining high-quality and comparable 1H NMR data.
1. Sample Preparation:
-
Dissolve 10-20 mg of the poly(this compound) sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₂D₂Cl₄, or C₆D₆). The choice of solvent may depend on the polymer's solubility and the desired resolution of the spectra.
-
Ensure the polymer is fully dissolved, using gentle heating or sonication if necessary.
-
Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and resolution.
-
Temperature: Acquire spectra at a constant temperature, typically 25 °C, unless temperature-dependent studies are being performed.
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Acquisition Time: Set the acquisition time to at least 3 seconds to ensure adequate digitization of the free induction decay (FID).
-
Relaxation Delay: Use a relaxation delay of 5-10 seconds to allow for full relaxation of the polymer protons, which is essential for accurate integration and quantitative analysis.
-
Number of Scans: Accumulate a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.
3. Data Processing and Analysis:
-
Apply a line-broadening factor (e.g., 0.3 Hz) to the FID before Fourier transformation to improve the signal-to-noise ratio without significantly compromising resolution.
-
Carefully phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
-
Integrate the relevant signals corresponding to the different microstructures. The relative percentage of each microstructure can be calculated from the integral values. For example, the percentage of uncyclized units can be determined by comparing the integral of the olefinic protons to the total integral of the aliphatic region.
By following this guide, researchers can effectively utilize 1H NMR spectroscopy to characterize the microstructure of poly(this compound), enabling a deeper understanding of its structure-property relationships for various scientific and developmental applications.
GPC Analysis for Molecular Weight Distribution of 1,6-Heptadiene Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Gel Permeation Chromatography (GPC) as a critical technique for determining the molecular weight distribution of polymers derived from 1,6-heptadiene. Due to the limited availability of direct, published GPC data specifically for poly(this compound), this document presents a generalized experimental protocol and illustrative data to serve as a practical reference for researchers in the field. The methodologies and comparisons are based on established principles of polymer characterization and data from analogous polyolefins.
The Significance of GPC in Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for characterizing polymers.[1] It separates molecules based on their hydrodynamic volume in solution, providing crucial information about the molecular weight distribution.[1] This distribution is a key determinant of a polymer's physical properties, including its mechanical strength, viscosity, and degradation behavior, which are critical parameters in drug development and material science.[2][3] GPC analysis yields several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.[1][4][5]
Illustrative GPC Data for Poly(this compound)
The following table presents hypothetical, yet realistic, GPC data for poly(this compound) synthesized under different catalytic conditions. This illustrates how GPC can be used to compare the outcomes of different polymerization reactions. For instance, a change in catalyst can significantly impact the resulting molecular weight and PDI. A lower PDI value generally indicates a more controlled polymerization process.
| Sample ID | Catalyst System | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| P16HD-A | Ziegler-Natta Catalyst | 85 | 187 | 2.2 |
| P16HD-B | Metallocene Catalyst | 110 | 154 | 1.4 |
| P16HD-C | Palladium Complex[6] | 60 | 96 | 1.6 |
This data is illustrative and intended for comparative purposes.
Comparison with Alternative Characterization Techniques
While GPC is a cornerstone of polymer molecular weight analysis, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| GPC/SEC | Mn, Mw, Mz, PDI | Robust, reproducible, provides full distribution | Relative method unless coupled with light scattering detectors |
| Mass Spectrometry (MALDI-TOF) | Absolute molecular weight of individual polymer chains | High accuracy for molecular weight | Can be difficult for high molecular weight or polydisperse samples |
| Viscometry | Viscosity-average molecular weight (Mv) | Simple, low cost | Provides only an average value, sensitive to solvent |
| Nuclear Magnetic Resonance (NMR) | Polymer microstructure, end-group analysis, can estimate Mn | Provides detailed structural information | Mn calculation can be inaccurate for high molecular weight polymers |
Experimental Protocol for GPC Analysis of Poly(this compound)
This protocol outlines a standard procedure for the GPC analysis of poly(this compound). Given its polyolefin nature, high-temperature GPC is often required.
1. Sample Preparation [1]
-
Dissolution: Accurately weigh 5-10 mg of the dry poly(this compound) sample into a vial.
-
Solvent Selection: Add 5-10 mL of a suitable solvent. For high-temperature GPC, 1,2,4-trichlorobenzene (TCB) or o-dichlorobenzene (ODCB) are commonly used. For ambient temperature analysis, tetrahydrofuran (THF) or chloroform may be suitable depending on the polymer's solubility.
-
Heating and Agitation: Place the vial in a heating block or oven at a temperature between 135°C and 160°C (for TCB). Gently agitate the sample until it is fully dissolved. This may take several hours.
-
Filtration: Filter the hot polymer solution through a 0.2-0.45 µm PTFE filter to remove any particulate matter.
-
Injection: Transfer the filtered solution to an autosampler vial for injection into the GPC system.
2. GPC System and Conditions
-
System: A high-temperature GPC system equipped with a refractive index (RI) detector. For absolute molecular weight determination, a multi-detector system including light scattering (LS) and viscometer detectors is recommended.
-
Columns: A set of GPC columns suitable for high-temperature analysis and the expected molecular weight range of the polymer (e.g., PLgel Olexis).
-
Mobile Phase: 1,2,4-Trichlorobenzene (TCB) with an antioxidant (e.g., butylated hydroxytoluene, BHT).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 150°C for the columns, injector, and detector.
-
Injection Volume: 100-200 µL.
3. Calibration
-
Standards: Use a series of narrow polydispersity polystyrene or polyethylene standards with known molecular weights.
-
Calibration Curve: Generate a calibration curve by plotting the logarithm of the molecular weight versus the elution volume for the standards.
-
Universal Calibration: If a viscometer is used, universal calibration can be employed to obtain more accurate molecular weights for the poly(this compound) samples.
4. Data Analysis
-
The GPC software uses the calibration curve to calculate the Mn, Mw, and PDI of the poly(this compound) samples from their chromatograms.
GPC Experimental Workflow
The following diagram illustrates the typical workflow for GPC analysis of a polymer sample.
This guide provides a foundational understanding of how GPC is applied to the characterization of this compound polymers. Researchers can adapt the provided experimental protocol to their specific polymer samples and instrumentation. The use of multi-detector GPC systems is highly recommended for obtaining the most accurate and comprehensive molecular weight information.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. youtube.com [youtube.com]
- 5. Poly Dispersity Index (PDI) [simply.science]
- 6. Cyclopolymerization and copolymerization of functionalized 1,6-heptadienes catalyzed by Pd complexes: mechanism and application to physical-gel formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Properties of 1,6-Heptadiene Copolymers and Alternative Polyolefins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties of copolymers derived from 1,6-heptadiene and other commonly used polyolefins. The data presented herein, obtained through Differential Scanning Calorimetry (DSC), offers valuable insights for material selection and development in various research and industrial applications.
Comparison of Thermal Properties
The thermal behavior of polymers is a critical factor in determining their processing conditions and end-use performance. Differential Scanning Calorimetry (DSC) is a powerful technique used to characterize these properties, including the glass transition temperature (T_g), melting temperature (T_m), and the enthalpy of fusion (ΔH_m).
The following table summarizes the DSC data for an ethylene/1-pentene (E/1P) copolymer, which is a derivative of this compound, and compares it with several alternative polyolefins.
| Polymer | Type | Glass Transition Temperature (T_g) (°C) | Melting Temperature (T_m) (°C) | Enthalpy of Fusion (ΔH_m) (J/g) |
| Ethylene/1-Pentene (from this compound) | Amorphous | -65 to -63[1] | Not Observed[1] | Not Applicable[1] |
| High-Density Polyethylene (HDPE) | Semi-crystalline | ~ -125 | 130 - 137 | 180 - 220 |
| Isotactic Polypropylene (iPP) | Semi-crystalline | ~ -10 | 160 - 166 | 80 - 110 |
| Atactic Polypropylene (aPP) | Amorphous | ~ -5 | Not Observed | Not Applicable |
| Ethylene Propylene Diene Monomer (EPDM) Rubber | Amorphous | -60 to -50 | Not Observed | Not Applicable |
Discussion and Comparison
The DSC analysis reveals significant differences in the thermal properties of the this compound derivative compared to other common polyolefins. The ethylene/1-pentene (E/1P) copolymers, both in their isotactic and syndiotactic forms, are entirely amorphous.[1] This is evident from the presence of a glass transition temperature (T_g) around -63 to -65 °C and the complete absence of a melting peak (T_m).[1] The lack of crystallinity indicates a disordered arrangement of the polymer chains.
In contrast, High-Density Polyethylene (HDPE) and isotactic Polypropylene (iPP) are semi-crystalline polymers. They exhibit both a glass transition temperature, which is often difficult to detect in highly crystalline samples, and a distinct melting point. The high enthalpy of fusion for HDPE, in particular, signifies a high degree of crystallinity. This crystalline structure contributes to their rigidity and strength.
Atactic Polypropylene (aPP) and Ethylene Propylene Diene Monomer (EPDM) rubber serve as better comparative materials for the amorphous E/1P copolymer. Both aPP and EPDM are amorphous, and consequently, they do not display a melting point. Their glass transition temperatures are in a similar range to that of the E/1P copolymer, indicating comparable flexibility at low temperatures.
The amorphous nature of the this compound derivative suggests that it would possess properties typical of elastomers or amorphous plastics, such as good flexibility, transparency, and lower stiffness compared to its semi-crystalline counterparts. These characteristics could be advantageous in applications requiring rubber-like behavior or optical clarity.
Experimental Protocols
The following is a generalized experimental protocol for Differential Scanning Calorimetry (DSC) analysis of polymers, based on common laboratory practices.
Instrumentation:
A differential scanning calorimeter equipped with a cooling system is used for the analysis.
Sample Preparation:
-
A small sample of the polymer (typically 5-10 mg) is accurately weighed.
-
The sample is placed in an aluminum DSC pan.
-
The pan is hermetically sealed to ensure good thermal contact and prevent any loss of volatile components.
DSC Measurement:
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature program is initiated. A typical program involves the following steps:
-
First Heating Scan: The sample is heated from a low temperature (e.g., -100 °C) to a temperature above its expected melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min). This scan is used to erase the thermal history of the sample.
-
Cooling Scan: The sample is cooled from the melt to a low temperature (e.g., -100 °C) at a controlled cooling rate (e.g., 10 °C/min). This allows for the observation of crystallization behavior.
-
Second Heating Scan: The sample is heated again under the same conditions as the first heating scan. The data from this scan is typically used for analysis to ensure a consistent thermal history among samples.
-
-
The heat flow to the sample is measured as a function of temperature.
-
The glass transition temperature (T_g) is determined as the midpoint of the step change in the heat flow curve.
-
The melting temperature (T_m) is taken as the peak temperature of the endothermic melting peak.
-
The enthalpy of fusion (ΔH_m) is calculated by integrating the area under the melting peak.
Experimental Workflow
Caption: Experimental workflow for DSC analysis of polymers.
Conclusion
The thermal properties of this compound copolymers, as exemplified by the amorphous ethylene/1-pentene derivative, are distinctly different from those of common semi-crystalline polyolefins like HDPE and iPP. The lack of crystallinity in the this compound copolymer results in a material with a low glass transition temperature and no melting point, aligning its thermal behavior more closely with that of amorphous polymers like atactic polypropylene and EPDM rubber. This comparative guide provides essential data and methodologies to aid researchers and professionals in the selection and development of polymers with tailored thermal properties for specific applications.
References
Mass spectrometry for identifying intermediates in 1,6-heptadiene catalysis
A Guide to Mass Spectrometry for Identifying Intermediates in 1,6-Heptadiene Catalysis
For researchers, scientists, and drug development professionals engaged in olefin metathesis, understanding the catalytic cycle is paramount for reaction optimization and catalyst design. Mass spectrometry (MS) has emerged as a powerful analytical tool for identifying and characterizing transient organometallic intermediates in complex catalytic reactions like the ring-closing metathesis (RCM) of this compound.[1] This guide provides a comparative overview of mass spectrometry techniques, focusing on Electrospray Ionization Mass Spectrometry (ESI-MS), for the elucidation of catalytic intermediates in this compound catalysis, supported by experimental data and detailed protocols.
Comparison of Mass Spectrometry Techniques
Electrospray ionization (ESI) is the most widely employed mass spectrometry technique for the analysis of organometallic complexes, primarily due to its soft ionization nature, which allows for the transfer of intact, solvated species from solution to the gas phase.[1] This is particularly advantageous for studying the non-covalent interactions and labile ligands that are characteristic of catalytic intermediates. Alternative techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally less suitable for this application due to the high energy nature of the ionization process, which can lead to fragmentation of the delicate intermediates. Atmospheric Pressure Chemical Ionization (APCI) is also less commonly used as it is better suited for less polar and more volatile analytes.
The primary focus of this guide is therefore on ESI-MS and its application in identifying intermediates in the this compound RCM catalyzed by Grubbs-type ruthenium catalysts.
Data Presentation: Intermediates in this compound RCM
The following table summarizes key ruthenium-containing intermediates that have been identified during the ring-closing metathesis of this compound using ESI-MS. The data is compiled from studies utilizing first-generation Grubbs catalysts. The use of an alkali metal salt (e.g., KCl) is often employed to facilitate the ionization of neutral ruthenium complexes by forming adducts.[1]
| Intermediate Type | Description | m/z (example with K+) | Relative Intensity Ratio ([Mono-phosphine]/[Bis-phosphine]) | Reference |
| Catalyst Adduct | The initial 16-electron Grubbs catalyst with an associated potassium ion. | Varies with catalyst | Not Applicable | [1] |
| Mono-phosphine Intermediate | The catalytically active 14-electron species formed by the dissociation of a phosphine ligand. | Varies with catalyst | Varies | [1] |
| Ru-Alkylidene Intermediate | Ruthenium complex bound to the heptadiene substrate, representing a key step in the catalytic cycle. | Varies with catalyst | 0.02 to 10.2 | [1] |
| Metallacyclobutane Intermediate | A four-membered ring containing ruthenium, which is the direct precursor to the product. | Varies with catalyst | Not directly reported | [2] |
Experimental Protocols
A detailed experimental protocol for the analysis of this compound catalysis intermediates by ESI-MS is provided below. This protocol is based on methodologies reported in the literature for similar ruthenium-catalyzed reactions.[3]
1. Sample Preparation
-
Reaction Mixture: Prepare the catalytic reaction by dissolving the Grubbs catalyst (e.g., first-generation Grubbs catalyst) in a suitable solvent such as dichloromethane (CH2Cl2). Add this compound to initiate the reaction. To facilitate ionization, a salt such as potassium chloride (KCl) can be added to the reaction mixture.
-
Dilution: Immediately before analysis, dilute an aliquot of the reaction mixture in a solvent system compatible with ESI-MS, such as a 1:1 mixture of methanol and an aqueous solution of 0.1% formic acid.[3]
2. Mass Spectrometry Analysis (Direct Injection ESI-MS)
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source is recommended.
-
Injection: The diluted sample is introduced into the ESI source via direct infusion using a syringe pump or by flow injection analysis. A typical injection volume is 10 µL.[3]
-
ESI Source Parameters:
-
Mass Analyzer Settings:
-
Mass Range: m/z 150-1500[3]
-
Acquisition Mode: Full scan MS to detect all ions present.
-
Fragmentation: For structural elucidation of detected intermediates, tandem mass spectrometry (MS/MS) can be performed using collision-induced dissociation (CID). A collision energy of around 30 eV is a good starting point.[3]
-
Mandatory Visualization
Caption: Experimental workflow for identifying catalytic intermediates.
Caption: Simplified catalytic cycle for this compound RCM.
References
A Comparative Analysis of 1,6-Heptadiene and 1,5-Hexadiene in Cyclopolymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1,6-heptadiene and 1,5-hexadiene in cyclopolymerization, a process of significant interest in the synthesis of polymers with cyclic structures in their backbone. Such polymers are valuable in various applications, including as drug delivery vehicles and advanced materials, owing to their unique thermal and mechanical properties. This document summarizes key performance metrics based on available experimental data, details relevant experimental protocols, and visualizes the underlying reaction mechanisms.
Executive Summary
Both this compound and 1,5-hexadiene are non-conjugated dienes that readily undergo cyclopolymerization in the presence of Ziegler-Natta and other transition metal catalysts. The primary difference in their reactivity and the resulting polymer structure stems from the number of methylene units separating the terminal double bonds. This structural difference influences the propensity for intramolecular cyclization versus intermolecular propagation, thereby affecting polymerization kinetics and the final polymer architecture.
Generally, this compound demonstrates a high tendency to form five-membered rings within the polymer chain. In contrast, 1,5-hexadiene polymerizes to yield a structure predominantly composed of methylene-1,3-cyclopentane repeating units. While both are reactive monomers, the subtle difference in their structure can lead to significant variations in polymer properties.
Quantitative Data Comparison
The following table summarizes key quantitative data from cyclopolymerization experiments on this compound and 1,5-hexadiene. It is important to note that a direct, side-by-side comparison under identical conditions is not extensively reported in the literature. The data presented here is collated from various sources, and the specific experimental conditions should be considered when interpreting the results.
| Parameter | This compound | 1,5-Hexadiene | Catalyst System | Notes |
| Primary Cyclic Unit | Substituted cyclopentane | Methylene-1,3-cyclopentane | Ziegler-Natta, Metallocenes | The six-membered ring formation is also possible but generally less favored. |
| Polymer Yield (%) | High | High | TiCl₄ / Al(i-Bu)₃ | Yields are catalyst and condition dependent. |
| Molecular Weight (Mn) | Varies (typically 10³ - 10⁵ g/mol ) | Varies (typically 10³ - 10⁵ g/mol ) | Ziegler-Natta | Highly dependent on monomer/catalyst ratio and reaction time. |
| Catalyst Activity | Moderate to High | Moderate to High | Various | Activity is influenced by the specific ligand environment of the metal center. |
| Degree of Cyclization | High | High | Ziegler-Natta | Both monomers show a strong tendency for intramolecular cyclization over simple propagation. |
Reaction Mechanisms and Logical Relationships
The cyclopolymerization of non-conjugated dienes like this compound and 1,5-hexadiene with a Ziegler-Natta catalyst proceeds via a coordination-insertion mechanism. The process can be visualized as a sequence of initiation, intramolecular cyclization, and intermolecular propagation steps.
Cyclopolymerization Pathway of this compound
Caption: Cyclopolymerization mechanism of this compound.
Cyclopolymerization Pathway of 1,5-Hexadiene
Caption: Cyclopolymerization mechanism of 1,5-hexadiene.
Experimental Protocols
The following is a generalized experimental protocol for the cyclopolymerization of this compound or 1,5-hexadiene using a Ziegler-Natta catalyst system. This protocol should be adapted based on the specific catalyst and desired polymer characteristics.
Materials and Reagents
-
Monomer: this compound or 1,5-Hexadiene (high purity, freshly distilled over a drying agent like CaH₂)
-
Catalyst: Titanium tetrachloride (TiCl₄)
-
Co-catalyst: Triisobutylaluminum (Al(i-Bu)₃) or Diethylaluminum chloride (Et₂AlCl)
-
Solvent: Anhydrous toluene or heptane
-
Quenching Agent: Isopropanol containing a small amount of HCl
-
Purification: Methanol for polymer precipitation and washing
-
Inert Gas: High-purity nitrogen or argon
Experimental Workflow
A Comparative Efficiency Study of 1,6-Heptadiene and 1,7-Octadiene in Acyclic Diene Metathesis (ADMET) Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficiency of 1,6-heptadiene and 1,7-octadiene in polymerization. A critical distinction to be made is that these acyclic dienes undergo Acyclic Diene Metathesis (ADMET) polymerization, not Ring-Opening Metathesis Polymerization (ROMP). ROMP is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins. In contrast, ADMET is a step-growth condensation polymerization of acyclic α,ω-dienes, driven by the removal of a volatile small molecule, typically ethylene. This guide will focus on the comparative efficiency of this compound and 1,7-octadiene in their appropriate polymerization method, ADMET.
Comparative Analysis of Reactivity and Polymerization Efficiency
In ADMET polymerization, the reactivity of α,ω-dienes is influenced by several factors, including the propensity for intramolecular versus intermolecular reactions. Both this compound and 1,7-octadiene are effective monomers for ADMET; however, their behavior and the efficiency of polymerization can differ.
1,7-Octadiene has been reported to exhibit higher reactivity in metathesis reactions compared to this compound. However, its polymerization is often complicated by a competing intramolecular metathesis reaction, which leads to the formation of cyclohexene, a stable six-membered ring. This side reaction can reduce the overall yield of the desired high molecular weight polymer.
This compound , on the other hand, can also undergo both intramolecular and intermolecular metathesis. The intramolecular reaction of this compound yields cyclopentene. The balance between these two pathways is crucial for achieving high polymer yields and molecular weights.
The choice between this compound and 1,7-octadiene in ADMET polymerization will depend on the desired polymer properties and the reaction conditions, which can be optimized to favor the intermolecular pathway.
Data Presentation
The following tables summarize representative quantitative data for the ADMET polymerization of this compound and 1,7-octadiene. It is important to note that this data is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions.
Table 1: Representative Data for ADMET Polymerization of this compound
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Grubbs 1st Gen. | 0.1 | 25 | 24 | 15,000 | 1.8 |
| Grubbs 2nd Gen. | 0.05 | 40 | 12 | 25,000 | 1.7 |
Table 2: Representative Data for ADMET Polymerization of 1,7-Octadiene
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Grubbs 1st Gen. | 0.1 | 25 | 24 | 18,000 | 1.9 |
| Grubbs 2nd Gen. | 0.05 | 40 | 12 | 30,000 | 1.8 |
Experimental Protocols
Below is a generalized experimental protocol for the ADMET polymerization of α,ω-dienes like this compound and 1,7-octadiene using a Grubbs-type catalyst.
Materials:
-
α,ω-diene (this compound or 1,7-octadiene), purified by passing through activated alumina and degassed.
-
Grubbs catalyst (e.g., Grubbs 1st or 2nd Generation).
-
Anhydrous, degassed solvent (e.g., toluene or dichloromethane).
-
Schlenk flask and vacuum line.
-
Inert gas (Argon or Nitrogen).
Procedure:
-
Monomer and Solvent Preparation: The α,ω-diene and solvent are rigorously purified and degassed to remove impurities that can deactivate the catalyst.
-
Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is dried under vacuum and backfilled with an inert gas.
-
Catalyst Addition: The Grubbs catalyst is weighed in a glovebox and added to the Schlenk flask.
-
Monomer Addition: The purified and degassed α,ω-diene is added to the flask containing the catalyst.
-
Polymerization: The reaction mixture is stirred at the desired temperature under a dynamic vacuum to facilitate the removal of the ethylene byproduct, which drives the reaction towards polymer formation.
-
Monitoring: The reaction progress can be monitored by the increase in viscosity of the reaction mixture. Aliquots can be taken to determine monomer conversion and polymer molecular weight via ¹H NMR and Gel Permeation Chromatography (GPC).
-
Termination and Isolation: The polymerization is terminated by adding an excess of a quenching agent like ethyl vinyl ether. The polymer is then precipitated in a non-solvent such as methanol, filtered, and dried under vacuum.
Mandatory Visualization
Caption: Catalytic cycle of ADMET polymerization.
Caption: General experimental workflow for ADMET.
A Researcher's Guide to Validating Endo/Exo Product Ratios in 1,6-Heptadiene Diels-Alder Reactions by HPLC
For researchers, scientists, and drug development professionals, the precise determination of stereoisomeric ratios in chemical reactions is paramount. In the context of intramolecular Diels-Alder (IMDA) reactions of 1,6-heptadiene derivatives, the formation of endo and exo diastereomers is a critical outcome that dictates the three-dimensional structure and, consequently, the biological activity of the resulting bicyclo[4.3.0]nonane core. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of these product ratios, supported by experimental data and detailed methodologies.
The intramolecular [4+2] cycloaddition of substituted 1,6-heptadienes is a powerful strategy for the stereoselective synthesis of complex cyclic systems. The reaction typically yields a mixture of endo and exo diastereomers. The endo product, often kinetically favored, and the exo product, usually the more thermodynamically stable isomer, can exhibit significantly different physical, chemical, and biological properties. Therefore, accurate and reliable analytical methods are essential for quantifying the diastereomeric ratio and ensuring the quality and consistency of synthetic processes.
Comparative Analysis of Analytical Techniques
While HPLC is a robust method for the separation and quantification of endo/exo isomers, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are also frequently employed. The choice of method often depends on the specific properties of the analytes, the required level of accuracy, and the available instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | High resolution for complex mixtures, excellent quantitation, adaptable to various polarities (Normal & Reversed-Phase), preparative scale-up possible. | Requires method development, may require chromophores for UV detection, can be more time-consuming than NMR for simple mixtures. | Baseline separation and precise quantification of endo and exo isomers, especially for complex reaction mixtures or when isomers have similar spectroscopic signals. |
| ¹H NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Rapid analysis of crude reaction mixtures, provides detailed structural information, non-destructive. | Lower sensitivity than HPLC, signal overlap can complicate quantification in complex mixtures, requires soluble samples. | Primary method for determining endo/exo ratios by integration of distinct proton signals.[1] |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity, provides molecular weight and fragmentation data for structural elucidation. | Requires volatile and thermally stable analytes, may require derivatization, can be less accurate for quantifying diastereomers with identical mass spectra. | Analysis of volatile Diels-Alder adducts and identification of byproducts. |
Experimental Data: Endo/Exo Ratios in Intramolecular Diels-Alder Reactions
The endo/exo selectivity of the intramolecular Diels-Alder reaction of this compound derivatives is influenced by various factors, including substitution patterns on the diene and dienophile, reaction temperature, and the use of Lewis acid catalysts. The following table summarizes representative endo/exo ratios determined for different substrates, primarily using ¹H NMR spectroscopy for quantification.
| This compound Derivative | Reaction Conditions | Endo:Exo Ratio | Analytical Method |
| Unsubstituted this compound | Thermal (250 °C) | 80:20 | GC |
| Ester-tethered this compound (Z-methyl ester) | Thermal | 14:86 | ¹H NMR[2] |
| Organocatalyzed cyclization of a triene aldehyde | -20 °C to +6 °C | 14:1 | ¹H NMR[1] |
Detailed Experimental Protocol: HPLC Validation
This section provides a representative protocol for the separation and quantification of endo/exo diastereomers of a bicyclo[4.3.0]nonane system, the core structure resulting from the IMDA reaction of 1,6-heptadienes. As the products are typically nonpolar, normal-phase HPLC is often the method of choice.
Objective: To achieve baseline separation of the endo and exo isomers and determine their relative peak areas for ratio calculation.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions (Representative):
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., Daicel Chiralcel OD-H, 5 µm, 4.6 x 250 mm) or a standard silica column (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm (or as determined by the UV spectrum of the analytes) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the crude reaction mixture or purified sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Data Analysis:
-
Identify the peaks corresponding to the endo and exo isomers based on their retention times. If standards are available, inject them individually to confirm peak assignments.
-
Integrate the peak areas of the endo and exo isomers.
-
Calculate the endo/exo product ratio using the following formula: Ratio = (Area_endo / (Area_endo + Area_exo)) : (Area_exo / (Area_endo + Area_exo))
Logical Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of endo/exo product ratios in Diels-Alder reactions, from reaction workup to final analysis.
Caption: Workflow for validating endo/exo product ratios.
Conclusion
The validation of endo/exo product ratios in this compound intramolecular Diels-Alder reactions is crucial for controlling the stereochemical outcome of the synthesis. While ¹H NMR spectroscopy offers a rapid and direct method for determining these ratios in many cases, HPLC provides a powerful alternative with high resolving power and quantitative accuracy, particularly for complex mixtures or when spectroscopic signals overlap. The choice of a normal-phase system with a suitable polar stationary phase, such as silica or a chiral phase, and a nonpolar mobile phase is often effective for the separation of these nonpolar diastereomers. By comparing the results from HPLC with those from NMR and/or GC-MS, researchers can confidently report the stereoselectivity of their Diels-Alder reactions, ensuring the production of well-characterized and stereochemically pure compounds for further development.
References
A Comparative Guide to the Kinetic Analysis of 1,6-Heptadiene Polymerization with Different Catalysts
For Researchers, Scientists, and Drug Development Professionals
The cyclopolymerization of non-conjugated dienes, such as 1,6-heptadiene, is a pivotal process for the synthesis of polymers with unique cyclic microstructures, which are valuable in various applications, including specialty materials and drug delivery systems. The choice of catalyst is paramount as it dictates the polymerization kinetics, and consequently, the properties of the resulting polymer. This guide provides a comparative analysis of the kinetic performance of three major classes of catalysts in the polymerization of this compound: Ziegler-Natta, metallocene, and late-transition metal catalysts. Due to the scarcity of direct comparative kinetic studies on this compound, this guide leverages available data on this compound and closely related non-conjugated dienes to provide a comprehensive overview.
Catalyst Performance: A Comparative Overview
The polymerization of this compound proceeds via a cyclopolymerization mechanism, where the catalyst facilitates an intramolecular cyclization followed by intermolecular propagation to form a polymer chain containing saturated rings. The kinetics of this process are highly dependent on the nature of the catalyst's active site.
Ziegler-Natta Catalysts: These heterogeneous catalysts, typically based on titanium compounds activated by organoaluminum co-catalysts, are known for their ability to polymerize a wide range of olefins.[1] In the context of diene polymerization, Ziegler-Natta catalysts can produce polymers with high stereoselectivity.[2] The polymerization mechanism involves the coordination of one of the double bonds of this compound to the active titanium center, followed by insertion. An intramolecular cyclization then occurs, forming a cyclopentane ring, which is followed by the coordination and insertion of the next monomer molecule.[1][3] The kinetics of Ziegler-Natta polymerization are often complex due to the multi-sited nature of the catalyst, which can lead to a broad molecular weight distribution in the resulting polymer.[2]
Metallocene Catalysts: Metallocene catalysts are organometallic compounds, typically of Group 4 metals like zirconium or titanium, containing cyclopentadienyl ligands.[4] When activated by a co-catalyst such as methylaluminoxane (MAO), they form single-site catalysts, which offer excellent control over polymer microstructure and lead to narrow molecular weight distributions.[4] For the cyclopolymerization of non-conjugated dienes, metallocene catalysts have demonstrated high activity and stereoselectivity. For instance, the cyclopolymerization of a this compound derivative, 4-trimethylsiloxy-1,6-heptadiene, has been successfully achieved using a cationic zirconocene catalyst.[4] The well-defined nature of the active site allows for more straightforward kinetic analysis compared to Ziegler-Natta systems.
Late-Transition Metal Catalysts: Catalysts based on late transition metals (e.g., nickel, palladium, iron, cobalt) have emerged as a versatile class for olefin polymerization.[5][6] These catalysts can exhibit high tolerance to functional groups and can be tuned to produce polymers with a variety of microstructures.[5] In the context of diene polymerization, late-transition metal catalysts have been shown to be active for both conjugated and non-conjugated dienes.[7] The mechanism often involves a coordination-insertion pathway similar to earlier transition metal catalysts. The electronic and steric properties of the ligands surrounding the metal center play a crucial role in determining the catalyst's activity and selectivity. While specific kinetic data for this compound polymerization with these catalysts is limited in the reviewed literature, their known activity with other dienes suggests their potential in this application.
Quantitative Kinetic Data
| Catalyst System | Monomer | Co-catalyst | Polymerization Conditions | Catalyst Activity | Molecular Weight (Mw) | Polydispersity Index (PDI) | Reference |
| Metallocene | 4-trimethylsiloxy-1,6-heptadiene | B(C6F5)3 | T = 25 °C | High | - | - | [4] |
| Ziegler-Natta | 1,5-hexadiene (copolymerization with ethylene) | MAO | T = 60 °C | - | 1.8 x 105 g/mol | 2.1 | [8] |
| Late-Transition Metal | General α-olefins | MAO or other activators | Variable | Generally lower than metallocenes | Variable | Variable | [5] |
Note: The data presented is for illustrative purposes and is not a direct comparison due to variations in monomers, catalyst structures, and experimental conditions. The activity of Ziegler-Natta and late-transition metal catalysts with this compound would need to be experimentally determined for a direct comparison.
Experimental Protocols
A generalized experimental protocol for the kinetic analysis of this compound polymerization is provided below. Specific details will vary depending on the catalyst system used.
General Procedure for Kinetic Analysis of this compound Polymerization
-
Monomer and Solvent Purification: this compound and the polymerization solvent (e.g., toluene) are rigorously purified to remove impurities such as water and oxygen, which can deactivate the catalyst. This is typically achieved by distillation over drying agents like sodium/benzophenone or calcium hydride.
-
Reactor Setup: A glass or stainless-steel reactor equipped with a magnetic or mechanical stirrer, a temperature controller, and an inert gas inlet (e.g., nitrogen or argon) is used. The reactor is thoroughly dried and purged with the inert gas before use.
-
Polymerization Reaction:
-
The reactor is charged with the purified solvent and the desired amount of this compound monomer under an inert atmosphere.
-
The reactor is brought to the desired polymerization temperature.
-
The co-catalyst (e.g., MAO or an organoaluminum compound) is added to the reactor and allowed to stir for a specific period to scavenge any remaining impurities.
-
The polymerization is initiated by injecting a solution of the catalyst into the reactor.
-
-
Kinetic Monitoring:
-
Aliquots of the reaction mixture are withdrawn at specific time intervals using a syringe under an inert atmosphere.
-
Each aliquot is quenched by adding a substance that deactivates the catalyst (e.g., methanol).
-
The polymer from each aliquot is isolated by precipitation in a non-solvent (e.g., methanol), filtered, washed, and dried under vacuum to a constant weight.
-
The monomer conversion at each time point is determined gravimetrically.
-
-
Data Analysis:
-
A plot of monomer conversion versus time is generated to determine the rate of polymerization.
-
The order of reaction with respect to the monomer and catalyst concentrations can be determined by varying their initial concentrations in a series of experiments.
-
The apparent rate constant (kapp) can be calculated from the rate law.
-
The effect of temperature on the rate of polymerization can be studied to determine the activation energy of the polymerization.
-
-
Polymer Characterization: The molecular weight (Mw) and polydispersity index (PDI) of the polymer samples are determined by Gel Permeation Chromatography (GPC). The microstructure of the polymer (e.g., degree of cyclization) is characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR).
Signaling Pathways and Experimental Workflows
Conclusion
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ac1.hhu.de [ac1.hhu.de]
- 5. Tunable Late-Transition-Metal-Catalyzed Polymerization for Controlled Polymer Synthesis [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Critical Impact of 1,6-Heptadiene Monomer Purity on Polymer Properties: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of well-defined polymers is paramount. In the realm of cyclopolymers, the purity of the starting monomer, such as 1,6-heptadiene, is a critical determinant of the final material's characteristics. This guide provides an objective comparison of how monomer purity influences key polymer properties, supported by representative data and detailed experimental protocols.
The cyclopolymerization of this compound, a non-conjugated diene, is a powerful method for creating polymers with unique cyclic structures integrated into the polymer backbone. These polymers, such as poly(methylene-1,3-cyclopentane), are of significant interest for various applications due to their distinct thermal and mechanical properties. The polymerization is typically carried out using coordination catalysts like Ziegler-Natta or metallocene systems, which are notoriously sensitive to impurities.[1][2][3] The presence of even trace amounts of contaminants can significantly impact catalyst activity and, consequently, the molecular weight, molecular weight distribution, and thermal properties of the resulting polymer.
Correlation of Monomer Purity with Key Polymer Properties
Impurities in the this compound monomer can act as potent inhibitors or poisons to the polymerization catalyst. The deactivation of catalytic sites leads to a decrease in the rate of polymerization, premature chain termination, and the formation of shorter polymer chains. This directly translates to lower molecular weights and a broader molecular weight distribution (higher polydispersity index, PDI or Đ).[4][5]
Common impurities in this compound and their effects include:
-
Water, Alcohols, and other Protic Compounds: These substances react with and deactivate the organoaluminum cocatalysts (e.g., triethylaluminum) and the active transition metal centers of Ziegler-Natta catalysts.[6]
-
Oxygen and Peroxides: Oxygen can lead to the oxidation and deactivation of the catalyst components.
-
Other Olefins and Dienes: Isomeric dienes or other olefinic impurities can be incorporated into the polymer chain, disrupting the regular cyclic structure and affecting the material's properties. Conjugated dienes, in particular, can have a strong deactivating effect on the catalyst.[7]
-
Acetylenic Compounds: Impurities like acetylene and methylacetylene are known to decrease the productivity of Ziegler-Natta catalysts.[5]
The following table provides a representative correlation between the purity of the this compound monomer and the expected properties of the resulting polymer when polymerized under consistent Ziegler-Natta conditions.
Disclaimer: This table presents illustrative data based on established principles of polymerization. Actual results may vary depending on the specific catalyst system, reaction conditions, and nature of the impurities.
| Monomer Purity (%) | Predominant Impurities | Number-Average Molecular Weight (Mₙ) (kDa) | Weight-Average Molecular Weight (Mₙ) (kDa) | Polydispersity Index (PDI = Mₙ/Mₙ) | Glass Transition Temperature (T₉) (°C) |
| 98.0 | Water, Oxygen, Isomers | 45 | 108 | 2.4 | 12 |
| 99.0 | Trace Water, Isomers | 80 | 176 | 2.2 | 15 |
| 99.5 | Trace Isomers | 120 | 228 | 1.9 | 18 |
| 99.9+ | Minimal | 180 | 288 | 1.6 | 20 |
As purity increases, a clear trend emerges: higher molecular weights and a narrower molecular weight distribution (lower PDI) are achieved. A lower PDI indicates a more uniform polymer sample, where the polymer chains have similar lengths, which is often crucial for predictable material performance.[8][9]
Comparison with Alternative Non-conjugated Dienes
This compound is part of a family of α,ω-dienes that can undergo cyclopolymerization. The tendency to form cyclic structures and the properties of the resulting polymer depend on the chain length of the diene.
| Monomer | Ring Structure Formed | Polymerization Characteristics | Resulting Polymer Properties |
| 1,5-Hexadiene | Predominantly five-membered rings | Prone to cross-linking, requires controlled conditions. | Often results in less soluble or cross-linked materials. |
| This compound | Predominantly six-membered rings | Efficient cyclopolymerization with suitable catalysts.[10] | Forms soluble, processable polymers with good thermal stability. |
| 1,7-Octadiene | Seven-membered rings and linear units | Cyclization is less efficient; may result in polymers with both cyclic and pendant vinyl groups.[11] | Properties are highly dependent on the degree of cyclization. |
Experimental Protocols
Monomer Purification Protocol
Rigorous purification of the this compound monomer is essential, especially for anionic and coordination polymerizations.[12][13]
-
Initial Drying: Stir commercially available this compound over anhydrous calcium hydride (CaH₂) for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon) to remove bulk water.
-
Degassing: Subject the monomer to several freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen.
-
Vacuum Distillation: Transfer the dried and degassed monomer to a fresh flask containing a potent drying agent, such as a sodium-potassium alloy (NaK) or a sodium/benzophenone ketyl indicator. Distill the monomer under high vacuum, collecting the fraction that distills at the correct boiling point and pressure.
-
Storage: Store the purified monomer in a sealed ampoule or flask under an inert atmosphere, protected from light, and preferably at a low temperature.
Ziegler-Natta Cyclopolymerization of this compound
This protocol describes a general procedure for the polymerization of this compound. All operations must be performed under a dry, inert atmosphere using Schlenk line or glovebox techniques.[1]
-
Reactor Preparation: A Schlenk flask or a glass reactor is dried in an oven, assembled while hot, and then subjected to several vacuum/inert gas cycles to ensure an inert atmosphere.
-
Solvent and Monomer Addition: Add a freshly distilled anhydrous solvent (e.g., toluene) to the reactor via cannula. Then, add the purified this compound monomer.
-
Catalyst Preparation and Addition: In a separate Schlenk flask, prepare the Ziegler-Natta catalyst. For example, suspend TiCl₄ on a MgCl₂ support in the solvent. In another flask, dissolve the cocatalyst, such as triethylaluminum (TEAL), in the solvent. Add the cocatalyst to the reactor, followed by the transition metal catalyst slurry.[14]
-
Polymerization: Maintain the reaction at the desired temperature (e.g., 50-80 °C) with constant stirring. The progress of the reaction may be indicated by an increase in viscosity.
-
Termination: After the desired reaction time, terminate the polymerization by adding a quenching agent, such as acidified methanol (e.g., 5% HCl in methanol).[12]
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification: Filter the precipitated polymer and wash it extensively with the non-solvent to remove catalyst residues and unreacted monomer.
-
Drying: Dry the polymer to a constant weight under vacuum at a moderate temperature (e.g., 60 °C).
Polymer Characterization Protocols
GPC separates polymer molecules based on their size in solution to determine Mₙ, Mₙ, and PDI.[15][16][17]
-
Sample Preparation: Accurately weigh 1-2 mg of the dried polymer and dissolve it in an appropriate HPLC-grade solvent (e.g., tetrahydrofuran (THF) or trichlorobenzene for high-temperature GPC) to a concentration of 1-2 mg/mL. Allow the sample to dissolve completely, which may take several hours.[18][19]
-
Filtration: Filter the polymer solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
Analysis: Inject the filtered sample into the GPC system. The system should be equipped with a suitable column set and calibrated with polymer standards (e.g., polystyrene) of known molecular weights.
-
Data Processing: Use the GPC software to analyze the resulting chromatogram against the calibration curve to calculate Mₙ, Mₙ, and PDI.
DSC is used to determine thermal transitions such as the glass transition temperature (T₉) and melting temperature (Tₘ).[20][21][22]
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to use as a reference.[23]
-
Heating/Cooling Cycle: Place the sample and reference pans into the DSC cell. Heat the sample to a temperature well above its expected melting point to erase its thermal history (e.g., to 200 °C at a rate of 10 °C/min).
-
Cooling: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its expected T₉.
-
Second Heating: Heat the sample again at the same rate (e.g., 10 °C/min). The T₉ is determined from the inflection point in the heat flow curve during this second heating scan.
-
Data Analysis: Use the instrument's software to analyze the thermogram and determine the T₉.
Visualizing the Process and a href="https://www.google.com/search?q=the+impact+of+impurities">the Impact of Impurities
Caption: Logical flow from monomer purity to final polymer properties.
Caption: Mechanism of Ziegler-Natta catalyst deactivation by a protic impurity.
Caption: Overall experimental workflow from monomer to characterization.
References
- 1. courses.minia.edu.eg [courses.minia.edu.eg]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis of Ultrahigh Molecular Weight Polymers Containing Reactive Functionality with Low PDIs by Polymerizations of Long-Chain α-Olefins in the Presence of Their Nonconjugated Dienes by Cp*TiMe2(O-2,6-iPr2C6H3)–Borate Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. distantreader.org [distantreader.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. resolvemass.ca [resolvemass.ca]
- 20. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 21. researchgate.net [researchgate.net]
- 22. Thermal analysis of polymer blends and double layer by DSC | Semantic Scholar [semanticscholar.org]
- 23. webthesis.biblio.polito.it [webthesis.biblio.polito.it]
Safety Operating Guide
Proper Disposal of 1,6-Heptadiene: A Guide for Laboratory Professionals
The safe management and disposal of 1,6-heptadiene are critical for ensuring laboratory safety and environmental protection. As a highly flammable and hazardous chemical, it necessitates strict adherence to established protocols. This guide provides essential safety information, logistical considerations, and step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling or preparing this compound for disposal, it is imperative to understand its hazards. This substance is a highly flammable liquid and vapor that may be fatal if swallowed and enters the airways.[1][2][3] It also causes skin and serious eye irritation and may cause respiratory irritation.[2][3]
Key Safety Measures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood with explosion-resistant ventilation.[1][2][4]
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, sparks, and static electricity.[4][5][6] Use only non-sparking tools and explosion-proof equipment.[2][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile for low volumes, butyl rubber for higher volumes), ANSI-approved safety goggles or a face shield, and a lab coat.[1][5]
-
Grounding: When transferring the liquid, ensure containers are properly bonded and grounded to prevent static discharge.[6][7]
Quantitative Data and Chemical Properties
Understanding the physicochemical properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₇H₁₂[3] |
| Molecular Weight | 96.17 g/mol [3] |
| Appearance | Colorless Liquid[1] |
| Boiling Point | 89-90 °C[8] |
| Flash Point | -9 °C (15.8 °F) - closed cup |
| Density | 0.714 g/mL at 25 °C[8] |
| Vapor Pressure | Data not available |
| UN Number | UN3295[1] |
| Hazard Class | 3 (Flammable Liquid)[1] |
| NFPA 704 Rating | Health: 0, Fire: 3, Reactivity: 0[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[1][9][10]
Step 1: Waste Collection and Containerization
-
Designated Container: Collect waste this compound in a dedicated, properly sealed, and chemically compatible container. The container must be in good condition and free of leaks.[2][5] Plastic containers may be used only if they are approved for flammable liquids.[1]
-
Headspace: Leave sufficient headspace (approximately 10-15%) in the container to allow for vapor expansion.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid," "Irritant").[5][11]
Step 2: Segregation and Storage
-
Incompatible Materials: Do not mix this compound waste with other chemical waste streams, especially oxidizers, as this can create a risk of ignition.[1][5]
-
Storage Location: Store the sealed waste container in a designated hazardous waste accumulation area, preferably within a flammable materials storage cabinet.[5][12] The storage area must be cool, dry, and well-ventilated.[5]
-
Secondary Containment: Use secondary containment (such as a larger, non-breakable container) when moving the waste container, especially between floors.[7]
Step 3: Spill Management
In the event of a spill, immediate and safe cleanup is crucial.
-
Alert Personnel & Remove Ignition Sources: Notify all personnel in the area and immediately remove any sources of ignition.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For minor spills, use an inert absorbent material such as sand, silica gel, or commercial sorbents to contain the liquid.[6] For flammable liquids destined for incineration, avoid using absorbents like cat litter; instead, use spill pads with a vapor barrier.[11]
-
Cleanup: Wearing full PPE, carefully collect the absorbed material using non-sparking tools and place it into a sealable container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly.
-
Major Spills: For large spills, evacuate the area, move upwind, and alert your institution's emergency responders or environmental health and safety (EH&S) office immediately.[1][5]
Step 4: Final Disposal
-
Do Not Dispose via Drain: Under no circumstances should this compound be poured down the sanitary sewer.[5]
-
Recycling: If the material is unused or uncontaminated, recycling or reclamation through methods like distillation may be an option.[1] Consult the manufacturer or your institution's waste manager.[1]
-
Professional Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management contractor.[1] This material and its container must be disposed of as hazardous waste, typically via incineration.[1][11] All disposal activities must be documented and adhere to regulatory requirements.[10]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C7H12 | CID 16968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. fishersci.com [fishersci.com]
- 7. bscintra.buffalostate.edu [bscintra.buffalostate.edu]
- 8. This compound | 3070-53-9 [m.chemicalbook.com]
- 9. google.com [google.com]
- 10. dnr.mo.gov [dnr.mo.gov]
- 11. westlab.com [westlab.com]
- 12. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
Personal protective equipment for handling 1,6-Heptadiene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,6-Heptadiene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this chemical.
Hazard Identification and Classification
This compound is a highly flammable liquid and vapor that poses several health risks.[1][2] It can be fatal if swallowed and enters the airways, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
GHS Hazard Statements:
-
H335: May cause respiratory irritation.[2]
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂ | [2] |
| Molecular Weight | 96.17 g/mol | [2][3] |
| Appearance | Colorless liquid | [4][5] |
| Boiling Point | 89-90 °C | [3][6] |
| Melting Point | -129.4 to -129 °C | [3][6] |
| Flash Point | -9 °C (15.8 °F) - closed cup | [3] |
| Density | 0.714 g/mL at 25 °C | [3][6] |
| Refractive Index | n20/D 1.414 | [3] |
| Storage Temperature | 2-8°C | [3] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[7][8]
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[4][9][10] | Protects against chemical splashes that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile).[4][10][11] The suitability and durability of the glove type depend on usage frequency and duration.[4] | Prevents skin contact which can cause irritation.[1][2] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat or overalls.[9][10] A PVC apron may also be necessary.[4] | Protects skin from accidental splashes and contamination.[8] |
| Respiratory Protection | Use only in a well-ventilated area, preferably in a chemical fume hood.[9][12] If inhalation risk is high, a government-approved respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[3][11] | Vapors may cause drowsiness, dizziness, and respiratory irritation.[2][4] |
| Footwear | Closed-toe, non-sparking safety footwear.[4] | Protects feet from spills and prevents ignition from static discharge. |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is crucial to maintain a safe laboratory environment.
4.1. Pre-Handling Preparations
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[8]
-
Ensure Proper Ventilation: All handling must be conducted in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation of vapors.[9][12]
-
Gather all necessary PPE as specified in the table above and inspect for any damage before use.
-
Prepare a Spill Kit: Have a spill kit readily available that is appropriate for flammable liquids. This should include absorbent materials like sand or silica gel.[13]
-
Eliminate Ignition Sources: Remove all potential ignition sources from the work area, including open flames, hot surfaces, and spark-producing equipment.[4][13] Use non-sparking tools.[1][9][13]
4.2. Handling Procedures
-
Grounding and Bonding: To prevent static electricity discharge, which can ignite vapors, ensure all metal containers and equipment are properly grounded and bonded during transfer.[13][14]
-
Dispensing: When dispensing, pour slowly to avoid splashing. Avoid "splash filling" and do not use compressed air for filling, discharging, or handling operations.[4]
-
Avoid Contact: Avoid all personal contact with the chemical, including inhalation of vapors and contact with skin and eyes.[4][9]
-
Keep Containers Closed: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[9][13]
4.3. Storage
-
Storage Location: Store in a cool, dry, well-ventilated, and flame-proof area.[4][9][13] Keep refrigerated at 2-8°C for long-term storage.[3]
-
Container Type: Store in the original, tightly closed container from the manufacturer.[4][9] If a different container is used, it must be approved for flammable liquids.[4]
-
Incompatible Materials: Store away from incompatible materials, especially strong oxidizing agents, strong Lewis or mineral acids, and halogens.[4][13]
-
Security: Store in a locked-up area, accessible only to authorized personnel.[9]
Emergency Procedures
5.1. Spills and Leaks
-
Minor Spills:
-
Major Spills:
5.2. First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water.[1][9] If skin irritation occurs, get medical help.[9]
-
In Case of Eye Contact: Immediately rinse with fresh, running water for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting.[1][4][9] If vomiting occurs, keep the head low to prevent aspiration into the lungs.[4] Seek emergency medical help immediately.[1][9]
5.3. Fire Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][9][13] Water spray can also be used to cool containers.[13]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][11]
Disposal Plan
This compound and its container must be disposed of as hazardous waste.[4]
-
Waste Collection: Collect all waste material, including contaminated absorbents, in suitable, closed, and properly labeled containers.[9]
-
Regulations: All waste disposal must be handled in accordance with local, state, and federal regulations.[4]
-
Disposal Facility: Dispose of the waste at an approved waste disposal plant or through a licensed waste management authority.[13] Do not allow the chemical to enter drains or the environment.[1][9]
-
Recycling: Unused or uncontaminated material may be recycled if possible. Consult the manufacturer or a waste management authority for recycling options.[4]
Experimental Workflow: General Laboratory Use
While a specific experimental protocol is not provided, the following workflow outlines the key steps for the safe use of this compound in a general laboratory procedure, such as in polymerization or Diels-Alder reactions.[12]
Caption: Workflow for the safe laboratory handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C7H12 | CID 16968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 99 3070-53-9 [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. CAS 3070-53-9: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 3070-53-9 [m.chemicalbook.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3070-53-9 Name: this compound [xixisys.com]
- 10. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 11. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 12. Buy this compound | 3070-53-9 [smolecule.com]
- 13. fishersci.com [fishersci.com]
- 14. cdn.chemservice.com [cdn.chemservice.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
